molecular formula C4H4N2O2 B3044136 Uracil-d2 CAS No. 24897-52-7

Uracil-d2

Katalognummer: B3044136
CAS-Nummer: 24897-52-7
Molekulargewicht: 114.1 g/mol
InChI-Schlüssel: ISAKRJDGNUQOIC-QDNHWIQGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Uracil-5,6-D2, with a chemical purity of 98%, is a deuterium-labeled stable isotope of uracil where two hydrogen atoms at the 5 and 6 positions of the pyrimidine ring are replaced by deuterium (D) . Its linear formula is C4D2H2N2O2, and it is identified by the labeled CAS Number 24897-52-7 (with the unlabeled CAS Number being 66-22-8) . This compound serves as a critical internal standard in advanced liquid chromatography tandem mass spectrometry (LC-MS/MS) assays for the quantitative analysis of uracil and its metabolites, such as 5,6-dihydrouracil, in biological matrices like human plasma . The precise quantification of the uracil to 5,6-dihydrouracil ratio (UH2/U) in plasma is a validated phenotypic marker for dihydropyrimidine dehydrogenase (DPD) enzyme activity . DPD is the rate-limiting enzyme in the catabolism of widely used chemotherapeutic drugs like 5-fluorouracil (5-FU), and assessing its activity is essential for predicting patient risk of severe toxicity, enabling therapy personalization . The deuterium labeling provides a distinct mass signature, ensuring accurate and reliable measurements in mass spectrometry-based methods. Furthermore, the study of uracil and its derivatives, including intermediates like 6-hydroxy-5,6-dihydrouridine, provides fundamental insights into reaction mechanisms such as the acid-catalyzed hydrolysis of nucleosides . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5,6-dideuterio-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1D,2D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAKRJDGNUQOIC-QDNHWIQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(NC(=O)NC1=O)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Uracil-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of deuterated uracil (B121893) (Uracil-d2) and the critical analytical methods used to determine its isotopic purity. This compound serves as an invaluable internal standard in quantitative bioanalysis using mass spectrometry and as a tracer in metabolic research. High isotopic enrichment is paramount for these applications to ensure analytical accuracy and sensitivity.

Synthesis of this compound

The most common and efficient method for preparing this compound, specifically Uracil-5,6-d2, is through a catalyzed hydrogen-deuterium (H/D) exchange reaction. This process involves the substitution of hydrogen atoms at the 5 and 6 positions of the pyrimidine (B1678525) ring with deuterium (B1214612) atoms from a deuterium-rich source, typically deuterium oxide (D₂O).

The mechanism for this exchange can be facilitated by either an acid or a base catalyst.[1][2] The C-5 proton of uracil is susceptible to base-catalyzed exchange, which proceeds through an addition-elimination mechanism across the 5,6-double bond.[1] Acid catalysis can also promote H/D exchange at the pyrimidine ring.[2] Another reported method involves a heterogeneous palladium-on-carbon (Pd/C) catalyst in a D₂O and H₂ system, which provides a deuterium gas-free labeling method.[3] The choice of catalyst and reaction conditions (temperature, time) is crucial for maximizing the deuterium incorporation and overall yield.

Determination of Isotopic Purity

Ensuring the isotopic purity of this compound is a critical quality control step. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[4] These methods not only quantify the level of deuterium incorporation but also confirm the specific positions of the labels.

2.1. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for determining isotopic purity due to its high sensitivity and ability to separate and resolve different isotopologues (e.g., d0, d1, d2).[5][6] The analysis involves calculating the relative abundance of the ion signals corresponding to the unlabeled uracil (d0), partially labeled uracil (d1), and the desired doubly-labeled this compound.[5] High-resolution instrumentation is necessary to accurately distinguish these isotopologues and to separate them from potential isobaric interferences.[7] The calculation of isotopic purity must account for and correct the contribution of naturally occurring heavy isotopes (primarily ¹³C) from the preceding isotopologue peaks.[7][8]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation and complementary data on isotopic enrichment.[4]

  • ¹H NMR (Proton NMR): This technique is used to confirm the successful deuteration by observing the absence or significant reduction of the proton signals at the 5- and 6-positions of the uracil ring.[5] The relative integration of any residual proton signals against other protons in the molecule (if applicable) can provide an estimate of isotopic purity.[5]

  • ²H NMR (Deuterium NMR): This method directly observes the deuterium nuclei.[5] Acquiring a ²H NMR spectrum will show signals at the chemical shifts corresponding to the 5 and 6 positions, confirming the presence and location of the deuterium labels.[5][9] This is particularly useful for highly enriched compounds where residual proton signals in ¹H NMR are too weak to be reliable.[5]

Data Presentation

Quantitative data is essential for assessing the quality of a synthesized batch of this compound.

Table 1: Typical Isotopic Purity Specifications for this compound This table illustrates common purity levels for commercially available standards, which serve as a benchmark for synthetic efforts.

ParameterSpecificationImplication
Isotopic Enrichment (d2%)> 98%Minimizes interference from the unlabeled (d0) species in quantitative assays.[5]
Partially Labeled (d1%)< 1.5%Reduces background noise and improves analytical precision.[5]
Chemical Purity> 98%Ensures that the analytical response is not affected by chemical impurities.

Table 2: Illustrative LC-HRMS Parameters for Isotopic Purity Analysis This table provides a general set of starting parameters for developing an LC-HRMS method.

ParameterSetting
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)[5]
Mobile Phase AWater with 0.1% Formic Acid[5]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[5]
Flow Rate0.3 mL/min[5]
Injection Volume2 µL[5]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative[5]
Scan ModeFull Scan with High Resolution (>60,000)[5]
Mass Rangem/z 100-200

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound via Catalyzed H/D Exchange

This protocol describes a representative acid-catalyzed method.

  • Preparation: In a sealed, pressure-rated glass vessel, dissolve 1.0 g of uracil in 20 mL of deuterium oxide (D₂O, 99.9 atom % D).

  • Catalysis: Carefully add a catalytic amount of a strong deuterated acid, such as deuterium chloride (DCl) in D₂O (e.g., 35 wt. %), to achieve an acidic environment.

  • Reaction: Seal the vessel and heat the mixture with stirring at an elevated temperature (e.g., 120-150 °C) for 24-48 hours. The reaction progress can be monitored by taking small aliquots, removing the solvent, and analyzing by ¹H NMR to observe the disappearance of the H-5 and H-6 signals.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base (e.g., NaOD in D₂O).

  • Purification: Remove the solvent under reduced pressure (lyophilization). The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., D₂O/ethanol-d6) to yield pure Uracil-5,6-d2.

Protocol 2: Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general method for determining the isotopic purity of a synthesized this compound sample.[5]

  • Standard Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or water) to a concentration of approximately 1 µg/mL.[5]

  • Chromatography: Inject the sample onto an LC system equipped with a C18 column and elute using a gradient of water and acetonitrile, both containing 0.1% formic acid.[5]

  • Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer operating in full scan mode.[5]

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled Uracil (d0), singly-labeled (d1), and doubly-labeled (d2) species based on their exact mass-to-charge ratios (m/z).[8]

    • Integrate the peak areas for each isotopologue.[8]

    • Correct the observed peak areas for the natural isotopic abundance of ¹³C and ¹⁵N.

    • Calculate the isotopic purity (enrichment) by determining the relative abundance of the d2 ion compared to the sum of all related ions (d0 + d1 + d2).[5]

Protocol 3: Purity and Structural Confirmation by NMR

This protocol is for confirming the structure and assessing purity via NMR.[5]

  • Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d6).[5]

  • ¹H NMR Analysis: Acquire a standard ¹H NMR spectrum. Confirm the significant reduction or complete absence of signals corresponding to the H-5 and H-6 protons of the uracil ring.[5]

  • ²H NMR Analysis: Acquire a ²H NMR spectrum. This will directly observe the deuterium nuclei.[5] Confirm the presence of a signal corresponding to the chemical shift of the 5,6-positions of the uracil ring, which validates the location of the deuterium labels.[5][9]

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Synthesis_Pathway Uracil Uracil (C₄H₄N₂O₂) Uracil_d2 Uracil-5,6-d2 (C₄H₂D₂N₂O₂) Uracil->Uracil_d2 H/D Exchange (Heat) D2O Deuterium Oxide (D₂O) + Catalyst (H⁺/D⁺)

Caption: Synthesis pathway for this compound via H/D exchange.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Structural Analysis start Start: Uracil + D₂O + Catalyst reaction H/D Exchange Reaction (Heating) start->reaction workup Neutralization & Solvent Removal reaction->workup purify Recrystallization workup->purify product Purified this compound purify->product lchrms LC-HRMS Analysis product->lchrms Isotopic Purity nmr NMR Analysis (¹H and ²H) product->nmr Structural Confirmation

Caption: Overall experimental workflow for this compound synthesis and analysis.

Purity_Calculation_Logic rawData Raw MS Data: Integrated Peak Areas (d0, d1, d2) correction Correction for Natural Isotope Abundance (e.g., ¹³C contribution from d1 to d2 signal) rawData->correction correctedData Corrected Peak Areas correction->correctedData calculation Calculate Relative Abundance: %d2 = [Area(d2) / (Area(d0)+Area(d1)+Area(d2))] * 100 correctedData->calculation finalPurity Final Isotopic Purity (%) calculation->finalPurity

References

An In-depth Technical Guide to the Chemical Properties and Stability of Uracil-d2 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Uracil-d2, a deuterated isotopologue of the naturally occurring pyrimidine (B1678525) base, uracil (B121893). This document is intended to be a valuable resource for researchers and professionals in the fields of drug development, metabolomics, and other scientific disciplines where stable isotope-labeled compounds are utilized.

Core Chemical Properties of this compound

This compound, with the chemical formula C₄H₂D₂N₂O₂, is a synthetic derivative of uracil where two hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution imparts a higher molecular weight compared to its natural counterpart and is a key feature for its use in various analytical applications.[1][2] It is commonly used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

The fundamental chemical properties of this compound are summarized in the table below. Data for uracil is provided for comparison.

PropertyThis compoundUracil
Molecular Formula C₄H₂D₂N₂O₂C₄H₄N₂O₂
Molecular Weight ~114.10 g/mol ~112.09 g/mol
Appearance White to off-white solidWhite crystalline powder
Solubility Soluble in hot water; soluble in ammonia (B1221849) water and other alkalies (pH 9.5). Insoluble in alcohol or ether.Soluble in hot water; soluble in ammonia water and other alkalies (pH 9.5). Insoluble in alcohol or ether.
Storage Store at room temperature, protected from light and moisture.[1]Store at room temperature.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, data for unlabeled uracil provides a reference point for its structural characterization. The primary difference in the spectra of this compound would be the absence or significant reduction of signals corresponding to the deuterated positions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A predicted ¹H NMR spectrum of uracil in D₂O shows characteristic peaks for the protons at the 5 and 6 positions.[3][4] In the ¹H NMR spectrum of this compound, the signals for the deuterated positions would be absent.

  • Infrared (IR) Spectroscopy: The IR spectrum of uracil shows characteristic peaks for N-H, C=O, and C=C stretching vibrations.[5][6][7] The IR spectrum of this compound would exhibit shifts in the vibrational frequencies of the bonds involving deuterium.

  • Mass Spectrometry (MS): The mass spectrum of uracil shows a molecular ion peak (M+) at m/z 112.[8] For this compound, the molecular ion peak would be observed at m/z 114. The fragmentation pattern of this compound in tandem MS is expected to be similar to that of uracil, with shifts in the m/z values of fragments containing deuterium.[9][10][11]

Stability of this compound in Solution

The stability of this compound in solution is a critical factor for its use as an internal standard and in other applications. While specific quantitative stability data for this compound is limited, its stability can be inferred from the known stability of uracil and the general principles of deuterated compounds.

The Kinetic Isotope Effect and Enhanced Stability

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond. This effect can enhance the metabolic and chemical stability of deuterated compounds compared to their non-deuterated analogs.[12]

Degradation Pathways

Uracil can undergo degradation through various pathways, including enzymatic and chemical routes. The degradation pathways for this compound are expected to be identical to those of uracil, although the rate of degradation may be slower due to the kinetic isotope effect. Forced degradation studies on uracil have been performed under various stress conditions, including acidic, basic, oxidative, and photolytic conditions, to understand its degradation profile.[13][14][15][16][17]

The primary enzymatic degradation pathway of uracil in many organisms involves its reduction to dihydrouracil, followed by ring opening to N-carbamoyl-β-alanine, and subsequent hydrolysis to β-alanine, ammonia, and carbon dioxide.

Uracil_d2 This compound Dihydrouracil_d2 Dihydrothis compound Uracil_d2->Dihydrouracil_d2 Dihydropyrimidine Dehydrogenase N_Carbamoyl_beta_alanine_d2 N-Carbamoyl-β-alanine-d2 Dihydrouracil_d2->N_Carbamoyl_beta_alanine_d2 Dihydropyrimidinase Beta_alanine_d2 β-alanine-d2 N_Carbamoyl_beta_alanine_d2->Beta_alanine_d2 β-Ureidopropionase CO2 CO₂ N_Carbamoyl_beta_alanine_d2->CO2 NH3 NH₃ N_Carbamoyl_beta_alanine_d2->NH3 cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Stock Prepare this compound Stock Solution Stress_Samples Prepare Stress Samples (Acid, Base, Oxidative, Thermal, Photolytic) Stock->Stress_Samples Control Prepare Control Sample (No Stress) Stock->Control Incubate Incubate Samples at Defined Time Points Stress_Samples->Incubate Control->Incubate Neutralize Neutralize Acid/Base Samples Incubate->Neutralize Analyze Analyze by Stability-Indicating HPLC/UPLC-MS Method Neutralize->Analyze Evaluate Evaluate Peak Purity and Identify Degradants Analyze->Evaluate Quantify Quantify this compound and Degradation Products Evaluate->Quantify Report Report Stability Profile Quantify->Report

References

Uracil-d2: A Technical Guide for Researchers in Molecular Biology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Applications of Deuterium-Labeled Uracil (B121893)

This technical guide provides a comprehensive overview of Uracil-d2, a stable isotope-labeled analog of the nucleobase uracil. It is intended for researchers, scientists, and drug development professionals who utilize advanced analytical techniques in molecular and cellular biology. This document details the properties of this compound, its significant roles in metabolic labeling and as an internal standard, and provides detailed experimental protocols and quantitative data to facilitate its application in the laboratory.

Introduction to this compound

This compound is a form of uracil where two hydrogen atoms on the pyrimidine (B1678525) ring (at positions 5 and 6) have been replaced with their stable isotope, deuterium.[1][2] This isotopic substitution results in a molecule that is chemically similar to uracil but has a higher molecular weight.[1][3] This mass difference is the key feature that allows this compound to be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

Uracil is a fundamental component of ribonucleic acid (RNA) and a key intermediate in the pyrimidine salvage pathway.[5][6][7] By introducing this compound into biological systems, researchers can trace the metabolic fate of uracil and its incorporation into newly synthesized RNA. Furthermore, its distinct mass makes it an ideal internal standard for the accurate quantification of uracil and related metabolites in complex biological samples.[4]

Core Applications in Molecular Biology and Drug Development

The primary applications of this compound stem from its utility as a tracer and an internal standard. These applications are critical in various research and development areas, including:

  • Nucleic Acid Metabolism: Studying the synthesis and turnover rates of RNA in different cell types and under various conditions.[8]

  • Drug Development:

    • Investigating the pharmacokinetics and metabolic profiles of drugs, particularly nucleotide analogs used in antiviral and anticancer therapies.[4][9][10]

    • Assessing the activity of enzymes involved in nucleotide metabolism, such as dihydropyrimidine (B8664642) dehydrogenase (DPD), which is crucial for the safe administration of fluoropyrimidine-based chemotherapy like 5-fluorouracil (B62378) (5-FU).[11][12]

  • Quantitative Metabolomics: Serving as a robust internal standard for the precise quantification of uracil in biological matrices such as plasma, urine, and cell extracts by liquid chromatography-mass spectrometry (LC-MS/MS).[12][13]

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of this compound. These values are representative and may vary depending on the specific experimental conditions and instrumentation.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular FormulaC₄H₂D₂N₂O₂[3]
Molecular Weight114.10 g/mol [1][3]
Isotopic PurityTypically ≥98%[2]

Table 2: LC-MS/MS Quantification Parameters for Uracil (using a deuterated internal standard)

ParameterTypical ValueReference(s)
Linearity Range0.5 - 200 ng/mL in plasma/serum[10][13]
Limit of Quantification (LLOQ)0.5 ng/mL in plasma/serum[12][13]
Inter-assay Precision (%CV)≤12.4%[10]
Inter-assay Bias (%)within ±2.8%[10]

Table 3: Kinetic Isotope Effect (KIE) Data

ParameterValueContextReference(s)
Secondary α-deuterium KIE1.201 ± 0.021For uracil DNA glycosylase-catalyzed cleavage of a C-N bond, indicating significant sp² character at the anomeric carbon in the transition state.[14]
Secondary β-deuterium KIEs1.102 ± 0.011 and 1.106 ± 0.010For uracil DNA glycosylase-catalyzed cleavage, suggesting a dissociative transition state.[14]

Experimental Protocols

The following are detailed protocols for the two primary applications of this compound. These should be considered as starting points and may require optimization for specific cell lines or experimental setups.

Protocol 1: Metabolic Labeling of RNA in Cell Culture

This protocol describes the incorporation of this compound into newly synthesized RNA in mammalian cells to study RNA turnover.

Materials:

  • This compound

  • Uracil-free cell culture medium

  • Mammalian cell line of interest

  • Standard cell culture reagents and equipment

  • Reagents for RNA extraction (e.g., TRIzol)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that ensures they are in the exponential growth phase during the labeling period (typically 50-70% confluency).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing uracil-free medium with this compound. A starting concentration of 10-100 µM is recommended but should be optimized for the specific cell line. Ensure complete dissolution of the this compound.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours) under standard culture conditions (37°C, 5% CO₂).

  • Cell Harvesting and RNA Extraction:

    • After the labeling period, wash the cells twice with ice-cold PBS.

    • Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent or a commercial kit).

  • LC-MS/MS Analysis:

    • Hydrolyze the extracted RNA to individual nucleosides.

    • Analyze the nucleoside mixture by LC-MS/MS to determine the ratio of labeled (uridine-d2) to unlabeled uridine. This ratio reflects the proportion of newly synthesized RNA.

Protocol 2: Quantification of Uracil in Plasma using this compound as an Internal Standard

This protocol details the use of this compound as an internal standard for the accurate quantification of endogenous uracil in plasma samples by LC-MS/MS.

Materials:

  • This compound (for internal standard)

  • Unlabeled Uracil (for calibration standards)

  • Human plasma samples

  • Acetonitrile (B52724) (cold)

  • Formic acid

  • Ultrapure water

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Stock Solutions (1 mg/mL): Prepare individual stock solutions of unlabeled uracil and this compound in ultrapure water.

    • Calibration Standards: Serially dilute the unlabeled uracil stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for the calibration curve (e.g., 0.5 to 200 ng/mL).

    • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

    • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable C18 column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in methanol).

    • Detect and quantify uracil and this compound using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (uracil) to the internal standard (this compound).

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of uracil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the application of this compound.

Uracil_Salvage_Pathway Uracil_d2 This compound (exogenous) Uridine_d2 Uridine-d2 Uracil_d2->Uridine_d2 Uridine Phosphorylase UMP_d2 UMP-d2 Uridine_d2->UMP_d2 Uridine Kinase UDP_d2 UDP-d2 UMP_d2->UDP_d2 UMP-CMP Kinase UTP_d2 UTP-d2 UDP_d2->UTP_d2 Nucleoside Diphosphate Kinase RNA_d2 Labeled RNA UTP_d2->RNA_d2 RNA Polymerase

Caption: The Uracil Salvage Pathway for this compound incorporation into RNA.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Spike with This compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Uracil & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantification of Endogenous Uracil Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

A Technical Guide to the Applications of Uracil-d2 in Metabolic Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the application of Deuterium-labeled Uracil (B121893) (Uracil-d2) as a stable isotope tracer for elucidating the dynamics of pyrimidine (B1678525) metabolism. It provides an in-depth overview of its use in quantifying metabolic flux, particularly through the pyrimidine salvage pathway, and its utility in drug discovery and the characterization of cellular phenotypes.

Introduction: Tracing Pyrimidine Metabolism with Stable Isotopes

Uracil is a fundamental pyrimidine base, essential for the synthesis of RNA and as a key intermediate in various metabolic pathways.[1][2][3] The dysregulation of its metabolism is implicated in numerous diseases, including cancer and metabolic disorders.[1][3] Stable Isotope Labeling (SIL) is a powerful technique that utilizes molecules containing heavy isotopes, such as Deuterium (B1214612) (²H), to trace the metabolic fate of compounds in biological systems.[4][5][6]

This compound, a deuterated isotopologue of uracil, serves as an invaluable tracer for researchers.[4][7] By introducing this compound into a biological system, scientists can track its incorporation into downstream metabolites using mass spectrometry. This allows for the precise quantification of the rates (fluxes) of metabolic reactions, providing deep insights into the dynamics of nucleotide synthesis, RNA turnover, and the mechanisms of drugs that target these pathways.[1][8]

The Pyrimidine Salvage Pathway: The Primary Route for Exogenous Uracil

In mammalian cells, pyrimidine nucleotides can be synthesized through two main pathways: de novo synthesis and the salvage pathway.[3][9] The salvage pathway is an energy-efficient process that recycles pre-existing nucleobases and nucleosides from intracellular degradation or extracellular sources to synthesize nucleotides.[3][8][10] Exogenous uracil is primarily metabolized through this salvage pathway.[1][8]

The key steps are as follows:

  • Uptake: Uracil is transported into the cell.

  • Conversion to UMP: The enzyme uracil phosphoribosyltransferase (UPRT) converts uracil to uridine (B1682114) monophosphate (UMP).[1]

  • Phosphorylation: UMP is sequentially phosphorylated by kinases to uridine diphosphate (B83284) (UDP) and finally to uridine triphosphate (UTP).[1][8]

  • RNA Synthesis: UTP is a direct precursor for the synthesis of RNA.[1][8]

By using this compound, the deuterium label is incorporated into UMP, UDP, and UTP, and ultimately into the RNA backbone, allowing for the direct measurement of the flux through this critical pathway.

Pyrimidine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Uracil_d2_ext This compound Uracil_d2_int This compound Uracil_d2_ext->Uracil_d2_int Transport UMP_d2 UMP-d2 Uracil_d2_int->UMP_d2 UPRT UDP_d2 UDP-d2 UMP_d2->UDP_d2 UMPK UTP_d2 UTP-d2 UDP_d2->UTP_d2 NDPK RNA_d2 RNA UTP_d2->RNA_d2 RNA Polymerase

Caption: The pyrimidine salvage pathway for this compound.

Key Applications of this compound in Research

Quantifying RNA Synthesis and Turnover

A primary application of this compound is to measure the rate of new RNA synthesis. By monitoring the incorporation of the deuterium label from UTP into the total RNA pool over time, researchers can calculate the kinetics of transcription and subsequent RNA degradation.[1][11] This is crucial for understanding how gene expression is regulated under different physiological conditions or in response to stimuli.

Nucleotide Metabolism and Pool Dynamics

This compound tracing allows for the detailed study of nucleotide metabolism.[1] It enables the quantification of flux from uracil to its phosphorylated derivatives (UMP, UDP, UTP), providing a measure of the activity of the pyrimidine salvage pathway.[1] This is particularly relevant in cancer research, as many cancer cells upregulate this pathway to sustain rapid proliferation.[3][8]

Drug Discovery and Development

In drug development, this compound is used to evaluate the mechanism of action of drugs that target pyrimidine metabolism.[1][8] By treating cells with a therapeutic compound and simultaneously tracing with this compound, researchers can observe how the drug perturbs the metabolic flux. This can confirm target engagement and reveal off-target effects, providing critical information for drug optimization.

Metabolic Phenotyping

Different cell types or disease models can be characterized based on their ability to utilize exogenous uracil.[1][8] This "metabolic phenotyping" can reveal dependencies on the salvage pathway, which can be exploited for therapeutic purposes. For example, cells that heavily rely on pyrimidine salvage may be more susceptible to drugs that inhibit this pathway.

Experimental Workflow and Protocols

A typical stable isotope tracing experiment with this compound involves a series of well-defined steps, from cell culture to data analysis. The goal is to introduce the labeled tracer and accurately measure its incorporation into downstream metabolites.

Experimental_Workflow A 1. Cell Culture Seed and grow cells to desired confluency B 2. This compound Labeling Incubate cells with this compound enriched medium A->B C 3. Sample Collection Harvest cells at various time points B->C D 4. Metabolic Quenching Rapidly halt all enzymatic activity with cold solvent C->D E 5. Metabolite Extraction Extract intracellular metabolites D->E F 6. LC-MS/MS Analysis Separate and detect labeled and unlabeled metabolites E->F G 7. Data Analysis Determine Mass Isotopologue Distributions (MIDs) and calculate flux F->G

Caption: General experimental workflow for this compound tracing.
Detailed Experimental Protocol: A General Guideline

This protocol provides a general framework for a this compound labeling experiment in cultured mammalian cells.[1] Optimization for specific cell lines and experimental goals is recommended.

I. Cell Culture and Labeling

  • Cell Seeding: Seed cells in culture plates at a density that ensures they are in the exponential growth phase (e.g., 50-70% confluency) at the time of labeling.

  • Medium Exchange: When cells reach the desired confluency, aspirate the complete growth medium.

  • Wash: Gently wash the cells once with pre-warmed, sterile Phosphate-Buffered Saline (PBS).

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing uracil-free culture medium with this compound. A starting concentration of 10-100 µM is often used, but should be optimized.

  • Labeling: Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a series of time points (e.g., 0, 1, 4, 8, 24 hours). The 0-hour time point serves as the unlabeled control.

II. Metabolite Extraction

  • Quenching: At each time point, rapidly halt metabolic activity by placing the culture plate on ice and aspirating the labeling medium.

  • Washing: Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular this compound.

  • Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well to quench metabolism and extract intracellular metabolites.[1]

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the suspension to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator or a stream of nitrogen. Store dried extracts at -80°C until analysis.[1]

III. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer is required. A reversed-phase C18 or HILIC column suitable for polar metabolites is typically used.[5][12]

  • Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of an appropriate buffer for your LC method (e.g., 50% acetonitrile).

  • LC Separation: Inject the sample onto the LC system to separate the metabolites.

  • MS/MS Detection: Analyze the eluting metabolites using the mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for targeted analysis.[1] The instrument will be set to detect the specific mass-to-charge ratios (m/z) for both the unlabeled (M+0) and the deuterated (M+2) versions of uracil and its downstream metabolites.

Data Presentation and Analysis

The primary output of a this compound tracing experiment is the Mass Isotopologue Distribution (MID) for each metabolite of interest. The MID describes the fraction of the metabolite pool that contains zero, one, two, or more heavy isotopes.

Quantitative Data Tables

For targeted analysis, specific mass transitions are monitored. The table below provides theoretical m/z values for uracil and its derivatives when using this compound. These must be optimized on the specific instrument used.

Table 1: Example MRM Transitions for this compound Metabolites (Negative Ion Mode)

Metabolite Labeling Precursor Ion (m/z) Product Ion (m/z)
Uracil Unlabeled (M+0) 111.0 69.0
This compound Labeled (M+2) 113.0 71.0
UMP Unlabeled (M+0) 323.0 95.0
UMP-d2 Labeled (M+2) 325.0 95.0
UTP Unlabeled (M+0) 483.0 159.0
UTP-d2 Labeled (M+2) 485.0 159.0

Note: These are simplified theoretical values. Actual values may vary based on adducts and instrument calibration. Product ions may differ based on fragmentation patterns.

Analysis of the data over a time course reveals the dynamics of label incorporation. This data can be used to calculate metabolic flux rates.

Table 2: Illustrative Time-Course Data for Labeled UTP Fraction

Time Point (Hours) Fraction of UTP Pool Labeled (M+2)
0 0.00
1 0.15
4 0.48
8 0.75
24 0.92

Note: This table shows a hypothetical example of the percentage of the total UTP pool that has incorporated the d2 label at each time point, demonstrating progress towards isotopic steady state.

Conclusion

This compound is a powerful and versatile tool for the quantitative analysis of metabolic pathways. As a stable, non-radioactive tracer, it enables safe and precise measurements of RNA synthesis, nucleotide pool dynamics, and the effects of pharmacological agents on pyrimidine metabolism.[4] The methodologies described in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage this compound in their work, ultimately advancing our understanding of cellular metabolism in health and disease.

References

Technical Guide: Uracil-d2 as a Tracer for De Novo RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the application of deuterated uracil (B121893), specifically 5,6-dideutero-uracil (Uracil-d2), as a metabolic tracer for quantifying de novo RNA synthesis. This method leverages stable isotope labeling coupled with mass spectrometry to offer a powerful tool for studying RNA dynamics, metabolism, and the effects of therapeutic compounds on these processes.

Introduction to Metabolic Labeling of RNA

The regulation of cellular RNA levels is a dynamic process governed by the balance between RNA synthesis, processing, and degradation.[1] Understanding the kinetics of these events is crucial for elucidating gene expression regulation and identifying dysfunctions in disease states. Metabolic labeling with stable, non-radioactive isotopes provides a robust method to distinguish newly synthesized transcripts from the pre-existing RNA pool.[2][3]

By introducing isotopically labeled precursors into cell culture media or in vivo models, researchers can track their incorporation into nascent RNA over time. Subsequent analysis, typically by mass spectrometry, allows for the precise quantification of RNA turnover rates.[2] Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is an effective and cost-efficient tracer.[4] It can be introduced via deuterated building blocks like this compound or through heavy water (D₂O), which labels the ribose backbone of the nucleotide.[5][6]

This guide focuses on the use of 5,6-dideutero-uracil (this compound), which is incorporated directly into the pyrimidine (B1678525) base of nascent RNA, offering a specific and sensitive means of tracking de novo synthesis.

Principle of this compound Labeling

The core of this technique relies on the cellular pyrimidine salvage pathway. Exogenously supplied this compound is taken up by cells and converted into uridine (B1682114) monophosphate (UMP), which is subsequently phosphorylated to uridine triphosphate (UTP). This deuterated UTP is then used by RNA polymerases as a substrate for transcription, incorporating the deuterium-labeled uracil base directly into the growing RNA chain.

The key advantages of using 5,6-D2-uracil include:

  • High Specificity: The label is incorporated directly into uracil and, through subsequent enzymatic conversion, cytidine (B196190) residues.

  • Clear Mass Shift: Each incorporation event results in a predictable mass shift (+2 Da for uridine and cytidine), which is readily detectable by mass spectrometry.[6]

  • Unique Pseudouridine (B1679824) Detection: The enzymatic conversion of a labeled uridine to pseudouridine involves the exchange of the deuteron (B1233211) at position 5 with a proton from the solvent. This results in a unique mass shift of -1 Da relative to the incorporated labeled uridine, enabling the specific detection and quantification of this critical RNA modification.[6]

The diagram below illustrates the key steps in the pyrimidine salvage pathway that lead to the incorporation of this compound into a newly synthesized RNA strand.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Uracil_d2 5,6-D2-Uracil UMP_d2 5,6-D2-UMP Uracil_d2->UMP_d2 UPRT UDP_d2 5,6-D2-UDP UMP_d2->UDP_d2 UMPK UTP_d2 5,6-D2-UTP UDP_d2->UTP_d2 NDPK CTP_d2 5,6-D2-CTP UTP_d2->CTP_d2 CTPS RNA Nascent RNA UTP_d2->RNA RNA Polymerase CTP_d2->RNA RNA Polymerase

Caption: Metabolic pathway of this compound incorporation into RNA.

Experimental Protocols

The following sections detail the methodologies for this compound labeling experiments, from cell culture to data analysis.

This protocol is adapted from methodologies used for quantitative analysis of rRNA modifications.[6]

1. Cell Culture and Metabolic Labeling:

  • Prepare M9 minimal medium. For pyrimidine auxotrophs (e.g., ΔpyrC strains), supplement the medium to determine the optimal concentration of this compound.

  • For wild-type strains, supplement the M9 medium with 25 mg/L of 5,6-D2-uracil. At this concentration, the uptake of the labeled uracil has been shown to inhibit de novo pyrimidine biosynthesis, ensuring high levels of incorporation.[6]

  • Culture cells until they reach the desired growth phase (e.g., mid-log phase, 0.5–0.8 A₆₀₀).

  • Harvest cells by centrifugation for subsequent RNA extraction.

2. Total RNA Extraction:

  • Isolate total RNA from the cell pellet using a standard protocol such as TRIzol reagent or a commercial column-based kit.

  • Ensure all procedures are performed under RNase-free conditions to maintain RNA integrity.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Bioanalyzer).

3. Enzymatic Digestion to Nucleosides:

  • To 1-5 µg of total RNA, add a nuclease P1-based digestion buffer.

  • Incubate at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides.

  • Add a bacterial alkaline phosphatase and continue incubation at 37°C for an additional 1-2 hours to dephosphorylate the nucleotides into nucleosides.[7]

  • Optional: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled uracil) to correct for variability in sample preparation and instrument response.[7]

4. Sample Cleanup:

  • Remove enzymes and proteins using a 10 kDa molecular weight cutoff ultrafiltration device.[7]

  • Alternatively, use solid-phase extraction (SPE) to purify the nucleosides and remove salts or other contaminants that could interfere with mass spectrometry analysis.

5. LC-MS/MS Analysis:

  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) to detect and quantify the specific mass transitions for unlabeled and d2-labeled nucleosides.

  • Analyze the resulting data to determine the ratio of labeled to unlabeled species, which reflects the rate of de novo RNA synthesis.

As an alternative or complementary approach, heavy water (D₂O) can be used to label the ribose moiety of RNA. This method is particularly powerful for in vivo studies.[5][8]

1. Label Administration:

  • In Vitro: Culture cells in media enriched with D₂O. The enrichment level can be varied (e.g., 0.5% to 9%) to establish a linear incorporation response.[5][9]

  • In Vivo (Animal Models): Provide drinking water containing D₂O (e.g., 70 atom %). Monitor body-water enrichment via blood or saliva sampling.[5][8]

  • In Vivo (Humans): Administer an initial bolus of D₂O (e.g., 150 mL) followed by regular maintenance doses (e.g., 50 mL/week) to maintain a stable body-water enrichment.[8]

2. Sample Collection and RNA Extraction:

  • Collect cells or tissues at specified time points (e.g., 0, 3, and 6 weeks for human studies).[8]

  • Isolate total RNA as described in section 3.1.2.

3. Sample Preparation and GC-MS/MS Analysis:

  • Hydrolyze the RNA to release the constituent ribonucleosides.

  • Purify the ribose from purine (B94841) nucleotides.

  • Derivatize the ribose (e.g., to a ribose benzylhydroxylamine tetra-acetate derivative) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[5][9]

  • Analyze the samples to determine the mole percent excess (MPE) of deuterium in the ribose.

4. Calculation of Fractional Synthesis Rate (FSR):

  • The FSR of RNA can be calculated using the following formula[5][9]: FSR (%/day) = (r-MPE) / [(p-MPE) × t] × 100 Where:

    • r-MPE is the mole percent excess of deuterium in the RNA-bound ribose.
    • p-MPE is the precursor pool (body water) enrichment.
    • t is the labeling time in days.

Quantitative Data Summary

The following tables summarize quantitative data from studies using deuterated tracers to measure RNA synthesis.

Table 1: this compound Labeling Parameters and Observations

Parameter Value / Observation Organism Reference
Tracer 5,6-dideutero-uracil (this compound) E. coli [6]
Concentration 25 mg/L in M9 minimal medium E. coli [6]
Mass Shift (Uridine) +2 Da E. coli [6]
Mass Shift (Cytidine) +2 Da E. coli [6]

| Mass Shift (Pseudouridine) | -1 Da (relative to labeled Uridine) | E. coli |[6] |

Table 2: Quantitative RNA Synthesis Rates using D₂O Labeling

Model System Treatment Labeling Time Ribose MPE (%) FSR (%/day) Reference
C2C12 Myotubes Control - - - [5][8]
+IGF-I (50 ng/ml) - ↑ by 0.39 ± 0.1 - [5][8]
Rat Quadriceps Untrained ~3 weeks 0.25 ± 0.01 0.97 ± 0.05 [5][9]
Interval Training ~3 weeks 0.36 ± 0.01 1.3 ± 0.05 [5][9]
Human Muscle Baseline 3 weeks 0.06 ± 0.01 ~0.8 [8]
Resistance Exercise 3 weeks - 1.7 ± 0.3 [8]
Baseline 6 weeks 0.13 ± 0.02 ~0.8 [8]

| | Resistance Exercise | 6 weeks | - | 1.2 ± 0.1 |[8] |

Experimental Workflow and Data Analysis

The general workflow for a this compound labeling experiment is a multi-step process requiring careful execution and specialized analytical equipment.

A 1. Metabolic Labeling (Cell Culture / In Vivo) B 2. Sample Collection (Cells / Tissues) A->B C 3. Total RNA Extraction B->C D 4. Enzymatic Digestion (RNA -> Nucleosides) C->D E 5. Sample Cleanup (SPE / Filtration) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing (Peak Integration, Ratio Calculation) F->G H 8. Quantitative Analysis (Calculate FSR, Turnover) G->H

Caption: General experimental workflow for RNA metabolic labeling.

Data Analysis Considerations:

  • Mass Isotopomer Distribution: The incorporation of deuterium will result in a distribution of isotopologues for each RNA fragment. Accurate quantification requires software capable of deconvoluting these overlapping isotopic patterns.[4]

  • Calibration Curves: For absolute quantification, calibration curves generated from standards with known concentrations of labeled and unlabeled nucleosides are essential.[7]

  • Internal Standards: The use of a chemically distinct internal standard (e.g., ¹³C-labeled uracil) is critical for correcting variations in sample processing and instrument response, ensuring high accuracy.[7]

By following these robust protocols and analytical procedures, researchers can effectively employ this compound and other deuterated tracers to gain valuable quantitative insights into the complex and dynamic world of the transcriptome.

References

Understanding the Metabolic Fate of Uracil-d2 in Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of deuterated uracil (B121893) (Uracil-d2) in cellular systems. This compound is a stable isotope-labeled tracer used to investigate pyrimidine (B1678525) metabolism, a critical network of pathways for the synthesis of DNA and RNA precursors. Dysregulation of these pathways is a hallmark of various diseases, including cancer, making them a key target for therapeutic intervention. This document details the metabolic pathways uracil enters, provides in-depth experimental protocols for tracing this compound, and presents representative quantitative data to guide researchers in metabolic flux analysis.

The Metabolic Pathways of Uracil

Uracil metabolism is primarily governed by two key pathways: the de novo synthesis pathway, which builds pyrimidines from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[1] Exogenously supplied this compound is primarily utilized by the salvage pathway.

De Novo Pyrimidine Synthesis: This energy-intensive pathway synthesizes pyrimidine nucleotides from basic molecules like bicarbonate, aspartate, and glutamine.[1] It is a crucial pathway for rapidly dividing cells, such as cancer cells, to meet their high demand for nucleotides.[1]

Pyrimidine Salvage Pathway: The salvage pathway is a more energy-efficient process that recycles pyrimidine bases and nucleosides from the breakdown of DNA and RNA.[2] this compound enters cellular metabolism through this pathway. It is first converted to uridine (B1682114) monophosphate (UMP-d2) by the enzyme uridine phosphorylase.[2] UMP-d2 is then sequentially phosphorylated to uridine diphosphate (B83284) (UDP-d2) and uridine triphosphate (UTP-d2).[3] UTP-d2 serves as a direct precursor for RNA synthesis and can also be converted to cytidine (B196190) triphosphate (CTP-d2). For DNA synthesis, UDP-d2 is first converted to deoxyuridine diphosphate (dUDP-d2), which is then dephosphorylated to deoxyuridine monophosphate (dUMP-d2). Finally, dUMP-d2 is methylated by thymidylate synthase to form deoxythymidine monophosphate (dTMP-d2), a direct precursor for DNA synthesis.

Pyrimidine Catabolism: Uracil that is not utilized for nucleotide synthesis is degraded through a catabolic pathway. The initial and rate-limiting step is the reduction of uracil to dihydrouracil (B119008) by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[4] This is followed by conversion to β-ureidopropionic acid and finally to β-alanine, CO2, and ammonia.[3]

The following diagram illustrates the metabolic journey of this compound within a cell.

Metabolic Fate of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular Uracil-d2_ext This compound Uracil-d2_int This compound Uracil-d2_ext->Uracil-d2_int Transport UMP-d2 UMP-d2 Uracil-d2_int->UMP-d2 Uridine Phosphorylase DHU-d2 Dihydrothis compound Uracil-d2_int->DHU-d2 DPD UDP-d2 UDP-d2 UMP-d2->UDP-d2 UMPK UTP-d2 UTP-d2 UDP-d2->UTP-d2 NDPK dUDP-d2 dUDP-d2 UDP-d2->dUDP-d2 Ribonucleotide Reductase CTP-d2 CTP-d2 UTP-d2->CTP-d2 CTPS RNA RNA UTP-d2->RNA RNA Polymerase CTP-d2->RNA dUMP-d2 dUMP-d2 dUDP-d2->dUMP-d2 dTMP-d2 dTMP-d2 dUMP-d2->dTMP-d2 Thymidylate Synthase dTDP-d2 dTDP-d2 dTMP-d2->dTDP-d2 TMPK dTTP-d2 dTTP-d2 dTDP-d2->dTTP-d2 NDPK DNA DNA dTTP-d2->DNA DNA Polymerase Catabolites Catabolites (β-alanine, CO2, NH3) DHU-d2->Catabolites DHP, β-UP

Caption: Metabolic fate of this compound via the salvage and catabolic pathways.

Experimental Protocols for Tracing this compound

This section provides a detailed methodology for conducting a stable isotope tracing experiment using this compound to quantify its incorporation into nucleotide pools, RNA, and DNA.

Cell Culture and Labeling

A robust cell culture protocol is fundamental for reproducible results.

Materials:

  • Cell line of interest (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (deuterated at positions 5 and 6)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting (e.g., 2.5 x 10^5 cells/well for a 24-hour experiment). Incubate at 37°C in a 5% CO2 atmosphere.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing base medium (e.g., DMEM) with 10% dFBS, 1% Penicillin-Streptomycin, and a final concentration of 10 µM this compound. The use of dFBS is recommended to minimize the concentration of unlabeled nucleosides.

  • Labeling: After allowing the cells to adhere and grow for 24 hours, remove the standard growth medium, wash the cells once with PBS, and add 2 mL of the this compound labeling medium to each well.

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the tracer. The 0-hour time point serves as the unlabeled control.

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction are crucial for accurate quantification.

Materials:

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching and Harvesting: At each time point, place the 6-well plate on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. This fraction will be used for nucleotide analysis.

  • Pellet Storage: The remaining pellet, containing macromolecules like RNA and DNA, should be stored at -80°C for later analysis.

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until LC-MS/MS analysis.

RNA and DNA Isolation and Hydrolysis

Materials:

  • RNA/DNA/Protein purification kit (e.g., AllPrep DNA/RNA/Protein Mini Kit)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • DNase I

  • Proteinase K

  • Ammonium (B1175870) acetate (B1210297) buffer

Procedure:

  • Isolation: Resuspend the stored cell pellet from step 2.6 in the lysis buffer provided by the purification kit and proceed with the simultaneous isolation of RNA and DNA according to the manufacturer's protocol.

  • RNA Hydrolysis:

    • To 5 µg of isolated RNA, add Nuclease P1 and BAP in a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.3).

    • Incubate at 37°C for 2 hours to digest the RNA into individual ribonucleosides.

  • DNA Hydrolysis:

    • To 5 µg of isolated DNA, add DNase I, Nuclease P1, and BAP in a sequential reaction.

    • Incubate at 37°C for a total of 4 hours to digest the DNA into individual deoxyribonucleosides.

  • Sample Cleanup: Precipitate the enzymes by adding cold ethanol (B145695) and centrifuging. Dry the supernatant containing the nucleosides for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Reversed-phase C18 column suitable for polar metabolites.

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite and nucleoside samples in a suitable volume (e.g., 50 µL) of the initial mobile phase.

  • Chromatography: Separate the metabolites using a gradient elution on a C18 column. A typical mobile phase would consist of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the deuterated and non-deuterated forms of uracil and its downstream metabolites. The transitions for each molecule will need to be optimized. For example, for UMP-d2, one would monitor the transition from the precursor ion mass to a specific fragment ion mass.

The following diagram outlines the general experimental workflow for a this compound tracing study.

Experimental Workflow Cell_Culture 1. Cell Culture (Seed cells in 6-well plates) Labeling 2. This compound Labeling (Incubate for 0-24h) Cell_Culture->Labeling Quenching 3. Quench & Harvest (Wash with ice-cold PBS) Labeling->Quenching Extraction 4. Metabolite Extraction (80% Methanol, -80°C) Quenching->Extraction Separation 5. Separate Fractions (Centrifugation) Extraction->Separation Metabolites Polar Metabolites (Supernatant) Separation->Metabolites Macromolecules Macromolecules (Pellet) Separation->Macromolecules Nucleotide_Analysis 6a. Nucleotide Analysis (LC-MS/MS) Metabolites->Nucleotide_Analysis Isolation 6b. RNA/DNA Isolation Macromolecules->Isolation Data_Analysis 9. Data Analysis (Metabolic Flux Calculation) Nucleotide_Analysis->Data_Analysis Hydrolysis 7. Hydrolysis to Nucleosides Isolation->Hydrolysis Nucleoside_Analysis 8. Nucleoside Analysis (LC-MS/MS) Hydrolysis->Nucleoside_Analysis Nucleoside_Analysis->Data_Analysis

Caption: Experimental workflow for tracing this compound in cultured cells.

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the fractional enrichment of the labeled isotope in various metabolites over time. This data can be used to infer the activity of metabolic pathways. The following tables present illustrative quantitative data from a hypothetical this compound tracing experiment in a cancer cell line.

Table 1: Fractional Enrichment of this compound in Nucleotide Pools Over Time

Time (hours)UMP-d2 (%)UDP-d2 (%)UTP-d2 (%)dTMP-d2 (%)
00.00.00.00.0
235.228.125.65.1
668.460.358.915.8
1285.180.578.228.4
2492.389.687.445.3

Table 2: Incorporation of this compound into RNA and DNA Over Time

Time (hours)Labeled Ribonucleosides in RNA (%)Labeled Deoxythymidine in DNA (%)
00.00.0
22.10.3
68.51.2
1218.33.5
2435.78.9

Interpretation of Data:

  • Table 1 demonstrates the rapid labeling of the UMP pool, which then propagates to the UDP and UTP pools. The slower labeling of the dTMP pool reflects the additional enzymatic steps required for its synthesis from uracil. The high level of enrichment in the uridine nucleotide pools indicates a heavy reliance on the salvage pathway in this hypothetical cell line.

  • Table 2 shows the progressive incorporation of the deuterated label into newly synthesized RNA and DNA. The rate of incorporation into RNA is significantly faster than into DNA, which is expected given the relative turnover rates of these macromolecules and the direct use of UTP for transcription. These rates can be used to model the flux through the respective biosynthetic pathways.

By comparing these quantitative data between different cell lines or under different experimental conditions (e.g., with and without a drug), researchers can gain valuable insights into the regulation of pyrimidine metabolism and identify potential therapeutic targets.

This guide provides a foundational framework for researchers to design and execute experiments to understand the metabolic fate of this compound. The detailed protocols and representative data serve as a starting point for investigating the intricate and vital pathways of pyrimidine metabolism.

References

An In-depth Technical Guide to the Mechanism and Application of Uracil-d2 for RNA Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and data analysis for the incorporation of deuterated uracil (B121893) (uracil-d2) into RNA. Metabolic labeling with stable isotopes like this compound is a powerful technique for studying RNA synthesis, degradation, and dynamics in various biological contexts.

The Core Mechanism: this compound Incorporation via the Nucleotide Salvage Pathway

The incorporation of exogenously supplied this compound into newly synthesized RNA is primarily mediated by the nucleotide salvage pathway. This pathway allows cells to recycle nucleobases and nucleosides from the breakdown of nucleic acids or from the extracellular environment, conserving energy that would otherwise be spent on de novo synthesis. Mammalian cells are capable of salvaging exogenous uracil and its analogs for incorporation into cellular RNA[1][2].

The key steps of this process are as follows:

  • Uptake: this compound from the cell culture medium is transported into the cytoplasm.

  • Conversion to Uridine-d2: this compound is converted to uridine-d2 by the enzyme uridine (B1682114) phosphorylase (UP).

  • Phosphorylation to UMP-d2: Uridine-d2 is then phosphorylated to uridine monophosphate-d2 (UMP-d2) by uridine-cytidine kinase (UCK).[2]

  • Further Phosphorylation: UMP-d2 is subsequently phosphorylated to uridine diphosphate-d2 (UDP-d2) and then to uridine triphosphate-d2 (UTP-d2) by nucleoside-diphosphate kinases.

  • RNA Synthesis: UTP-d2 serves as a substrate for RNA polymerases, which incorporate it into nascent RNA transcripts in place of endogenous uridine triphosphate (UTP).

This metabolic labeling approach effectively "time-stamps" newly transcribed RNA, allowing for its differentiation from the pre-existing RNA pool.[3][4]

Uracil_Salvage_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Uracil-d2_ext This compound Uracil-d2_int This compound Uracil-d2_ext->Uracil-d2_int Transport Uridine-d2 Uridine-d2 Uracil-d2_int->Uridine-d2 Uridine Phosphorylase UMP-d2 UMP-d2 Uridine-d2->UMP-d2 Uridine-Cytidine Kinase (UCK) UDP-d2 UDP-d2 UMP-d2->UDP-d2 UMP-CMP Kinase UTP-d2 UTP-d2 UDP-d2->UTP-d2 Nucleoside Diphosphate Kinase RNA_Polymerase RNA Polymerase UTP-d2->RNA_Polymerase Nascent_RNA Nascent RNA (with this compound) RNA_Polymerase->Nascent_RNA Transcription

Figure 1: this compound salvage pathway for RNA incorporation.

Quantitative Data on Isotopic Labeling

Cell LineIncubation Time (hours)¹⁵N Incorporation (%)
HeLa645 ± 6
1275 ± 4
2491 ± 3
4896 ± 2
HEK293655 ± 5
1282 ± 4
2492 ± 3
4897 ± 2
A549635 ± 7
1260 ± 6
2480 ± 5
4888 ± 4

Table 1: Time-Course of ¹⁵N₂-Uracil Incorporation in Different Cell Lines (at 100 µM). Data is representative of typical stable isotope labeling experiments.[5]

Experimental Protocols

The following sections provide detailed methodologies for the metabolic labeling of RNA with this compound and subsequent analysis.

Metabolic Labeling of Mammalian Cells with this compound

This protocol outlines the steps for labeling RNA in mammalian cell culture.

  • Cell Seeding: Seed mammalian cells in appropriate culture vessels and grow to 70-80% confluency. For optimal labeling, ensure cells are in the logarithmic growth phase.[5][6]

  • Media Preparation: Prepare fresh culture medium. If possible, use a uracil-free medium formulation to reduce competition from unlabeled uracil.[5] The labeling medium should be supplemented with dialyzed fetal bovine serum to minimize the concentration of unlabeled uracil.[6]

  • Labeling: Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the pre-warmed labeling medium containing the desired concentration of this compound (e.g., 100 µM).[5][6]

  • Incubation: Incubate the cells for the desired labeling period (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO₂).[5][6]

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS before proceeding to RNA extraction.[5]

RNA Extraction and Quality Control
  • RNA Extraction: Extract total RNA using a standard protocol, such as with TRIzol reagent or a commercial kit. It is crucial to perform all steps under RNase-free conditions.[7]

  • Quality Control: Assess the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of approximately 2.0 is indicative of pure RNA.[6] RNA integrity can be further assessed by gel electrophoresis.

RNA Hydrolysis and Sample Preparation for Mass Spectrometry
  • Enzymatic Digestion to Nucleosides:

    • In a sterile microcentrifuge tube, combine 1-5 µg of total RNA.

    • Add a nuclease P1-based digestion buffer and incubate at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides.

    • Add a bacterial alkaline phosphatase and continue incubation at 37°C for an additional 1-2 hours to dephosphorylate the nucleotides into nucleosides.[7]

  • Sample Cleanup: Desalt the digested sample using a suitable method, such as solid-phase extraction, before LC-MS/MS analysis.[6]

LC-MS/MS Analysis for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying stable isotope-labeled nucleosides due to its high sensitivity and specificity.[7]

  • Chromatography: Use a reverse-phase C18 column with a gradient elution, for example, starting with a high aqueous mobile phase (e.g., 0.1% formic acid in water) and ramping up the organic mobile phase (e.g., acetonitrile).[7]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for unlabeled uracil and this compound.

    • Expected Mass Transitions:

      • Unlabeled Uracil: The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 113.1. A common fragmentation pathway involves the neutral loss of isocyanic acid (HNCO), resulting in a major product ion at m/z 70.0. The transition to monitor would be 113.1 → 70.0.[7]

      • This compound: The [M+H]⁺ will be at m/z 115.1. The corresponding product ion after neutral loss will also be shifted by 2 Da. The transition to monitor would be 115.1 → 72.0.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations of unlabeled and this compound.[7]

    • Calculate the percentage of this compound incorporation by determining the ratio of the peak areas of the labeled and unlabeled uracil.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Labeling cluster_RNA_Prep RNA Preparation cluster_MS_Prep Sample Prep for MS cluster_Analysis Analysis Cell_Seeding 1. Cell Seeding (70-80% confluency) Media_Prep 2. Prepare Labeling Medium (with this compound) Cell_Seeding->Media_Prep Labeling 3. Metabolic Labeling (e.g., 24-72h) Media_Prep->Labeling Harvesting 4. Cell Harvesting Labeling->Harvesting RNA_Extraction 5. Total RNA Extraction (RNase-free) Harvesting->RNA_Extraction QC 6. Quality Control (A260/A280 ≈ 2.0) RNA_Extraction->QC Hydrolysis 7. RNA Hydrolysis to Nucleosides QC->Hydrolysis Cleanup 8. Sample Desalting Hydrolysis->Cleanup LC_MS 9. LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis 10. Data Analysis (Calculate % Incorporation) LC_MS->Data_Analysis

Figure 2: Experimental workflow for this compound labeling and analysis.

Troubleshooting and Optimization

Low incorporation of deuterated uracil can be a common issue. The following diagram outlines a troubleshooting workflow to identify and resolve potential problems.

Troubleshooting_Workflow rect_node rect_node start Low this compound Incorporation check_viability Cell Viability > 90%? start->check_viability check_competition Competition from Unlabeled Uracil? check_viability->check_competition Yes solution_viability Optimize Culture Conditions check_viability->solution_viability No check_concentration This compound Concentration Optimal? check_competition->check_concentration No solution_competition Use Uracil-free Medium & Dialyzed Serum check_competition->solution_competition Yes check_duration Labeling Duration Sufficient? check_concentration->check_duration Yes solution_concentration Perform Dose-Response Experiment check_concentration->solution_concentration No solution_duration Increase Incubation Time check_duration->solution_duration No end Successful Labeling check_duration->end Yes

Figure 3: Troubleshooting workflow for low this compound incorporation.

High concentrations of uracil analogs can sometimes be cytotoxic. It is recommended to perform a dose-response experiment to determine the optimal concentration that provides efficient labeling without compromising cell viability.[5] A trypan blue exclusion assay can be used to assess cell viability during the labeling experiment.[5]

References

In-Depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Uracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated uracil (B121893). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and application. The strategic replacement of hydrogen with deuterium (B1214612) in the uracil molecule offers unique advantages in various scientific disciplines, most notably in altering pharmacokinetic profiles of therapeutic agents and as internal standards in quantitative analyses.

Core Physical and Chemical Properties

Deuteration, the substitution of a hydrogen atom (¹H) with its heavier isotope deuterium (²H or D), modifies the physicochemical properties of uracil in subtle yet significant ways. These modifications primarily stem from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can influence metabolic stability and reaction kinetics.

Table 1: Molecular Properties of Uracil and Deuterated Isotopologues
PropertyUracil (Non-deuterated)Uracil-d1Uracil-d2 (5,6-D₂)Uracil-d4
Molecular Formula C₄H₄N₂O₂C₄H₃DN₂O₂C₄H₂D₂N₂O₂[1]C₄D₄N₂O₂
Molecular Weight ( g/mol ) 112.09[2]113.09114.10[1][3]116.12
Exact Mass (Da) 112.0273113.0336114.0399116.0524
Isotopic Purity (%) Not ApplicableTypically >98%>98%[1]Typically >98%
Appearance White to off-white solid[3]White to off-white solidWhite to off-white solid[3]White to off-white solid
Table 2: Thermal and Solubility Properties
PropertyUracil (Non-deuterated)Deuterated Uracil
Melting Point (°C) >300 (decomposes)[4]While specific data for deuterated uracil is not readily available, it is expected to be very similar to non-deuterated uracil due to the minor influence of deuteration on intermolecular forces governing melting point.
Solubility in Water 3600 mg/L (at 25 °C)[2]Expected to have similar solubility to non-deuterated uracil.
Solubility in Organic Solvents Soluble in hot water, DMSO (approx. 50 mg/ml), and dimethyl formamide (B127407) (approx. 60 mg/ml). Slightly soluble in ethanol (B145695) (approx. 0.8 mg/ml).[4][5]Expected to have similar solubility profiles in organic solvents as non-deuterated uracil.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for confirming the identity, purity, and structural integrity of deuterated uracil.

Table 3: Key Spectroscopic Data
TechniqueUracil (Non-deuterated)Deuterated Uracil
¹H NMR (DMSO-d₆) Signals corresponding to protons at positions 5 and 6 of the pyrimidine (B1678525) ring.Absence or significant reduction of signals at the deuterated positions (e.g., 5 and 6 for this compound), confirming successful deuteration.[6]
²H NMR No signal.Direct observation of deuterium signals at the labeled positions.
¹³C NMR (DMSO-d₆) Characteristic chemical shifts for the four carbon atoms of the pyrimidine ring.[7]Minimal changes in chemical shifts compared to the non-deuterated form.
Mass Spectrometry (MS) Molecular ion peak corresponding to its molecular weight.Molecular ion peak shifted by the number of deuterium atoms incorporated, allowing for the determination of isotopic enrichment.[6]
Infrared (IR) Spectroscopy Characteristic vibrational bands for N-H, C-H, C=O, and ring stretching modes.Shifts in vibrational frequencies, particularly those involving the deuterated C-H bonds, to lower wavenumbers due to the increased mass of deuterium.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and analysis of deuterated uracil.

Synthesis of Deuterated Uracil

The synthesis of deuterated uracil can be achieved through various methods, including acid-catalyzed H/D exchange reactions or by using deuterated starting materials in a de novo synthesis pathway.

Example Protocol: Acid-Catalyzed H/D Exchange

  • Reaction Setup: Dissolve non-deuterated uracil in a deuterated acid, such as D₂SO₄ or DCl in D₂O.

  • Heating: Heat the mixture under reflux for a specified period to facilitate the exchange of protons at the C5 and C6 positions with deuterium from the solvent.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using ¹H NMR to observe the disappearance of the proton signals at the target positions.

  • Work-up: After completion, neutralize the reaction mixture with a suitable base (e.g., NaOD in D₂O).

  • Purification: Isolate the deuterated uracil product by crystallization or chromatography.

  • Characterization: Confirm the structure and isotopic purity of the final product using mass spectrometry and NMR spectroscopy.

Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds.

Protocol for LC-HRMS Analysis: [6]

  • Standard Preparation: Prepare a solution of the deuterated uracil standard in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 µg/mL.[6]

  • Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

    • Mobile Phase A: Water with 0.1% formic acid.[6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Employ a suitable gradient to achieve good separation of the analyte peak.[6]

    • Flow Rate: 0.3 mL/min.[6]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Analysis: Acquire full scan mass spectra.

  • Data Analysis:

    • Identify the ion signals corresponding to the unlabeled (d0), partially labeled (d1), and fully labeled (d2, d3, etc.) species in the mass spectrum of the chromatographic peak.[6]

    • Calculate the isotopic purity by determining the relative abundance of the desired deuterated isotopologue compared to the sum of all isotopologues.

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the position of deuterium labeling and the overall structural integrity of the molecule.

Protocol for ¹H and ²H NMR Analysis: [6]

  • Sample Preparation: Dissolve a sufficient amount of the deuterated uracil in a suitable deuterated solvent (e.g., DMSO-d₆).[6]

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the signals corresponding to the remaining protons on the uracil ring and compare them to a known internal standard to quantify the degree of deuteration. The absence or significant reduction of signals at specific positions confirms successful labeling.[6]

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • This directly observes the deuterium nuclei, providing unambiguous confirmation of the labeling sites.[6]

Visualizing Workflows and Relationships

The following diagrams illustrate key experimental workflows and the logical relationships in the application of deuterated uracil.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application synthesis Synthesis of Deuterated Uracil purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 2H, 13C) purification->nmr ms Mass Spectrometry (Isotopic Purity) purification->ms purity_check Purity Assessment nmr->purity_check ms->purity_check pk_study Pharmacokinetic Studies purity_check->pk_study internal_std Internal Standard in Bioanalysis purity_check->internal_std

Workflow for Synthesis, Characterization, and Application of Deuterated Uracil.

pharmacokinetic_study_workflow cluster_preclinical Preclinical Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation compound_admin Administer Deuterated Compound to Animal Model sample_collection Collect Biological Samples (Blood, Plasma, Urine) compound_admin->sample_collection sample_prep Sample Preparation (Protein Precipitation, Extraction) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis with Internal Standard sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing pk_parameters Calculation of Pharmacokinetic Parameters (t1/2, AUC, Cmax) data_processing->pk_parameters comparison Compare PK Profile to Non-Deuterated Analog pk_parameters->comparison assessment Assess Impact of Deuteration on Metabolism and Clearance comparison->assessment

Workflow for a Typical Preclinical Pharmacokinetic Study Using a Deuterated Compound.

Applications in Drug Development and Research

The primary application of deuterated uracil in drug development is to leverage the kinetic isotope effect. The increased strength of the C-D bond can slow down metabolic processes that involve the cleavage of this bond, leading to:

  • Improved Pharmacokinetic Profiles: Slower metabolism can result in a longer half-life, reduced clearance, and increased overall drug exposure.

  • Reduced Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that site can reduce its formation.

  • Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for longer periods, the efficacy of a drug may be improved.

Deuterated uracil and its derivatives also serve as indispensable internal standards for quantitative bioanalysis using mass spectrometry.[9] Their chemical similarity to the non-deuterated analyte ensures they behave almost identically during sample preparation and chromatographic separation, while their mass difference allows for distinct detection, enabling accurate and precise quantification.[9]

References

Safety and handling guidelines for Uracil-d2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling and Use of Uracil-d2

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. It includes detailed physical and chemical properties, safety protocols, and experimental guidelines.

Chemical and Physical Properties

This compound is a deuterated form of uracil (B121893), a naturally occurring pyrimidine (B1678525) base found in RNA. The deuterium (B1214612) labeling makes it a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantitative analysis and in metabolic studies.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₄H₂D₂N₂O₂[1][2]
Molecular Weight 114.10 g/mol [2][3][4]
CAS Number 24897-52-7[1][2][4]
Appearance White to off-white solid/powder[4][5]
Melting Point 335 °C / 635 °F[5]
Solubility Soluble in hot water[5]
Storage Temperature Room temperature, away from light and moisture[2][4]
Purity ≥98%[2][4]

Safety and Handling Guidelines

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed. The toxicological properties of this substance have not been fully investigated.[6]

2.1. Hazard Identification and Precautions

  • Potential Health Effects: May cause eye, skin, and respiratory tract irritation.[1][6] May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Carcinogenic Effects: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[1]

  • Mutagenic and Teratogenic Effects: No data available.[1]

2.2. Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure and ensure safety.

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are recommended.[1][7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[7][8]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][7]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved dust mask or respirator.[7][9]

2.3. Engineering Controls

  • Ventilation: Work in a well-ventilated area. For handling larger quantities or when aerosolization is possible, a chemical fume hood is recommended.[1]

  • Eyewash Stations and Safety Showers: Ensure easy access to emergency eyewash stations and safety showers.

2.4. Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5][6]

  • Stability: Stable under recommended storage conditions.[1][5]

2.5. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[6]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

2.6. Spill and Waste Management

  • Spill Cleanup: Wear appropriate PPE. Sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][7]

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[1]

Experimental Protocols and Applications

This compound is primarily used as an internal standard for the quantification of uracil and related compounds in biological samples by LC-MS/MS and for metabolic flux analysis.

3.1. General Workflow for Handling Stable Isotope-Labeled Compounds

The following diagram illustrates a general workflow for the safe handling of stable isotope-labeled compounds like this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sop Review SOPs and SDS prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) prep_sop->prep_ppe prep_area Prepare Designated Work Area (Fume Hood if necessary) prep_ppe->prep_area handle_weigh Weigh this compound in a Draft-Shielded Balance prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve clean_decontaminate Decontaminate Work Surfaces handle_dissolve->clean_decontaminate After experiment completion clean_dispose Dispose of Waste in Accordance with Regulations clean_decontaminate->clean_dispose clean_remove_ppe Remove and Dispose of PPE Properly clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: A generalized workflow for the safe handling of this compound.

3.2. Use of this compound as an Internal Standard in LC-MS/MS

This compound is an ideal internal standard for quantifying uracil in biological matrices due to its similar chemical and physical properties to the unlabeled analyte, while being distinguishable by mass spectrometry.

Experimental Protocol: Quantification of Uracil in Plasma

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare a series of calibration standards of unlabeled uracil.

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of this compound internal standard solution.

    • Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the analyte and internal standard using a suitable chromatography column and mobile phase gradient.

    • Detect and quantify uracil and this compound using multiple reaction monitoring (MRM) mode.

Table 2: Representative LC-MS/MS Parameters

ParameterCondition
LC Column C18 or similar reverse-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Uracil) To be determined empirically
MRM Transition (this compound) To be determined empirically

3.3. Uracil Metabolism and the Pyrimidine Salvage Pathway

Stable isotope-labeled uracil can be used to trace the pyrimidine salvage pathway, which is crucial for nucleotide synthesis.

G Pyrimidine Salvage Pathway Uracil_d2 This compound (extracellular) Uracil_d2_intra This compound (intracellular) Uracil_d2->Uracil_d2_intra Transport UMP_d2 UMP-d2 Uracil_d2_intra->UMP_d2 UPRT UDP_d2 UDP-d2 UMP_d2->UDP_d2 UMPK UTP_d2 UTP-d2 UDP_d2->UTP_d2 NDPK RNA RNA Synthesis UTP_d2->RNA

Caption: Simplified diagram of the pyrimidine salvage pathway traced with this compound.

Conclusion

This compound is a valuable tool for researchers in various fields. Adherence to the safety and handling guidelines outlined in this document is crucial for ensuring a safe laboratory environment and the integrity of experimental results. Proper planning, the use of appropriate personal protective equipment, and adherence to established protocols are paramount when working with this and any other chemical substance.

References

A Technical Guide to Uracil-d2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Uracil-d2, a deuterated form of the naturally occurring pyrimidine (B1678525) uracil (B121893). This stable isotope-labeled compound is a critical tool for researchers, scientists, and drug development professionals, primarily utilized as an internal standard in quantitative mass spectrometry-based analyses and as a tracer in metabolic research. This document outlines suppliers, quality specifications, and detailed experimental protocols for its application.

This compound: Suppliers and Quality Specifications

Several reputable suppliers provide this compound for research and pharmaceutical development purposes. The quality and purity of the compound are paramount for accurate and reproducible experimental results. Below is a summary of key suppliers and their typical quality specifications. Certificates of Analysis (CoA) with detailed batch-specific data are generally available upon request from the suppliers.

Supplier NameProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityChemical Purity
MedChemExpress (MCE) This compound24897-52-7C₄H₂D₂N₂O₂114.10Not specified≥99.87%[1]
Cambridge Isotope Laboratories, Inc. (CIL) Uracil (5,6-D₂, 98%)24897-52-7C₄H₂D₂N₂O₂114.1098 atom % D[2]98%[2]
CDN Isotopes Uracil-5,6-d224897-52-7C₄H₂D₂N₂O₂114.1098 atom % D[3]Not specified
LGC Standards Uracil-1,3-d220666-60-8C₄H₂D₂N₂O₂114.04Not specifiedNot specified
LGC Standards Uracil-5,6-d224897-52-7C₄H₂D₂N₂O₂Not specifiedNot specifiedNot specified

Experimental Protocols

This compound is predominantly used as an internal standard in bioanalytical methods to ensure the accuracy and precision of quantification of unlabeled (endogenous) uracil. Its physical and chemical properties are nearly identical to the analyte, but its increased mass allows it to be distinguished by mass spectrometry.

Protocol 1: Quantification of Uracil in Plasma by LC-MS/MS

This protocol describes the use of this compound as an internal standard for the quantification of uracil in human plasma, a method relevant for studying the pharmacokinetics of fluoropyrimidine drugs.

1. Materials and Reagents:

  • This compound (internal standard)

  • Uracil (analyte standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of uracil and this compound in ultrapure water.

  • Working Standard Solutions: Serially dilute the uracil stock solution with 50:50 methanol:water to create a series of calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 20 µg/L) in the appropriate solvent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add a specific volume of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex PS C18, 2.6 µm, 4.6 x 100mm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: An isocratic flow with a high percentage of mobile phase A (e.g., 97%) is often used.

    • Flow Rate: 0.45 mL/min.

    • Injection Volume: 25 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Uracil: Monitor the specific precursor-to-product ion transition.

      • This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.

5. Data Analysis:

  • Integrate the peak areas for both uracil and this compound.

  • Calculate the peak area ratio of uracil to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of uracil in the unknown samples by interpolation from the calibration curve.

// Styling edge [color="#5F6368", arrowhead=normal]; node [penwidth=1.0, color="#5F6368"]; } LC-MS/MS workflow for uracil quantification.

Protocol 2: Analysis of Uracil in DNA by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for the sensitive detection of uracil in DNA, which can be an indicator of DNA damage or metabolic imbalances. This compound can be used as an internal standard in a similar fashion as in LC-MS/MS.

1. DNA Extraction and Hydrolysis:

  • Extract high-quality DNA from the biological sample.

  • Specifically cleave uracil from the DNA backbone using Uracil DNA glycosylase.

2. Derivatization:

  • To the sample containing the cleaved uracil and the added this compound internal standard, add a derivatizing agent such as 3,5-bis(trifluoromethyl)benzyl bromide or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to increase the volatility of the analytes.

  • Heat the mixture to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A suitable capillary column for separating the derivatized analytes.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure separation of the derivatized uracil from other sample components.

  • Mass Spectrometry (MS):

    • Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI).

    • Detection: Selected Ion Monitoring (SIM) to specifically detect the characteristic ions of derivatized uracil and this compound.

4. Data Analysis:

  • Quantification is performed by creating a calibration curve based on the ratio of the peak areas of the derivatized uracil and this compound.

// Styling edge [color="#5F6368", arrowhead=normal]; node [penwidth=1.0, color="#5F6368"]; } GC-MS workflow for uracil analysis in DNA.

Conclusion

This compound is an indispensable tool in modern bioanalytical and pharmaceutical research. Its use as an internal standard provides a high degree of accuracy and precision in the quantification of uracil in various biological matrices. The selection of a reliable supplier with stringent quality control is the first critical step in ensuring the integrity of experimental data. The protocols outlined in this guide provide a solid foundation for the application of this compound in LC-MS/MS and GC-MS-based studies. For specific applications, further optimization of these methods may be required to meet the unique demands of the research question and the sample matrix.

References

Methodological & Application

Application Note: Quantitative Analysis of Uracil in Human Plasma using Uracil-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of endogenous uracil (B121893) in biological matrices is of significant clinical interest, particularly for personalized medicine in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (B62378) (5-FU).[1] 5-FU is a widely used anticancer drug for treating solid tumors.[2] The primary enzyme responsible for the catabolism of 5-FU is dihydropyrimidine (B8664642) dehydrogenase (DPD).[1] Patients with DPD deficiency are at a high risk of severe, life-threatening toxicity from standard doses of 5-FU because they cannot effectively clear the drug.[1][3]

Measuring plasma uracil levels serves as a key component in the pre-treatment screening for DPD activity.[1] Elevated uracil concentrations are indicative of reduced DPD activity, signaling a higher risk of severe toxicity.[1] Therefore, the accurate and reliable quantification of uracil is crucial for identifying at-risk patients, enabling clinicians to adjust 5-FU dosages to improve safety and efficacy.[1]

This application note provides a detailed protocol for the quantitative analysis of uracil in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method employs the stable isotope dilution technique, using Uracil-d2 as an internal standard to ensure accuracy and precision.

Principle of the Method

This method utilizes the stable isotope dilution technique, which is considered a gold standard for quantitative mass spectrometry.[1] A known amount of a stable isotope-labeled internal standard (in this case, this compound), which is chemically identical to the analyte (uracil) but has a different mass, is added to the biological sample at the beginning of the sample preparation process.[1]

The internal standard co-elutes with the analyte during chromatographic separation and is detected simultaneously by the mass spectrometer.[1] By calculating the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved. The internal standard effectively compensates for variations that may occur during sample extraction, matrix effects, and instrument response.[1]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Uracil (Sigma-Aldrich or equivalent)

    • This compound (or other stable isotope-labeled uracil such as Uracil-¹⁵N₂ or Uracil-¹³C,¹⁵N₂)[1][3][4]

  • Solvents and Chemicals:

  • Biological Matrix:

    • Human Plasma (collected in EDTA-containing tubes)[1]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of uracil and this compound by dissolving the appropriate amount of each compound in ultrapure water.[1]

  • Working Standard Solutions: Serially dilute the uracil stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve. The concentration range should cover the expected physiological and pathological levels of uracil (e.g., 5 to 1000 ng/mL).[6]

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with a suitable solvent to a final concentration (e.g., 20 µg/L).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.[1]

  • Add 20 µL of the this compound internal standard working solution to each tube.[1]

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 30 seconds.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the clear supernatant to a new clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[1]

  • Vortex for 15 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions

The following table summarizes typical instrument conditions. These may need to be optimized for specific instruments.

ParameterTypical Setting
Liquid Chromatography
LC SystemUPLC/UHPLC System (e.g., Waters Acquity, SCIEX ExionLC)
ColumnReversed-Phase C18 or HILIC (e.g., Kinetex PS C18, 150 x 3.0 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water[7]
Mobile Phase B0.1% Formic Acid in Methanol[7]
Flow Rate0.4 - 0.5 mL/min[7][8]
Injection Volume5 - 25 µL[7][8]
Column Temperature30 - 40°C[8]
GradientIsocratic or gradient elution may be used depending on the column and desired separation.
Mass Spectrometry
MS SystemTriple Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad 6500+, Waters TQ-Sµ)[7][8]
Ion SourceElectrospray Ionization (ESI), Positive or Negative Mode[8]
Ionization ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Uracil)Consult specific literature or perform infusion for optimization.
MRM Transition (this compound)Consult specific literature or perform infusion for optimization.
Dwell Time50-100 ms
Source Temperature~350°C[8]
Quantification

A calibration curve is constructed by plotting the peak area ratios of the analyte (uracil) to the internal standard (this compound) against the known concentrations of the calibrators.[1] The concentration of uracil in the unknown plasma samples is then determined by interpolating their measured peak area ratios from the calibration curve using a weighted (e.g., 1/x²) linear regression.[1]

Data Presentation

The performance of the method is summarized below.

Table 1: Calibration Curve and Linearity
AnalyteConcentration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Uracil0.5 - 200Linear, 1/x² weighting>0.999[7]
Table 2: Accuracy and Precision (Intra- and Inter-Assay)
QC LevelNominal Conc. (ng/mL)Intra-Assay CV (%)Inter-Assay CV (%)Accuracy (%)
Low (LQC)15< 5%[9]< 5%[9]95 - 105
Medium (MQC)75< 5%< 5%95 - 105
High (HQC)160< 5%< 5%95 - 105
(Values are representative and should be established during method validation).

Visualizations

Caption: Metabolic pathway of 5-FU and the role of DPD.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) AddIS 2. Add Internal Standard (this compound) Plasma->AddIS Precip 3. Protein Precipitation (Cold Acetonitrile) AddIS->Precip Vortex 4. Vortex Precip->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Dry 7. Evaporate to Dryness Supernatant->Dry Recon 8. Reconstitute Dry->Recon Inject 9. Inject into LC-MS/MS Recon->Inject LC 10. Chromatographic Separation (LC) Inject->LC MS 11. Detection (MS/MS) LC->MS Integrate 12. Peak Integration MS->Integrate Ratio 13. Calculate Area Ratio (Uracil / this compound) Integrate->Ratio Quant 14. Quantify against Calibration Curve Ratio->Quant Result 15. Final Concentration (ng/mL) Quant->Result

Caption: Experimental workflow for plasma uracil quantification.

Clinical_Decision_Flow start Measure Plasma Uracil Concentration decision Uracil > 16 ng/mL? start->decision no No (Normal DPD Activity) decision->no False yes Yes (Potential DPD Deficiency) decision->yes True action_no Proceed with Standard 5-FU Dosing no->action_no action_yes Consider 5-FU Dose Reduction (e.g., by 50%) or Alternative Therapy yes->action_yes

Caption: Clinical decision logic based on uracil levels.

References

Application Notes and Protocols for Uracil-d2 Metabolic Labeling of Cellular RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotope-labeled precursors is a powerful technique for studying the dynamics of cellular processes, including RNA synthesis and turnover. Uracil-d2 (Deuterium-labeled Uracil) is a stable isotope-labeled analog of uracil (B121893) that can be supplied to cells in culture and is incorporated into newly synthesized RNA. This allows for the differentiation and quantification of newly transcribed RNA from the pre-existing RNA pool. The subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a quantitative measure of RNA synthesis rates. This approach is valuable in basic research to understand RNA metabolism and in drug development to assess the effects of therapeutic compounds on RNA synthesis.[1][2]

The incorporation of exogenous uracil into cellular RNA is primarily facilitated by the pyrimidine (B1678525) salvage pathway.[3] This pathway allows cells to recycle pyrimidine bases for nucleotide synthesis.

Core Applications

  • RNA Synthesis and Turnover Rate Analysis: Quantify the rate of new RNA synthesis and degradation.[1]

  • Drug Discovery and Development: Assess the effect of therapeutic compounds on RNA metabolism and stability.[1]

  • Metabolic Phenotyping: Characterize the metabolic phenotype of different cell types or disease models based on their ability to utilize exogenous uracil.

Signaling Pathway: this compound Incorporation into RNA

Exogenous this compound is transported into the cell and enters the pyrimidine salvage pathway. It is converted to Uridine-d2 monophosphate (UMP-d2) by the enzyme Uridine (B1682114) Phosphoribosyltransferase (UPRT). UMP-d2 is then successively phosphorylated to Uridine-d2 diphosphate (B83284) (UDP-d2) and Uridine-d2 triphosphate (UTP-d2). UTP-d2 serves as a direct precursor for the synthesis of RNA, where it is incorporated into the growing RNA chain by RNA polymerases.

Uracil_Metabolism cluster_cell Cell Uracil-d2_ext This compound (extracellular) Uracil-d2_int This compound (intracellular) Uracil-d2_ext->Uracil-d2_int Transport UMP_d2 UMP-d2 Uracil-d2_int->UMP_d2 UPRT UDP_d2 UDP-d2 UMP_d2->UDP_d2 UMPK UTP_d2 UTP-d2 UDP_d2->UTP_d2 NDPK RNA Newly Synthesized RNA UTP_d2->RNA RNA Polymerase

Caption: Pyrimidine salvage pathway for this compound incorporation into RNA.

Experimental Workflow

The overall experimental workflow for this compound metabolic labeling and analysis involves several key stages, from cell culture to data analysis. This process includes metabolic labeling of cells, extraction of total RNA, enzymatic digestion of RNA into nucleosides, and finally, analysis by LC-MS/MS.[1][2]

Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (to desired confluency) Labeling 2. Metabolic Labeling with this compound Cell_Culture->Labeling RNA_Extraction 3. Total RNA Extraction Labeling->RNA_Extraction Digestion 4. Enzymatic Digestion to Nucleosides RNA_Extraction->Digestion LC_MS_MS 5. LC-MS/MS Analysis Digestion->LC_MS_MS Data_Analysis 6. Data Analysis (Quantification of d2-Uridine) LC_MS_MS->Data_Analysis

Caption: General experimental workflow for this compound labeling and analysis.

Quantitative Data Summary

The following tables provide representative data to guide experimental design. Actual results will vary depending on the cell line, experimental conditions, and instrumentation. Optimization of labeling conditions is crucial for each experimental system.

Table 1: Recommended Starting Conditions for this compound Labeling

ParameterMammalian Cells (e.g., HEK293, HeLa)E. coli
This compound Concentration 10 - 100 µM50 - 200 µM
Labeling Duration 4 - 24 hours30 minutes - 4 hours
Culture Medium Uracil-free medium or medium with dialyzed fetal bovine serumM9 minimal medium
Expected Enrichment >90% (after 24h)>95% (after 2h)

Note: The expected enrichment is an estimate and should be determined empirically.

Table 2: RNA Sample Quality Control

ParameterExpected Value
A260/A280 Ratio ~2.0
A260/A230 Ratio >2.0
RNA Integrity Number (RIN) >8.0

Experimental Protocols

Protocol 1: Cell Culture and this compound Labeling

This protocol provides a general guideline for the metabolic labeling of mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Uracil-free medium or complete medium with dialyzed fetal bovine serum (FBS)

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Seed mammalian cells in appropriate culture vessels and grow to 70-80% confluency in complete medium.[3]

  • Media Preparation: Prepare the labeling medium by supplementing uracil-free medium or medium with dialyzed FBS with the desired final concentration of this compound (e.g., 100 µM).[1] Pre-warm the labeling medium to 37°C.

  • Labeling: Aspirate the complete medium from the cells, wash once with pre-warmed sterile PBS, and then add the pre-warmed labeling medium.[1]

  • Incubation: Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂).[1]

  • Cell Harvesting: After the labeling period, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization for subsequent RNA extraction.

Protocol 2: Total RNA Extraction

Isolate total RNA from the labeled cells using a standard protocol such as TRIzol reagent or a column-based kit, ensuring all steps are performed under RNase-free conditions.[2]

Procedure (General Outline):

  • Lysis: Lyse the harvested cells using the lysis buffer from your chosen RNA extraction kit.

  • Phase Separation (if using TRIzol): Add chloroform (B151607) and centrifuge to separate the mixture into aqueous and organic phases. The RNA will be in the upper aqueous phase.

  • Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.

  • Resuspension: Air-dry the pellet briefly and resuspend the RNA in RNase-free water.

  • Quality Control: Assess the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[1]

Protocol 3: Enzymatic Digestion of RNA to Nucleosides

This protocol describes the enzymatic digestion of total RNA into its constituent nucleosides for LC-MS/MS analysis.

Materials:

  • Purified total RNA (1-5 µg)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • 200 mM HEPES (pH 7.0)

  • RNase-free water

Procedure:

  • Digestion Reaction Setup: In a sterile microcentrifuge tube, combine the following:

    • Up to 5 µg of purified total RNA

    • 2 µL of nuclease P1 solution (0.5 U/µL)

    • 0.5 µL of bacterial alkaline phosphatase (BAP)

    • 2.5 µL of 200 mM HEPES (pH 7.0)

    • Add RNase-free water to a final volume of 25 µL.[1]

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Sample Cleanup: After digestion, the sample should be cleaned up to remove enzymes and other interfering substances. This can be done by ultrafiltration using a 10 kDa molecular weight cutoff filter or by solid-phase extraction (SPE).[2]

Protocol 4: LC-MS/MS Analysis

The digested and cleaned-up nucleoside sample is then analyzed by LC-MS/MS to quantify the ratio of this compound labeled uridine to unlabeled uridine.

Instrumentation and Parameters (Example):

  • Liquid Chromatography: Use a reverse-phase C18 column with a gradient elution, for instance, starting with a high aqueous mobile phase (e.g., 0.1% formic acid in water) and ramping up the organic mobile phase (e.g., acetonitrile (B52724) or methanol).[2]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for unlabeled uridine and d2-uridine.[2]

Expected Mass Transitions for Uridine:

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)
Unlabeled Uridine (C₉H₁₂N₂O₆)245.1113.1
Uridine-d2 (C₉H₁₀D₂N₂O₆)247.1 115.1

Note: The exact m/z values may vary slightly depending on the instrument calibration. It is crucial to optimize these transitions on your specific mass spectrometer.

Troubleshooting

Low Incorporation Efficiency:

  • Suboptimal Cell Health: Ensure cells are healthy and in the logarithmic growth phase.

  • Competition from Unlabeled Uracil: Use uracil-free medium or dialyzed FBS to reduce the concentration of unlabeled uracil.[3]

  • Incorrect this compound Concentration: Optimize the concentration of this compound; too low may result in poor labeling, while too high may be toxic.

  • Insufficient Labeling Duration: Increase the incubation time to allow for more significant incorporation.[3]

Cytotoxicity:

  • High concentrations of uracil analogs can be toxic to some cell lines. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.[3]

References

Measuring RNA Turnover Rates In Vivo Using Uracil-d2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic regulation of RNA synthesis and degradation, collectively known as RNA turnover, is a fundamental process that governs gene expression and cellular function. Dysregulation of RNA turnover is implicated in numerous diseases, making it a critical area of study in basic research and a promising target for therapeutic intervention. Measuring RNA turnover rates in vivo provides a systemic understanding of these processes under physiological and pathological conditions. This document provides detailed application notes and protocols for the use of Uracil-d2, a stable isotope-labeled pyrimidine, to quantify RNA turnover rates in vivo.

This compound is a non-radioactive, heavy isotope analog of uracil (B121893) that can be introduced to organisms, where it is incorporated into newly synthesized RNA molecules. By tracking the incorporation and subsequent decay of this label over time using mass spectrometry, researchers can accurately determine the synthesis and degradation rates of specific RNA transcripts. This method offers a powerful tool for understanding the life cycle of RNA molecules in a whole-organism context, providing valuable insights for drug development and disease modeling.

Core Applications

  • RNA Turnover and Decay Rate Analysis: Quantify the rates of RNA synthesis and degradation for specific transcripts or on a global scale.

  • Pharmacodynamic Assessments: Evaluate the effect of therapeutic compounds on RNA metabolism and stability in preclinical models.

  • Disease Modeling: Investigate alterations in RNA turnover associated with various disease states.

  • Basic Research: Elucidate the fundamental principles of gene expression regulation in a physiological context.

Principle of the Method

The methodology is based on a pulse-chase experiment. During the "pulse" phase, this compound is administered to the animal, where it enters the nucleotide salvage pathway and is converted into deuterated uridine (B1682114) triphosphate (UTP-d2). This heavy UTP is then incorporated into newly transcribed RNA. After a defined period, the administration of this compound is stopped, and the "chase" phase begins. During the chase, the labeled RNA is gradually degraded and replaced with unlabeled RNA synthesized from the endogenous, unlabeled nucleotide pool. By isolating RNA at different time points during the pulse and chase phases and analyzing the ratio of labeled to unlabeled uracil via mass spectrometry, the rates of RNA synthesis and degradation can be calculated.

Experimental Workflow

The overall experimental workflow for measuring RNA turnover rates in vivo using this compound is depicted below. The process begins with the administration of the labeling reagent to the animal model, followed by tissue collection, RNA extraction, processing, and finally, analysis by mass spectrometry.

experimental_workflow cluster_animal_phase In Vivo Labeling cluster_sample_processing Sample Processing cluster_analysis Analysis animal_admin This compound Administration (Pulse) chase Chase Period animal_admin->chase tissue_collection Tissue Collection (Time Points) chase->tissue_collection rna_extraction Total RNA Extraction tissue_collection->rna_extraction rna_qc RNA Quality Control (A260/A280, Integrity) rna_extraction->rna_qc rna_digestion Enzymatic Digestion to Nucleosides rna_qc->rna_digestion lc_ms LC-MS/MS Analysis rna_digestion->lc_ms data_analysis Data Analysis (Isotope Ratio, Turnover Calculation) lc_ms->data_analysis

Fig. 1. Experimental workflow for in vivo RNA turnover analysis using this compound.

Detailed Experimental Protocols

Protocol 1: In Vivo Labeling with this compound

This protocol describes the administration of this compound to a mouse model. Dosing and formulation may need to be optimized for other animal models.

Materials:

  • This compound (isotopic purity > 98%)

  • Vehicle for administration (e.g., sterile saline, drinking water)

  • Animal model (e.g., C57BL/6 mice)

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle. The concentration will depend on the desired dose and route of administration. For oral administration via drinking water, a typical concentration is 0.5 - 2 mg/mL. Ensure the solution is sterile if administered via injection.

  • Pulse Phase: Administer the this compound solution to the animals.

    • Oral Administration (Drinking Water): Replace the regular drinking water with the this compound containing water. Monitor water consumption to estimate the dose. This method provides continuous labeling.

    • Intraperitoneal (IP) Injection: For a more defined pulse, administer a bolus dose of this compound via IP injection. A typical dose might be 20-50 mg/kg.

  • Chase Phase: After the desired labeling period (e.g., 24, 48, 72 hours), replace the this compound containing water with regular water, or cease injections.

  • Tissue Collection: At designated time points during the pulse and chase phases, euthanize the animals according to approved ethical protocols. Immediately collect tissues of interest and flash-freeze them in liquid nitrogen. Store at -80°C until RNA extraction.

Protocol 2: Total RNA Extraction from Tissues

This protocol is a general guideline for total RNA extraction from animal tissues using a guanidinium (B1211019) thiocyanate-phenol-chloroform method. Commercial kits are also widely used and should be used according to the manufacturer's instructions.

Materials:

Procedure:

  • Homogenization: Homogenize the frozen tissue sample (50-100 mg) in 1 mL of TRIzol reagent using a mechanical homogenizer.

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used for the initial homogenization. Mix by inverting and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • Washing: Discard the supernatant. Wash the RNA pellet by adding at least 1 mL of 75% ethanol per 1 mL of TRIzol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry as this will make the RNA difficult to dissolve. Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quality Control: Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Protocol 3: Enzymatic Digestion of RNA to Nucleosides

This protocol describes the complete digestion of RNA into its constituent nucleosides for subsequent mass spectrometry analysis.

Materials:

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • 200 mM HEPES buffer (pH 7.0)

  • Ultrapure water

Procedure:

  • Digestion Reaction Setup: In a microcentrifuge tube, combine the following:

    • Up to 5 µg of total RNA

    • 2 µL of Nuclease P1 (e.g., 0.5 U/µL)

    • 0.5 µL of Bacterial Alkaline Phosphatase (BAP)

    • 2.5 µL of 200 mM HEPES (pH 7.0)

    • Add ultrapure water to a final volume of 25 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. For complete digestion, an overnight incubation can be performed.

  • Post-Digestion: The digested sample, now containing a mixture of nucleosides, is ready for desalting and subsequent LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis and Data Interpretation

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Procedure:

  • Chromatographic Separation: Separate the nucleosides using a C18 reverse-phase column. A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for a triple quadrupole instrument or in full scan mode for a high-resolution instrument.

    • MRM Transitions for this compound:

      • Unlabeled Uridine (U): Precursor ion (m/z) -> Product ion (m/z)

      • Labeled Uridine (U-d2): Precursor ion (m/z) + 2 -> Product ion (m/z)

  • Data Analysis:

    • Integrate the peak areas for the labeled and unlabeled uridine.

    • Calculate the fraction of new RNA (F_new) as: F_new = Peak Area (U-d2) / (Peak Area (U) + Peak Area (U-d2))

    • Synthesis Rate (k_s): During the pulse phase, the increase in F_new over time can be fitted to a one-phase association model to determine the synthesis rate.

    • Degradation Rate (k_d): During the chase phase, the decrease in F_new over time can be fitted to a one-phase decay model to determine the degradation rate.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from this compound labeling experiments can be structured.

Table 1: this compound Labeling Efficiency in Different Tissues

TissueLabeling Duration (hours)Administration RouteExpected d2-Uridine Enrichment (%)
Liver24IP Injection5 - 15
Spleen24IP Injection8 - 20
Liver72Drinking Water10 - 25
Muscle72Drinking Water2 - 8

Note: Expected enrichment can vary significantly based on the tissue's metabolic activity and proliferation rate.

Table 2: RNA Sample Quality Control

Sample IDTissueConcentration (ng/µL)A260/A280RIN
LV-24h-1Liver8502.059.2
LV-24h-2Liver9102.039.5
MU-72h-1Muscle3201.988.8
MU-72h-2Muscle3502.019.0

RIN: RNA Integrity Number

Table 3: Calculated RNA Turnover Rates for a Hypothetical Gene in Liver

Time Point (hours)Fraction of New RNA (%)Calculated Synthesis Rate (k_s) (fraction/hour)Calculated Degradation Rate (k_d) (fraction/hour)
00--
12 (Pulse)8.50.007-
24 (Pulse)15.20.007-
36 (Chase)12.1-0.015
48 (Chase)9.8-0.015

Signaling Pathway Visualization

The incorporation of this compound into RNA is dependent on the nucleotide salvage pathway. The following diagram illustrates this process.

salvage_pathway Uracil_d2 This compound (extracellular) UPRT Uracil Phosphoribosyltransferase (UPRT) Uracil_d2->UPRT UMP_d2 UMP-d2 UPRT->UMP_d2 + PRPP UDP_d2 UDP-d2 UMP_d2->UDP_d2 Kinases UTP_d2 UTP-d2 UDP_d2->UTP_d2 Kinases RNA_Polymerase RNA Polymerase UTP_d2->RNA_Polymerase RNA_d2 Newly Synthesized RNA (containing this compound) RNA_Polymerase->RNA_d2 Transcription

Fig. 2. this compound incorporation into RNA via the nucleotide salvage pathway.

Conclusion

The use of this compound labeling coupled with mass spectrometry provides a robust and quantitative method for measuring RNA turnover rates in vivo. This approach offers significant advantages over traditional methods by being non-radioactive and enabling the analysis of RNA dynamics in a physiological context. The protocols and guidelines presented here provide a framework for researchers to apply this powerful technique to their studies in drug development and biomedical research, ultimately leading to a deeper understanding of the post-transcriptional regulation of gene expression.

Quantifying RNA Dynamics: Application Notes and Protocols for Uracil-d2 Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of gene expression is a dynamic process governed by the precise balance between RNA synthesis and degradation. Understanding the kinetics of these processes, collectively known as RNA turnover, is crucial for elucidating fundamental cellular mechanisms and the mode of action of therapeutic agents. Metabolic labeling with stable isotopes, followed by mass spectrometry, has emerged as a powerful technique for quantifying RNA turnover. This document provides detailed application notes and protocols for the use of Uracil-d2 (deuterated uracil) as a non-radioactive tracer to measure the synthesis and degradation rates of RNA in cell culture.

This compound is a stable isotope-labeled analog of the nucleobase uracil (B121893), containing two deuterium (B1214612) atoms. When introduced to cells in culture, it is metabolized through the pyrimidine (B1678525) salvage pathway and incorporated into newly synthesized RNA molecules. By tracking the incorporation of this compound over time, researchers can accurately determine the rates of RNA synthesis and decay for specific transcripts or the entire transcriptome. This method offers a robust and quantitative alternative to traditional techniques that rely on transcriptional inhibitors or radioactive isotopes.

Core Applications

  • Determination of RNA Synthesis and Degradation Rates: Directly measure the kinetic parameters of RNA turnover for individual transcripts or on a global scale.

  • Drug Discovery and Development: Assess the impact of novel therapeutic compounds on RNA metabolism and stability, providing insights into their mechanism of action.

  • Understanding Disease Mechanisms: Investigate how RNA turnover is altered in various disease states, such as cancer or neurodegenerative disorders.

  • Systems Biology: Integrate quantitative RNA turnover data with other omics datasets to build comprehensive models of gene regulation.

Signaling Pathway and Experimental Workflow

The metabolic labeling of RNA with this compound relies on the cellular pyrimidine salvage pathway. Exogenously supplied this compound is transported into the cell and converted into Uridine-d2 monophosphate (UMP-d2) by the enzyme Uridine Phosphorylase (UP) and subsequently phosphorylated to Uridine-d2 triphosphate (UTP-d2). This labeled UTP-d2 is then utilized by RNA polymerases for the synthesis of new RNA transcripts.

Uracil_d2_Metabolic_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Uracil-d2_ext This compound Uracil-d2_int This compound Uracil-d2_ext->Uracil-d2_int Nucleobase Transporter URP Uridine-d2 Monophosphate (UMP-d2) Uracil-d2_int->URP Uridine Phosphorylase (UP) URDP Uridine-d2 Diphosphate (UDP-d2) URP->URDP UMP Kinase UTP Uridine-d2 Triphosphate (UTP-d2) URDP->UTP Nucleoside Diphosphate Kinase RNA Newly Synthesized RNA-d2 UTP->RNA RNA Polymerase

Figure 1: Metabolic pathway of this compound incorporation into RNA.

The overall experimental workflow for quantifying RNA synthesis and degradation using this compound involves a pulse-chase labeling strategy, followed by RNA extraction, digestion, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Start 1. Cell Seeding & Growth Pulse 2. Pulse: Add this compound (for synthesis measurement) Start->Pulse Chase 3. Chase: Replace with unlabeled Uracil (for degradation measurement) Pulse->Chase Harvest 4. Harvest Cells at Time Points Chase->Harvest RNA_Extraction 5. Total RNA Extraction Harvest->RNA_Extraction RNA_Digestion 6. Enzymatic Digestion to Nucleosides RNA_Extraction->RNA_Digestion LCMS 7. LC-MS/MS Analysis RNA_Digestion->LCMS Data_Analysis 8. Data Analysis: Quantify Labeled and Unlabeled Uracil LCMS->Data_Analysis Calculation 9. Calculate Synthesis & Degradation Rates Data_Analysis->Calculation

Figure 2: Experimental workflow for this compound labeling and analysis.

Quantitative Data Summary

The following tables provide representative quantitative data for RNA synthesis and degradation rates as determined by metabolic labeling with uracil analogs. While this data was generated using 4-thiouridine (B1664626) (4sU), the principles of data acquisition and interpretation are directly applicable to experiments using this compound.

Table 1: Representative mRNA Half-Lives in Mammalian Cells

Gene SymbolFunctionHalf-life (hours) in Normoxia[1]Half-life (hours) in Hypoxia[1]
VEGFAAngiogenesis1.53.2
MYCTranscription Factor0.50.4
GAPDHGlycolysis> 24> 24
ACTBCytoskeleton> 24> 24
FOSTranscription Factor0.30.25
JUNTranscription Factor0.80.6

Table 2: Global RNA Turnover Dynamics in Response to Stimulus

ConditionMedian mRNA Half-life (hours)[1]Contribution of Synthesis to mRNA Level Changes (%)[1]Contribution of Degradation to mRNA Level Changes (%)[1]
Normoxia8.7--
Hypoxia5.77224

Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling with this compound

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Unlabeled uracil stock solution (e.g., 100 mM in DMSO)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to a confluency of 70-80%. Ensure cells are in the logarithmic growth phase for optimal labeling.

  • Pulse Labeling (for Synthesis Rate): a. Prepare labeling medium by adding this compound to the complete culture medium to a final concentration of 200 µM. Pre-warm the medium to 37°C. b. Aspirate the existing medium from the cells, wash once with pre-warmed PBS. c. Add the pre-warmed labeling medium to the cells. d. Incubate for various time points (e.g., 0, 1, 2, 4, 8 hours) to measure the rate of incorporation.

  • Pulse-Chase Labeling (for Degradation Rate): a. Perform a pulse labeling as described above for a fixed duration (e.g., 8 hours) to allow for significant incorporation of this compound. b. Prepare chase medium by adding unlabeled uracil to the complete culture medium to a final concentration of 20 mM (a 100-fold excess). Pre-warm the medium to 37°C. c. After the pulse, aspirate the labeling medium, wash the cells twice with pre-warmed PBS. d. Add the pre-warmed chase medium to the cells. e. Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12 hours) to measure the decay of the labeled RNA.

  • Cell Harvesting: a. At each time point, aspirate the medium and wash the cells with ice-cold PBS. b. Lyse the cells directly in the plate using a suitable lysis buffer for RNA extraction (e.g., TRIzol). c. Scrape the cells and collect the lysate. Proceed immediately to RNA extraction or store the lysate at -80°C.

Protocol 2: Total RNA Extraction

Materials:

Procedure:

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol lysate. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quality Control: Determine the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

Protocol 3: Enzymatic Digestion of RNA to Nucleosides

Materials:

  • Total RNA sample (1-5 µg)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase

  • Reaction buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)

  • RNase-free water

Procedure:

  • In a sterile microcentrifuge tube, combine 1-5 µg of total RNA with nuclease P1 (e.g., 1 unit) in the appropriate reaction buffer.

  • Incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.

  • Add alkaline phosphatase (e.g., 1 unit) to the reaction mixture.

  • Continue to incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides into nucleosides.

  • The resulting mixture of nucleosides is now ready for LC-MS/MS analysis. The sample can be stored at -20°C.

Protocol 4: LC-MS/MS Analysis for this compound Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 0% to 50% B over 10 minutes.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Unlabeled Uracil (U): Precursor ion (m/z) 113.0 -> Product ion (m/z) 96.0

    • This compound (U+2): Precursor ion (m/z) 115.0 -> Product ion (m/z) 98.0

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled and labeled uracil MRM transitions.

    • Calculate the fraction of labeled uracil at each time point: Fraction Labeled = Area(U+2) / (Area(U) + Area(U+2))

    • For Synthesis Rate: Plot the fraction of labeled uracil against time during the pulse. The initial slope of this curve is proportional to the synthesis rate.

    • For Degradation Rate: Plot the natural logarithm of the fraction of labeled uracil remaining against time during the chase. The negative of the slope of the resulting linear fit represents the degradation rate constant. The half-life can be calculated as ln(2) / degradation rate constant.

References

Application Notes and Protocols for Uracil-d2 Incorporation in Biomolecular NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a cornerstone of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of the structure, dynamics, and interactions of proteins and nucleic acids at atomic resolution. Deuterium (B1214612) (²H) labeling, in particular, has emerged as a powerful strategy to overcome the challenges associated with larger biomolecules, such as spectral complexity and unfavorable relaxation properties. The incorporation of deuterium at specific positions in nucleic acids, such as in the uracil (B121893) base, offers significant advantages for detailed structural and dynamic investigations of RNA.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of Uracil-d2 (specifically, 5,6-dideuterouracil) into RNA for biomolecular NMR studies. The methodologies described herein are intended to guide researchers in leveraging this technique to gain deeper insights into RNA biology and to facilitate drug discovery efforts targeting RNA. The primary benefits of incorporating this compound include the simplification of ¹H NMR spectra by removing specific proton signals and the reduction of dipolar relaxation, which leads to sharper resonance lines.[1][2]

Principle of this compound Labeling in RNA NMR

The strategic replacement of protons with deuterium in RNA molecules serves two primary purposes in NMR spectroscopy:

  • Spectral Simplification: The substitution of ¹H with ²H effectively removes signals from the proton NMR spectrum, as deuterium resonates at a much different frequency.[1] By specifically deuterating the H5 and H6 positions of uracil, the corresponding complex multiplets in the aromatic region of the spectrum are eliminated, reducing spectral overlap and facilitating the assignment of remaining resonances.[2]

  • Improved Relaxation Properties: The magnetic moment of deuterium is significantly smaller than that of a proton. This reduction in the gyromagnetic ratio leads to a decrease in the efficiency of dipole-dipole relaxation, a major contributor to line broadening in larger biomolecules.[1][3] Consequently, the remaining proton signals in a deuterated molecule exhibit narrower linewidths, leading to enhanced spectral resolution and sensitivity.[3]

Key Applications

The incorporation of this compound is particularly advantageous for:

  • Structural Studies of Large RNAs: For RNA molecules exceeding 30-40 nucleotides, severe spectral overlap in the ribose and aromatic regions complicates structure determination.[1] Selective deuteration of uracil residues simplifies these crowded spectral regions, aiding in the unambiguous assignment of nuclear Overhauser effects (NOEs) crucial for structure calculation.

  • Investigation of RNA Dynamics: The improved relaxation properties of deuterated RNA molecules allow for more precise measurements of relaxation parameters (T1, T2, and heteronuclear NOEs). These parameters provide valuable information on the internal motions of the RNA molecule across a wide range of timescales, which are often critical for its biological function.[4]

  • Studies of RNA-Ligand Interactions: By simplifying the NMR spectrum of the RNA, the changes in chemical shifts and line shapes upon ligand binding can be more clearly observed and analyzed. This is invaluable for characterizing the binding interface, determining binding affinities, and understanding the conformational changes that occur upon complex formation.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the application of this compound in RNA NMR studies.

Table 1: Isotopic Purity and Incorporation Efficiency

ParameterTypical ValueAnalytical MethodReference
Isotopic Purity of Synthesized d-UTP>98%Mass Spectrometry[5]
Deuterium Incorporation into RNA Ribose (from D₂O)2.1-2.6 ²H atoms per riboseGC-MS/MS (B15284909)[6]
Yield of Chemo-enzymatically Synthesized UTP90%HPLC[1]

Table 2: Impact of Deuteration on NMR Relaxation Rates

ParameterUnlabeled RNA (Typical T₁/T₂)Deuterated RNA (Typical T₁/T₂)Fold IncreaseReference
Non-selective T₁ and T₂ Relaxation Rates~X ms / ~Y ms~2X ms / ~2Y ms~2[3]

Note: Specific relaxation rates are highly dependent on the size and structure of the RNA molecule, as well as the experimental conditions.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Deuterated Uridine-5'-triphosphate (d-UTP)

This protocol describes the "one-pot" enzymatic synthesis of UTP with deuterium labels at the 5 and 6 positions of the uracil base, starting from commercially available this compound. This method is adapted from established procedures for enzymatic NTP synthesis.[5]

Materials:

  • This compound (5,6-dideuterouracil)

  • α-D-Ribose-1-phosphate

  • Uracil phosphoribosyltransferase (UPRT)

  • Uridine (B1682114) monophosphate (UMP) kinase

  • Nucleoside diphosphate (B83284) (NDP) kinase

  • ATP (as a phosphate (B84403) donor)

  • Pyrophosphatase, inorganic

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents in the reaction buffer:

    • This compound (e.g., 5 mM)

    • α-D-Ribose-1-phosphate (e.g., 6 mM)

    • ATP (e.g., 15 mM)

    • UPRT (e.g., 0.1 U/µL)

    • UMP kinase (e.g., 0.1 U/µL)

    • NDP kinase (e.g., 0.1 U/µL)

    • Inorganic pyrophosphatase (e.g., 0.01 U/µL)

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 2, 4, 8, and 12 hours) and analyzing them by HPLC. The reaction is typically complete within 12-24 hours.

  • Purification: Purify the synthesized d-UTP from the reaction mixture using anion-exchange HPLC.

  • Quantification and Verification: Quantify the purified d-UTP using UV-Vis spectrophotometry (at 262 nm). Verify the isotopic incorporation and purity by mass spectrometry.

Protocol 2: In Vitro Transcription of this compound Labeled RNA

This protocol outlines the synthesis of this compound labeled RNA using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

  • ATP, GTP, CTP (high purity, RNase-free)

  • Synthesized d-UTP (from Protocol 1)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)

Procedure:

  • Transcription Reaction Setup: In a sterile, RNase-free tube, assemble the following components at room temperature in the given order:

    • Nuclease-free water to the final volume

    • 10x Transcription Buffer

    • ATP, GTP, CTP (e.g., 4 mM each, final concentration)

    • d-UTP (e.g., 4 mM final concentration)

    • Linearized DNA template (e.g., 1 µg)

    • RNase Inhibitor (e.g., 40 units)

    • T7 RNA Polymerase (e.g., 50 units)

  • Incubation: Mix gently and incubate at 37°C for 4-6 hours. For shorter transcripts, the incubation time may be extended.

  • DNase Treatment: Add DNase I (e.g., 2 units) to the reaction and incubate for an additional 30 minutes at 37°C to digest the DNA template.

  • RNA Purification: Purify the transcribed RNA using denaturing PAGE, followed by elution and ethanol (B145695) precipitation, or by using anion-exchange HPLC.

  • RNA Quantification and Quality Control: Resuspend the purified RNA in nuclease-free water. Determine the concentration using UV-Vis spectrophotometry (at 260 nm). Assess the integrity and purity of the RNA on a denaturing polyacrylamide gel.

Protocol 3: Quantification of Deuterium Incorporation by Mass Spectrometry

This protocol provides a general workflow for verifying and quantifying the level of deuterium incorporation into the synthesized RNA.

Materials:

  • This compound labeled RNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • LC-MS system

Procedure:

  • RNA Digestion:

    • Digest the purified RNA (e.g., 10-20 µg) to nucleosides by incubating with Nuclease P1 at 37°C for 2 hours in a suitable buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.3).

    • Subsequently, add BAP and incubate for another 2 hours at 37°C to dephosphorylate the nucleotides.

  • LC-MS Analysis:

    • Analyze the resulting mixture of nucleosides by LC-MS.

    • Separate the nucleosides using a C18 reverse-phase column.

    • Acquire mass spectra in positive ion mode.

  • Data Analysis:

    • Determine the mass of the uridine nucleoside. The mass shift compared to the unlabeled uridine will confirm the incorporation of deuterium.

    • Calculate the percentage of deuterium incorporation by comparing the peak intensities of the deuterated and non-deuterated uridine species.[7]

Visualizations

Experimental_Workflow cluster_synthesis d-UTP Synthesis cluster_transcription In Vitro Transcription cluster_analysis Analysis This compound This compound Enzymatic Reaction Enzymatic Reaction This compound->Enzymatic Reaction Ribose-1-P, ATP d-UTP d-UTP Enzymatic Reaction->d-UTP Purification (HPLC) T7 Transcription T7 Transcription d-UTP->T7 Transcription ATP, GTP, CTP, DNA Template d-RNA d-RNA T7 Transcription->d-RNA Purification (PAGE) NMR Spectroscopy NMR Spectroscopy d-RNA->NMR Spectroscopy Structure & Dynamics Mass Spectrometry Mass Spectrometry d-RNA->Mass Spectrometry Quantification

Caption: Overall experimental workflow for this compound incorporation.

T7_Transcription_Workflow DNA Template DNA Template Transcription Mix Transcription Mix DNA Template->Transcription Mix NTPs ATP, GTP, CTP, d-UTP NTPs->Transcription Mix T7 Polymerase T7 Polymerase T7 Polymerase->Transcription Mix Incubation Incubation Transcription Mix->Incubation 37°C DNase Treatment DNase Treatment Incubation->DNase Treatment Purification Purification DNase Treatment->Purification PAGE or HPLC This compound RNA This compound RNA Purification->this compound RNA

Caption: In vitro transcription workflow for labeled RNA synthesis.

References

LC-MS/MS method for detecting Uracil-d2 in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of uracil (B121893) in plasma is a critical tool for researchers, particularly in the context of personalized medicine for patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (B62378) (5-FU). The enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) is primarily responsible for the breakdown of 5-FU, and its activity can be evaluated by measuring plasma uracil levels.[1] Patients with DPD deficiency are at a high risk of severe toxicity from standard doses of 5-FU.[1] Therefore, accurate and reliable quantification of uracil is essential for identifying these patients and allowing for necessary dose adjustments to enhance safety and efficacy.[1]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of uracil in human plasma, utilizing Uracil-d2 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry, as it compensates for variations in sample extraction, matrix effects, and instrument response, ensuring high accuracy and precision.[1]

Principle of the Method

The methodology is based on the stable isotope dilution technique. A known quantity of this compound, which is chemically identical to the endogenous uracil analyte but mass-differentiated, is introduced to the plasma sample at the beginning of the sample preparation process.[1] Following a simple protein precipitation step to remove larger molecules, the extract is analyzed by LC-MS/MS.[2][3] The analyte and the internal standard co-elute from the liquid chromatography column and are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which allows for accurate determination of the endogenous uracil concentration.[1]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard: Uracil, this compound

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)[1]

  • Water: Ultrapure water

  • Plasma: Human plasma collected in K2EDTA-containing tubes[1]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Independently prepare stock solutions of uracil and this compound in ultrapure water.[1]

  • Working Standard Solutions: Serially dilute the uracil stock solution with a 50:50 methanol:water mixture to create a series of working standards for the calibration curve.[1]

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to the desired concentration for spiking into samples.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and plasma sample.

  • Pipette 100 µL of the respective sample (standard, QC, or plasma) into the appropriately labeled tube.[1][3]

  • Add a specified volume (e.g., 20 µL) of the this compound internal standard working solution to every tube.[1]

  • To precipitate plasma proteins, add 300-400 µL of cold acetonitrile or a mixture of acetonitrile:methanol to each tube.[1][2][3]

  • Vortex the mixture thoroughly for approximately 30 seconds.[1]

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.[1]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[1]

  • Vortex briefly and transfer to an autosampler vial for analysis.[1]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A UPLC or HPLC system capable of delivering accurate gradients.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3][6]

Parameter Condition
LC Column Phenomenex Kinetex PS C18 (2.6 µm, 4.6 x 100mm) or equivalent reversed-phase column.[2][3]
Mobile Phase A 0.1% Formic Acid in Water[2][3]
Mobile Phase B 0.1% Formic Acid in Methanol[2][3]
Flow Rate 0.45 mL/min[2][3]
Gradient/Isocratic Isocratic elution (e.g., 97% Mobile Phase A) or a shallow gradient can be used.[2][3]
Injection Volume 25 µL[2][3]
Column Temperature 30-40°C
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode.[6][7]
MRM Transitions Optimized transitions for Uracil and this compound (specific m/z values to be determined during method development).
Software Instrument control and data acquisition software (e.g., SCIEX OS, MassLynx).[3]

Method Performance and Data

The performance of the method is evaluated based on its linearity, sensitivity, accuracy, and precision.

Parameter Result
Linearity Range 0.5 - 200 ng/mL[2][3]
Correlation Coefficient (r²) > 0.999[2][3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2][3]
Intra-Assay Precision (%CV) < 15% (typically < 8.5%)[3][8]
Inter-Assay Precision (%CV) < 15%[6][8]
Accuracy Within 85-115% (typically 90-110%)[6]

Table 1: Summary of quantitative performance data for the LC-MS/MS analysis of uracil. Data is representative of typical method validation results.[2][3][6][8]

Visualizations

Experimental Workflow

Caption: Workflow for Uracil quantification in plasma.

Logical Relationship of Quantitation

G Analyte Endogenous Uracil (Unknown Amount) Analyte_Signal Analyte Peak Area (Measured) Analyte->Analyte_Signal IS This compound Internal Standard (Known Amount) IS_Signal IS Peak Area (Measured) IS->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Final Concentration (Calculated) Ratio->Result

Caption: Principle of stable isotope dilution analysis.

References

Application Notes and Protocols for Uracil-d2 in Pulse-Chase Experiments to Study RNA Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA kinetics, encompassing the synthesis (transcription) and degradation (turnover) of RNA molecules, is fundamental to understanding gene expression regulation in various biological processes and disease states. Pulse-chase experiments using stable isotope-labeled precursors are a powerful tool for dissecting these dynamic processes. This document provides detailed application notes and protocols for the use of deuterated uracil (B121893) (Uracil-d2) as a metabolic label in pulse-chase experiments to quantify RNA kinetics.

This compound is a non-radioactive, stable isotope-labeled nucleobase that can be introduced into cell culture media. It is taken up by cells and incorporated into newly synthesized RNA molecules via the nucleotide salvage pathway. By replacing the standard uracil-containing medium with a medium containing unlabeled uracil (the "chase"), the fate of the labeled RNA population can be tracked over time. The analysis of the ratio of labeled to unlabeled uracil in the total RNA pool, typically by mass spectrometry, allows for the precise calculation of RNA synthesis and degradation rates. This method offers a safe and robust alternative to radioactive labeling techniques.

Core Applications

  • Quantification of RNA Synthesis and Decay Rates: Determine the half-lives of specific RNA transcripts under different cellular conditions.

  • Drug Discovery and Development: Assess the impact of therapeutic compounds on RNA metabolism and stability.

  • Understanding Disease Mechanisms: Investigate how RNA kinetics are altered in various diseases, such as cancer and neurodegenerative disorders.

  • Analysis of Post-Transcriptional Gene Regulation: Elucidate the mechanisms that control RNA stability in response to cellular signals and environmental stresses.

Experimental Principles

The pulse-chase strategy with this compound involves two key phases:

  • Pulse Phase: Cells are incubated with a medium containing this compound for a defined period. During this time, newly transcribed RNA will incorporate the deuterated uracil.

  • Chase Phase: The this compound containing medium is replaced with a medium containing an excess of unlabeled uracil. This prevents further incorporation of the labeled precursor. The amount of labeled RNA is then measured at different time points during the chase to determine its decay rate.

The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the differentiation and quantification of deuterated and non-deuterated uracil-containing RNA fragments.

Data Presentation

Table 1: Expected this compound Labeling Efficiency in Mammalian Cells
Cell TypeLabeling Duration (hours)MediumExpected Deuterium (B1214612) Enrichment (%)
HEK29324 - 48This compound supplemented medium> 90%
HeLa24 - 48This compound supplemented medium> 90%
Primary Neurons48 - 72This compound supplemented medium70-85%
Table 2: Representative RNA Half-Life Data
GeneCell TypeConditionRNA Half-Life (hours)
c-MycHEK293Control~0.5
GAPDHHEK293Control> 24
TNF-αMacrophageLPS stimulation~0.7
β-actinHeLaControl~20

Experimental Protocols

Protocol 1: this compound Pulse-Chase Labeling of Mammalian Cells

Materials:

  • Mammalian cells of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (deuterated uracil)

  • Unlabeled uracil

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels to reach 70-80% confluency on the day of the experiment.

  • Pulse Phase: a. Prepare the "Pulse Medium" by supplementing the complete cell culture medium with this compound to a final concentration of 100-200 µM. Pre-warm the medium to 37°C. b. Aspirate the existing medium from the cells, wash once with sterile PBS, and add the pre-warmed Pulse Medium. c. Incubate the cells for the desired pulse duration (e.g., 4-24 hours). The optimal pulse time should be determined empirically based on the expected turnover rate of the RNA of interest.

  • Chase Phase: a. Prepare the "Chase Medium" by supplementing the complete cell culture medium with a 100-fold excess of unlabeled uracil (e.g., 10-20 mM). Pre-warm the medium to 37°C. b. At the end of the pulse period, aspirate the Pulse Medium. c. Wash the cells twice with sterile PBS to remove any residual labeled uracil. d. Add the pre-warmed Chase Medium to the cells. This marks the beginning of the chase (t=0).

  • Time-Point Collection: a. Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours). b. For each time point, wash the cells with ice-cold PBS and lyse them for RNA extraction. Alternatively, cell pellets can be flash-frozen in liquid nitrogen and stored at -80°C for later processing.

Protocol 2: RNA Extraction and Hydrolysis

Materials:

  • Cell pellets from Protocol 1

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • HEPES buffer (pH 7.0)

  • RNase-free water

Procedure:

  • Total RNA Extraction: Extract total RNA from the cell pellets using a standard commercial kit according to the manufacturer's instructions. Ensure that all steps are performed under RNase-free conditions.

  • RNA Quantification and Quality Control: Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 indicates pure RNA. The integrity of the RNA can be checked using a Bioanalyzer.

  • Enzymatic Hydrolysis of RNA to Nucleosides: a. In a sterile microcentrifuge tube, combine 1-5 µg of total RNA. b. Add Nuclease P1 to a final concentration of 1-2 units. c. Add BAP to a final concentration of 0.1-0.2 units. d. Add HEPES buffer (pH 7.0) to a final concentration of 20 mM. e. Adjust the final volume with RNase-free water. f. Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of RNA into nucleosides.

Protocol 3: LC-MS/MS Analysis for this compound Quantification

Materials:

  • Hydrolyzed RNA samples (nucleoside mixture)

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Uracil and this compound standards for calibration curve

Procedure:

  • Sample Preparation: Centrifuge the hydrolyzed RNA samples to pellet any undigested material and transfer the supernatant to HPLC vials.

  • LC Separation: a. Inject the sample onto the C18 column. b. Separate the nucleosides using a gradient elution with Mobile Phases A and B. A typical gradient might be: 0-5 min, 2% B; 5-15 min, 2-50% B; 15-20 min, 50-95% B; 20-25 min, 95% B; 25-30 min, 95-2% B.

  • MS/MS Detection: a. Operate the mass spectrometer in positive electrospray ionization (ESI) mode. b. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify unlabeled uracil and this compound. The exact mass-to-charge ratios (m/z) for the precursor and product ions will depend on the number of deuterium atoms in the this compound standard. For example, for this compound (C4H2D2N2O2):

    • Unlabeled Uracil (U): Precursor ion [M+H]+ m/z 113.0 -> Product ion m/z 70.0
    • This compound (U+2): Precursor ion [M+H]+ m/z 115.0 -> Product ion m/z 72.0

  • Data Analysis: a. Generate a standard curve using known concentrations of unlabeled uracil and this compound. b. Calculate the ratio of the peak areas of this compound to total uracil (Uracil + this compound) for each time point. c. The degradation rate (k_deg) can be determined by fitting the decay of the labeled uracil fraction over time to a first-order exponential decay curve: --INVALID-LINK-- = --INVALID-LINK-- * e^(-k_deg * t). d. The RNA half-life (t_1/2) can then be calculated using the formula: t_1/2 = ln(2) / k_deg.

Visualization

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Mammalian Cells B Pulse: Incubate with this compound A->B C Chase: Replace with Unlabeled Uracil B->C D Harvest Cells at Time Points C->D E Total RNA Extraction D->E F RNA Hydrolysis to Nucleosides E->F G LC-MS/MS Analysis F->G H Quantify Labeled/Unlabeled Uracil Ratio G->H I Calculate RNA Synthesis & Decay Rates H->I

Caption: Experimental workflow for this compound pulse-chase analysis of RNA kinetics.

uracil_salvage_pathway Uracil_d2 This compound (extracellular) Uracil_d2_intra This compound (intracellular) Uracil_d2->Uracil_d2_intra Transport UMP_d2 UMP-d2 Uracil_d2_intra->UMP_d2 PRPP UPRT Uracil Phosphoribosyltransferase (UPRT) UPRT->UMP_d2 UDP_d2 UDP-d2 UMP_d2->UDP_d2 Kinases UTP_d2 UTP-d2 UDP_d2->UTP_d2 Kinases Labeled_RNA Newly Synthesized RNA (with this compound) UTP_d2->Labeled_RNA RNA_Polymerase RNA Polymerase RNA_Polymerase->Labeled_RNA

Caption: Uracil salvage pathway for metabolic labeling of RNA with this compound.

Application of Uracil-d2 in 5-fluorouracil Pharmacokinetics Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluorouracil (B62378) (5-FU) remains a cornerstone of chemotherapy for various solid tumors. However, its narrow therapeutic index and high inter-individual pharmacokinetic variability present significant clinical challenges. A major contributor to this variability is the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme responsible for the catabolism of over 80% of an administered 5-FU dose.[1] Patients with deficient DPD activity are at a high risk of severe, and sometimes lethal, toxicity from standard 5-FU doses due to decreased drug clearance.[2]

To mitigate these risks, therapeutic drug monitoring (TDM) and pre-treatment screening for DPD deficiency are increasingly being adopted. A key strategy in this screening is the measurement of endogenous uracil (B121893) levels in plasma. As a natural substrate for DPD, uracil concentrations, and particularly the ratio of its metabolite dihydrouracil (B119008) (UH2) to uracil, serve as a reliable surrogate marker for DPD activity.[3]

Accurate and precise quantification of uracil and 5-FU in biological matrices is paramount for these clinical applications. Stable isotope-labeled internal standards are essential in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for matrix effects and variations in sample processing. Uracil-d2, a deuterated form of uracil, is an ideal internal standard for these assays due to its chemical similarity to the analyte and its distinct mass, ensuring reliable quantification. This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic research of 5-FU.

Application Notes

The primary application of this compound in the context of 5-FU pharmacokinetics is as an internal standard for the quantification of endogenous uracil by LC-MS/MS. This measurement is critical for:

  • DPD Deficiency Phenotyping: Before initiating 5-FU therapy, the baseline plasma uracil concentration can be measured. Elevated uracil levels are indicative of reduced DPD activity, alerting clinicians to the need for dose reduction or alternative therapies.[2] French and European guidelines now recommend screening for DPD deficiency prior to 5-FU administration.

  • Therapeutic Drug Monitoring (TDM): During 5-FU treatment, monitoring plasma concentrations of 5-FU and its metabolites allows for dose individualization to optimize efficacy while minimizing toxicity. This compound can be used in multiplex assays that simultaneously quantify uracil, 5-FU, and other relevant metabolites.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Accurate pharmacokinetic data, facilitated by the use of this compound, is crucial for developing PK/PD models that correlate drug exposure with treatment outcomes and toxicity. These models can help in simulating different dosing regimens and predicting patient responses.[4]

Experimental Protocols

Protocol 1: Quantification of Uracil and 5-FU in Human Plasma using LC-MS/MS

This protocol describes a method for the simultaneous determination of uracil and 5-FU in human plasma using a deuterated internal standard.

1. Materials and Reagents:

  • Uracil, 5-fluorouracil (analytical standards)

  • This compound (or other isotopically labeled uracil such as Uracil-¹³C,¹⁵N₂) (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free) for calibration standards and quality controls

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of uracil, 5-FU, and this compound in methanol.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 mixture of methanol and water.

  • Calibration Standards: Spike drug-free human plasma with the working solutions to prepare a series of calibration standards at different concentrations. A typical range for uracil is 2-500 ng/mL and for 5-FU is 4-1000 ng/mL.

  • Quality Controls (QCs): Prepare QCs in drug-free human plasma at low, medium, and high concentrations, independent of the calibration standards.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.

  • Vortex briefly.

  • Add 300 µL of chilled acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Kinetex PS C18) is suitable for separating these polar compounds.[5]

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A gradient program should be optimized to ensure good separation of the analytes from matrix components. A typical gradient might start at 5% B, ramp up to 95% B, and then return to initial conditions for equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI), either in positive or negative mode (positive mode is often cited).

    • Detection: Multiple Reaction Monitoring (MRM). The MRM transitions should be optimized for each analyte and the internal standard.

5. Data Analysis:

  • Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression model.

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of an LC-MS/MS method for uracil and 5-FU.

Table 1: LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Uracil113.170.1ESI+
This compound115.172.1ESI+
5-Fluorouracil131.088.0ESI+
5-FU-¹³C,¹⁵N₂134.090.0ESI+

Note: The exact m/z values may vary slightly depending on the instrument and conditions. It is crucial to optimize these transitions on the specific instrument being used.

Table 2: Method Validation Summary

ParameterUracil5-Fluorouracil
Linearity Range (ng/mL) 2 - 5004 - 1000
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 24
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 12%< 12%
Accuracy (% Bias) ± 15%± 15%
Recovery > 85%> 85%

This data is representative and should be established for each specific assay during validation.

Table 3: Pharmacokinetic Parameters of 5-FU in Relation to DPD Activity

DPD Status (based on Uracil levels)5-FU Clearance (L/h/m²)5-FU Half-life (min)5-FU AUC (µg·h/mL)
Normal DPD Activity 50 - 10010 - 2015 - 30
Partial DPD Deficiency 20 - 5020 - 4030 - 60
Complete DPD Deficiency < 20> 40> 60

These values are illustrative and can vary based on the 5-FU dose and infusion schedule.

Visualizations

5-FU Metabolic Pathway

5-FU_Metabolism cluster_catabolism Catabolism (Inactivation) cluster_anabolism Anabolism (Activation) FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD (Rate-limiting) FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP Anabolic Pathway FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FU->FdUMP Anabolic Pathway FUPA Fluoro-β-ureidopropionate (FUPA) DHFU->FUPA DPYS FBAL Fluoro-β-alanine (FBAL) FUPA->FBAL UPB1 DNA_RNA_damage Incorporation into RNA/DNA FUMP->DNA_RNA_damage TS_inhibition Thymidylate Synthase Inhibition FdUMP->TS_inhibition

Caption: Catabolic and anabolic pathways of 5-fluorouracil.

Experimental Workflow for 5-FU and Uracil Quantification

Experimental_Workflow start Start: Plasma Sample Collection add_is Add this compound Internal Standard start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing end End: Report Concentration data_processing->end

References

Application Notes and Protocols for Stable Isotope Labeling with Uracil-d2 for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions in biological systems. By introducing stable isotope-labeled substrates and tracking their incorporation into downstream metabolites, researchers can quantify the flow of atoms through metabolic pathways. Uracil (B121893), a key pyrimidine (B1678525) base, is central to the synthesis of ribonucleotides for RNA production. Stable isotope labeling with deuterated uracil (Uracil-d2) provides a robust tool to trace the pyrimidine salvage pathway, offering critical insights into RNA synthesis and turnover, nucleotide metabolism, and the impact of therapeutic interventions on these processes.

These application notes provide a comprehensive guide to utilizing this compound for metabolic flux analysis. Detailed protocols for cell culture, labeling, sample preparation, and LC-MS/MS analysis are presented, along with illustrative data and visualizations to facilitate experimental design and data interpretation.

Principle of the Method

This compound is introduced into cell culture medium and is taken up by cells. Through the pyrimidine salvage pathway, this compound is converted into deuterated uridine (B1682114) monophosphate (UMP-d2), which is subsequently phosphorylated to uridine diphosphate (B83284) (UDP-d2) and uridine triphosphate (UTP-d2). UTP-d2 can then be incorporated into newly synthesized RNA or converted to deuterated cytidine (B196190) triphosphate (CTP-d2). By measuring the isotopic enrichment in these downstream metabolites using mass spectrometry, the flux through the pyrimidine salvage pathway and the rate of new RNA synthesis can be quantified.

Applications

  • Quantification of RNA Synthesis and Turnover: Measure the rate of de novo RNA synthesis by tracking the incorporation of this compound into the ribonucleotide pool and subsequently into the total RNA.

  • Nucleotide Metabolism Studies: Elucidate the activity of the pyrimidine salvage pathway by tracing the conversion of uracil to UMP, UDP, and UTP.

  • Drug Discovery and Development: Assess the mechanism of action of drugs targeting pyrimidine metabolism by observing perturbations in the metabolic flux of labeled uracil.

  • Metabolic Phenotyping: Characterize the metabolic state of different cell lines or disease models based on their utilization of exogenous uracil.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the pyrimidine salvage pathway and the general experimental workflow for a this compound labeling experiment.

Pyrimidine_Salvage_Pathway This compound (extracellular) This compound (extracellular) This compound (intracellular) This compound (intracellular) This compound (extracellular)->this compound (intracellular) Transport UMP-d2 UMP-d2 This compound (intracellular)->UMP-d2 UPRT UDP-d2 UDP-d2 UMP-d2->UDP-d2 UMPK UTP-d2 UTP-d2 UDP-d2->UTP-d2 NDPK CTP-d2 CTP-d2 UTP-d2->CTP-d2 CTPS RNA-d2 RNA-d2 UTP-d2->RNA-d2 RNA Polymerase

Figure 1: Pyrimidine Salvage Pathway for this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Seed Cells Seed Cells This compound Labeling This compound Labeling Seed Cells->this compound Labeling Metabolite Extraction Metabolite Extraction This compound Labeling->Metabolite Extraction RNA Extraction & Hydrolysis RNA Extraction & Hydrolysis This compound Labeling->RNA Extraction & Hydrolysis LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis RNA Extraction & Hydrolysis->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis->Metabolic Flux Calculation

Figure 2: Experimental Workflow Overview.

Experimental Protocols

I. Cell Culture and Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 50-70%).

  • Medium Preparation: Prepare the labeling medium by supplementing uracil-free cell culture medium with this compound. The final concentration of this compound should be optimized for the specific cell line but a starting concentration of 10-100 µM is recommended.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label. The 0-hour time point serves as the unlabeled control.

II. Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the culture vessel on dry ice.

  • Extraction Solution: Add a sufficient volume of ice-cold 80% methanol (B129727) (v/v) to cover the cell monolayer.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.

III. RNA Extraction and Hydrolysis
  • Cell Lysis and RNA Extraction:

    • After aspirating the labeling medium, lyse the cells directly in the culture vessel using a TRIzol-based reagent according to the manufacturer's protocol.[1][2][3][4]

    • Perform phase separation using chloroform (B151607) and precipitate the RNA from the aqueous phase with isopropanol.

    • Wash the RNA pellet with 75% ethanol (B145695) and air-dry the pellet briefly.

  • RNA Resuspension: Resuspend the RNA pellet in RNase-free water.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

  • RNA Hydrolysis:

    • To 10-20 µg of total RNA, add a solution of 20 mM Tris-HCl (pH 8.3) containing 10 mM MgCl₂.

    • Add 2 units of nuclease P1 and incubate at 50°C for 2 hours.

    • Add 1 unit of bacterial alkaline phosphatase and incubate at 37°C for 1 hour to dephosphorylate the nucleotides.

    • Terminate the reaction by adding an equal volume of acetonitrile (B52724) and centrifuge to pellet the enzymes.

    • Transfer the supernatant containing the ribonucleosides for LC-MS/MS analysis.

IV. LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for your LC method (e.g., 50% methanol).

  • Liquid Chromatography (LC):

    • Column: Use a reversed-phase C18 column suitable for the separation of polar metabolites.

    • Mobile Phases:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to achieve optimal separation of uracil and its nucleotide derivatives.

  • Mass Spectrometry (MS):

    • Ionization Mode: Use electrospray ionization (ESI) in positive or negative ion mode. Optimization may be required for best sensitivity.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transitions: The following table provides predicted MRM transitions for unlabeled and d2-labeled uracil and its derivatives. These transitions should be empirically optimized on your specific instrument.

MetaboliteLabelingPrecursor Ion (m/z)Product Ion (m/z)
Uracil Unlabeled (M+0)113.070.0
Labeled (M+2)115.072.0
UMP Unlabeled (M+0)323.095.0
Labeled (M+2)325.097.0
UDP Unlabeled (M+0)403.095.0
Labeled (M+2)405.097.0
UTP Unlabeled (M+0)483.0159.0
Labeled (M+2)485.0161.0
CTP Unlabeled (M+0)482.0159.0
Labeled (M+2)484.0161.0

Data Analysis and Presentation

The fractional enrichment of each metabolite is calculated by correcting for the natural abundance of isotopes. The rate of RNA synthesis can be determined by modeling the incorporation of this compound into the RNA pool over time.

Illustrative Quantitative Data

The following tables present representative data from a hypothetical this compound labeling experiment in a cancer cell line. This data is for illustrative purposes to demonstrate the expected trends and the format for data presentation.

Table 1: Fractional Enrichment of Uracil and its Nucleotide Derivatives Over Time

Time (hours)This compound (%)UMP-d2 (%)UDP-d2 (%)UTP-d2 (%)CTP-d2 (%)
0 0.50.50.50.50.5
1 85.245.330.125.610.2
4 98.180.572.368.935.7
8 99.292.788.485.155.3
24 99.598.697.296.580.1

Table 2: Calculated RNA Synthesis Rate

Cell LineTreatmentRNA Synthesis Rate (pmol/µg RNA/hr)
Cancer Cell Line A Vehicle Control15.2 ± 1.8
Cancer Cell Line A Drug X8.7 ± 1.1
Non-cancerous Cell Line B Vehicle Control5.6 ± 0.7

Troubleshooting

Problem Possible Cause Solution
Low signal intensity for labeled metabolites - Inefficient uptake of this compound- Suboptimal extraction- Incorrect MS parameters- Optimize this compound concentration- Ensure efficient cell lysis and extraction- Optimize MRM transitions and other MS settings
High variability between replicates - Inconsistent cell numbers- Inconsistent extraction efficiency- Pipetting errors- Normalize to cell number or total protein- Standardize all steps of the extraction protocol- Use precise pipetting techniques
No or low incorporation into RNA - Low RNA polymerase activity- Rapid degradation of labeled RNA- Ensure cells are in a proliferative state- Include RNase inhibitors during extraction

Conclusion

Stable isotope labeling with this compound is a valuable technique for quantifying the flux through the pyrimidine salvage pathway and for determining the rate of RNA synthesis. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust metabolic flux analysis experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease.

References

Application Notes and Protocols: Uracil-d2 as a Tool for Studying Pyrimidine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil-d2, a stable isotope-labeled form of uracil (B121893), serves as a powerful tracer for elucidating the dynamics of pyrimidine (B1678525) metabolism. By introducing a known isotopic label, researchers can track the fate of uracil through various anabolic and catabolic pathways, providing quantitative insights into reaction rates and pathway utilization. This technique is invaluable for understanding fundamental cellular processes, investigating disease states such as cancer, and assessing the mechanism of action of therapeutic agents that target pyrimidine metabolism.[1][2]

The core principle behind using this compound lies in its ability to be incorporated into downstream metabolites, including uridine, UMP, UDP, UTP, and RNA. The deuterium (B1214612) label allows for the differentiation of these newly synthesized molecules from the pre-existing unlabeled pool.[1][3] This distinction is readily detectable by mass spectrometry, enabling precise quantification of metabolic fluxes.[4][5]

Key Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rate of uracil uptake and its conversion through the pyrimidine salvage and catabolic pathways.[6][7]

  • RNA Synthesis and Degradation: Measuring the rates of new RNA synthesis and turnover by monitoring the incorporation and subsequent loss of the deuterium label in the RNA pool.[8]

  • Drug Discovery and Development: Evaluating the efficacy and mechanism of drugs that target enzymes in the pyrimidine metabolic network.[9][10]

  • Cancer Biology: Investigating the altered pyrimidine metabolism in cancer cells, which often exhibit increased reliance on the salvage pathway to support rapid proliferation.[11][12][13]

Signaling Pathways and Experimental Workflow

The study of pyrimidine metabolism using this compound primarily involves the pyrimidine salvage and catabolic pathways.

Pyrimidine Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases like uracil to synthesize nucleotides. This pathway is particularly active in rapidly dividing cells.

Pyrimidine_Salvage_Pathway cluster_enzymes Enzymes Uracil_d2 This compound (exogenous) UMP_d2 UMP-d2 Uracil_d2->UMP_d2 PRPP UPRT UPRT UDP_d2 UDP-d2 UMP_d2->UDP_d2 ATP UK UK UTP_d2 UTP-d2 UDP_d2->UTP_d2 ATP NDPK NDPK RNA_d2 RNA-d2 UTP_d2->RNA_d2 Transcription RNA_Polymerase RNA Polymerase RNA_Polymoverase RNA_Polymoverase

Caption: Pyrimidine Salvage Pathway showing the incorporation of this compound.

Pyrimidine Catabolic Pathway

The catabolic pathway degrades uracil into smaller molecules. This pathway is crucial for maintaining pyrimidine homeostasis.

Pyrimidine_Catabolic_Pathway cluster_enzymes Enzymes Uracil_d2 This compound DHU_d2 Dihydrothis compound Uracil_d2->DHU_d2 NADPH DPD DPD BUP_d2 β-ureidopropionate-d2 DHU_d2->BUP_d2 H2O DHP DHP BA_d2 β-alanine-d2 BUP_d2->BA_d2 CO2 CO2 BUP_d2->CO2 NH3 NH3 BUP_d2->NH3 BUPase β-ureidopropionase

Caption: Pyrimidine Catabolic Pathway tracing the degradation of this compound.

General Experimental Workflow

A typical metabolic labeling experiment using this compound follows a standardized procedure from cell culture to data analysis.

Experimental_Workflow Start Start: Seed Cells Culture Cell Culture to desired confluency Start->Culture Labeling Metabolic Labeling with this compound Culture->Labeling Harvest Cell Harvesting and Quenching Labeling->Harvest Extraction Metabolite Extraction Harvest->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Analysis: Isotope Enrichment and Flux Calculation Analysis->Data End End: Results Data->End

Caption: General experimental workflow for this compound labeling studies.

Data Presentation

Quantitative data from this compound labeling experiments are typically presented to show the isotopic enrichment in various metabolites over time.

Table 1: Isotopic Enrichment of Pyrimidine Metabolites in Cancer Cell Line (e.g., HeLa) after this compound Labeling

Time (hours)This compound Enrichment (%)UMP-d2 Enrichment (%)UTP-d2 Enrichment (%)RNA-d2 Enrichment (%)
00000
195 ± 340 ± 515 ± 42 ± 1
496 ± 285 ± 460 ± 610 ± 2
897 ± 292 ± 388 ± 525 ± 3
2498 ± 195 ± 294 ± 360 ± 5

Data are presented as mean ± standard deviation (n=3) and are hypothetical examples for illustrative purposes.

Table 2: Effect of a UPRT Inhibitor on this compound Incorporation

TreatmentUMP-d2 Enrichment after 4h (%)UTP-d2 Enrichment after 4h (%)
Vehicle Control85 ± 460 ± 6
UPRT Inhibitor (10 µM)15 ± 38 ± 2

Data are presented as mean ± standard deviation (n=3) and are hypothetical examples for illustrative purposes.

Experimental Protocols

Protocol 1: this compound Labeling of Mammalian Cells

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (sterile solution, e.g., 10 mM in DMSO or water)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by adding this compound to the complete culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line. Pre-warm the labeling medium to 37°C.

  • Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add 2 mL of the pre-warmed labeling medium to each well.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours).

  • Harvesting:

    • At each time point, place the plate on ice to quench metabolic activity.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Proceed immediately to metabolite extraction.

Protocol 2: Metabolite Extraction from Adherent Mammalian Cells

Materials:

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C

Procedure:

  • After the final PBS wash from the labeling protocol, add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells from the bottom of the well into the methanol.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Store the extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound Labeled Metabolites

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate uracil, UMP, and UTP.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analytes.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer.

  • MRM Transitions: The specific precursor and product ion pairs for both the unlabeled (M+0) and labeled (M+2) forms of each metabolite must be determined.

Table 3: Example MRM Transitions for this compound and its Metabolites (Negative Ion Mode)

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
Uracil (M+0)111.068.0
This compound (M+2)113.070.0
UMP (M+0)323.096.0
UMP-d2 (M+2)325.096.0

Note: These are example transitions and should be optimized for the specific instrument used.

Data Analysis:

  • Integrate the peak areas for the labeled and unlabeled forms of each metabolite.

  • Calculate the fractional isotopic enrichment for each metabolite at each time point using the formula: Fractional Enrichment = [Peak Area (Labeled)] / ([Peak Area (Labeled)] + [Peak Area (Unlabeled)])

  • Metabolic flux rates can be calculated using specialized software (e.g., INCA, Metran) by fitting the isotopic enrichment data to a metabolic model.[14]

References

Troubleshooting & Optimization

Optimizing Uracil-d2 Concentration for RNA Labeling Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Uracil-d2 concentration in RNA labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound incorporation into RNA?

A1: this compound, a stable isotope-labeled analog of uracil (B121893), is incorporated into newly synthesized RNA through the cell's natural salvage pathway.[1] The cellular machinery utilizes this compound as a substrate for RNA synthesis, effectively tagging nascent RNA molecules.

Q2: Why is my this compound incorporation efficiency low?

A2: Several factors can contribute to low incorporation efficiency:

  • Suboptimal this compound Concentration: Both insufficient and excessive concentrations can negatively impact labeling.[1]

  • Poor Cell Health: Stressed or unhealthy cells will have reduced metabolic activity, leading to decreased RNA synthesis and label incorporation.[1]

  • Competition from Unlabeled Uracil: The presence of unlabeled uracil in the culture medium will dilute the labeled pool, reducing the incorporation of this compound.[1]

  • Inefficient Cellular Uptake: Some cell lines may not express high levels of the necessary transporters for efficient uracil uptake.[1]

  • Inappropriate Labeling Duration: The optimal time for labeling can vary between cell lines and experimental goals.[1]

Q3: Can high concentrations of this compound be toxic to cells?

A3: Yes, high concentrations of uracil analogs can exhibit cytotoxicity in some cell lines.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without compromising cell viability.

Q4: How can I quantify the incorporation of this compound into RNA?

A4: The most common and accurate method for quantifying this compound enrichment in RNA is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This technique allows for the precise detection and quantification of the isotopically labeled uracil within the total RNA pool.

Q5: What are the expected mass transitions for unlabeled and this compound labeled uracil in mass spectrometry analysis?

A5: For mass spectrometry analysis, it is important to monitor the specific mass-to-charge (m/z) ratios for both unlabeled and this compound labeled uracil. These values should be determined empirically on your specific instrument, but theoretical values can be used as a starting point.

Troubleshooting Guides

This section addresses common issues encountered during this compound labeling experiments.

Issue 1: Low Incorporation of this compound

Possible Causes & Solutions:

Cause Troubleshooting Step Recommended Action
Suboptimal this compound Concentration Perform a concentration titration.Test a range of this compound concentrations (e.g., 10 µM to 500 µM) to identify the optimal concentration for your cell line and experimental conditions.
Poor Cell Viability Assess cell health before and during the experiment.Ensure cells are healthy and in the logarithmic growth phase.[3] Use a Trypan Blue exclusion assay to determine cell viability.
Competition with Unlabeled Uracil Use uracil-free or low-uracil medium.If possible, culture cells in a medium that does not contain unlabeled uracil to maximize the uptake of this compound.[1]
Insufficient Labeling Time Optimize the labeling duration.Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for sufficient labeling.
Inefficient RNA Extraction Review and optimize your RNA isolation protocol.Ensure you are using a robust RNA extraction method that yields high-quality, intact RNA.

Experimental Protocols

Protocol 1: this compound Metabolic Labeling of RNA in Mammalian Cells

This protocol provides a general guideline for labeling mammalian cells with this compound. Optimization for specific cell lines and experimental goals is recommended.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (uracil-free recommended)

  • This compound stock solution (e.g., 100 mM in DMSO or sterile water)

  • Phosphate-buffered saline (PBS), ice-cold

  • RNA extraction kit or reagents (e.g., TRIzol)

Procedure:

  • Cell Seeding: Seed cells in the desired culture vessel and grow until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare fresh culture medium. If possible, use a uracil-free formulation to enhance labeling efficiency.[1]

  • Labeling:

    • Aspirate the existing medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add fresh, pre-warmed medium containing the optimized concentration of this compound to the cells.

  • Incubation: Incubate the cells for the predetermined optimal labeling duration under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Cell Harvesting:

    • After incubation, place the culture vessel on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Proceed immediately to RNA extraction or lyse the cells in the appropriate buffer for storage at -80°C.

Protocol 2: Total RNA Extraction

A standard TRIzol-based RNA extraction method is described below.

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol reagent per 10 cm² of culture plate area to the washed cell monolayer. Pipette the lysate up and down several times to homogenize.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent.

    • Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Transfer the upper aqueous phase to a fresh tube.

    • Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used initially.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash and Resuspension:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[3]

Protocol 3: Quantification of this compound Incorporation by LC-MS/MS

This protocol outlines the general steps for preparing RNA samples for LC-MS/MS analysis to determine the percentage of this compound incorporation.

Procedure:

  • RNA Digestion:

    • To 1-5 µg of total RNA, add a nuclease digestion mix (e.g., nuclease P1).

    • Incubate at 37°C for 2-4 hours to digest the RNA into mononucleotides.[2]

    • Add alkaline phosphatase to dephosphorylate the nucleotides into nucleosides and incubate for an additional 1-2 hours at 37°C.[2]

  • Sample Cleanup: Remove proteins and enzymes using a molecular weight cutoff filter (e.g., 10 kDa) or by solid-phase extraction (SPE).[2]

  • LC-MS/MS Analysis:

    • Inject the cleaned-up sample into an LC-MS/MS system.

    • Use a reverse-phase C18 column for chromatographic separation.[2]

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for unlabeled and d2-labeled uracil.[2]

  • Data Analysis:

    • Calculate the peak areas for both unlabeled and this compound.

    • Determine the percentage of enrichment using the formula: % Enrichment = (Peak Area of this compound) / (Peak Area of Uracil + Peak Area of this compound) * 100

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis a Seed Cells b Grow to 70-80% Confluency a->b c Add this compound Containing Medium b->c d Incubate for Optimal Duration c->d e Harvest Cells d->e f Extract Total RNA e->f g Assess RNA Quality & Quantity f->g h Enzymatic Digestion to Nucleosides g->h i LC-MS/MS Analysis h->i j Quantify this compound Incorporation i->j

Caption: General experimental workflow for this compound labeling and analysis.

troubleshooting_workflow start Low this compound Incorporation Detected assess_viability Assess Cell Viability (Trypan Blue Assay) start->assess_viability viability_check Viability > 90%? assess_viability->viability_check improve_culture Improve Cell Culture Conditions (e.g., media, density) viability_check->improve_culture No optimize_conc Optimize this compound Concentration (Titration Experiment) viability_check->optimize_conc Yes improve_culture->assess_viability optimize_duration Optimize Labeling Duration (Time-Course Experiment) optimize_conc->optimize_duration analyze_media Analyze Media Composition (Use Uracil-Free Medium) optimize_duration->analyze_media end Incorporation Efficiency Improved analyze_media->end

Caption: Troubleshooting workflow for low this compound incorporation.

uracil_incorporation_pathway Uracil_d2 This compound (extracellular) Uracil_d2_intra This compound (intracellular) Uracil_d2->Uracil_d2_intra Uptake UMP_d2 UMP-d2 Uracil_d2_intra->UMP_d2 Salvage Pathway UDP_d2 UDP-d2 UMP_d2->UDP_d2 Phosphorylation UTP_d2 UTP-d2 UDP_d2->UTP_d2 Phosphorylation RNA Nascent RNA UTP_d2->RNA RNA Polymerase

Caption: Simplified metabolic pathway for this compound incorporation into RNA.

References

Technical Support Center: Minimizing Uracil-d2 Cytotoxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Uracil-d2 for long-term stable isotope labeling experiments while minimizing potential cytotoxic effects. The following information, presented in a question-and-answer format, addresses common issues and provides detailed troubleshooting strategies and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in long-term cell culture?

This compound is a stable isotope-labeled version of the nucleobase uracil (B121893), where two hydrogen atoms have been replaced by deuterium. It is a valuable tool for tracing the metabolic fate of uracil in cellular processes over extended periods. By incorporating this compound into newly synthesized RNA, researchers can monitor RNA turnover, nucleotide metabolism, and the effects of various therapeutic agents on these pathways without the safety concerns associated with radioactive isotopes.

Q2: Can this compound be toxic to cells in long-term culture?

While this compound is generally considered less toxic than many cytotoxic nucleoside analogs used in chemotherapy, high concentrations can negatively impact cell health and viability over long-term exposure.[1][2] Excessive concentrations of uracil analogs can lead to reduced cell proliferation and compromised mitochondrial function.[1][2] Therefore, optimizing the concentration of this compound is crucial for the success of long-term labeling studies.

Q3: What is the primary mechanism of this compound incorporation and potential cytotoxicity?

This compound is primarily incorporated into cellular RNA through the pyrimidine (B1678525) salvage pathway. Exogenous uracil is taken up by the cell and ultimately converted to uridine (B1682114) triphosphate (UTP), which is then used by RNA polymerase for transcription. Potential cytotoxicity may arise from the disruption of normal nucleotide pools if this compound is supplied at excessively high concentrations, potentially leading to metabolic imbalances.

Troubleshooting Guides

Issue 1: Decreased Cell Viability or Proliferation During Long-Term this compound Labeling

Symptoms:

  • Reduced cell confluence compared to control cultures.

  • Increased presence of floating, dead cells.

  • Slower population doubling time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound concentration is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a low concentration (e.g., 10-50 µM) and gradually increase it, while monitoring cell viability and proliferation. Studies on other nucleoside supplements have shown that reducing the concentration from 200 µM to 50 µM can abolish toxic effects.[1][2]
Suboptimal cell culture conditions. Ensure that your cells are healthy and in the exponential growth phase before starting the long-term labeling experiment. Maintain optimal culture conditions, including media formulation, serum concentration, pH, and incubator settings (temperature, CO2, humidity).
Nutrient depletion in the culture medium. In long-term experiments, essential nutrients can become depleted. Consider replenishing the medium more frequently or using a richer formulation. Supplementation with other nucleosides (at low concentrations) might help to balance the nucleotide pools, although this should be done cautiously as it could dilute the this compound label.
Contamination of cell culture. Regularly check for signs of bacterial, fungal, or mycoplasma contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
Issue 2: Low Incorporation Efficiency of this compound

Symptoms:

  • Mass spectrometry analysis shows low enrichment of the deuterated label in RNA.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient uracil uptake by the cell line. Not all cell lines have the same capacity for uracil uptake. If possible, select a cell line known to have an active pyrimidine salvage pathway.
Competition from unlabeled uracil. Standard cell culture media may contain unlabeled uracil or uridine. For optimal labeling, use a custom uracil-free medium. If this is not feasible, be aware that the labeling efficiency will be reduced.
Incorrect this compound concentration. While high concentrations can be toxic, very low concentrations may not be sufficient for detectable incorporation. Use the optimized concentration determined from your dose-response experiment.
Suboptimal cell health. Stressed or unhealthy cells will have reduced metabolic activity, including nucleotide synthesis. Ensure your cells are healthy before and during the labeling period.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)

Objective: To identify the highest concentration of this compound that does not significantly impact cell viability and proliferation over a defined long-term period.

Methodology:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.

  • Preparation of this compound dilutions: Prepare a range of this compound concentrations in your chosen cell culture medium (e.g., 0, 10, 25, 50, 100, 200 µM).

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the cells for the intended duration of your long-term experiment (e.g., 7, 14, or 21 days), replacing the medium with fresh this compound-containing medium every 2-3 days.

  • Assessment of Cell Viability and Proliferation:

    • Microscopy: Visually inspect the cells daily for any morphological changes, signs of stress, or decreased confluence.

    • Viability Assay (e.g., MTT or Trypan Blue Exclusion): At regular intervals (e.g., every 3-4 days) and at the end of the experiment, perform a quantitative viability assay.

    • Proliferation Assay (e.g., cell counting): At the same time points, determine the cell number in parallel wells to assess the effect on proliferation.

  • Data Analysis: Plot cell viability and proliferation against the this compound concentration. The optimal concentration will be the highest concentration that does not cause a significant decrease in viability or proliferation compared to the control.

Quantitative Data Summary (Example):

This compound Concentration (µM)Cell Viability (%) after 14 days (Mean ± SD)Relative Proliferation (%) after 14 days (Mean ± SD)
0 (Control)98 ± 2100 ± 5
1097 ± 398 ± 6
2596 ± 495 ± 5
5095 ± 392 ± 7
10075 ± 660 ± 8
20040 ± 825 ± 10
Protocol 2: Assessing Mitochondrial Function in Response to Long-Term this compound Exposure

Objective: To determine if long-term exposure to this compound affects mitochondrial respiration.

Methodology:

  • Cell Culture and Treatment: Culture your cells in the presence of the optimized concentration of this compound (determined in Protocol 1) and a control group without this compound for the desired long-term duration.

  • Mitochondrial Stress Test: Utilize an Agilent Seahorse XF Analyzer to perform a Mito Stress Test.

    • Seed the treated and control cells in a Seahorse XF cell culture microplate.

    • Follow the manufacturer's protocol for the Mito Stress Test, which involves the sequential injection of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) and measurement of the oxygen consumption rate (OCR).

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare these parameters between the this compound treated and control cells.

Visualizations

Uracil_Metabolism This compound Metabolic Pathway This compound (extracellular) This compound (extracellular) This compound (intracellular) This compound (intracellular) This compound (extracellular)->this compound (intracellular) Nucleobase Transporter UMP_d2 UMP-d2 This compound (intracellular)->UMP_d2 UPRT UDP_d2 UDP-d2 UMP_d2->UDP_d2 UMPK UTP_d2 UTP-d2 UDP_d2->UTP_d2 NDPK RNA_d2 RNA-d2 UTP_d2->RNA_d2 RNA Polymerase

Caption: this compound is incorporated into RNA via the pyrimidine salvage pathway.

Troubleshooting_Workflow Troubleshooting Decreased Cell Viability start Decreased Cell Viability or Proliferation Observed check_concentration Is this compound concentration optimized? start->check_concentration dose_response Perform Dose-Response Assay (Protocol 1) check_concentration->dose_response No check_conditions Are cell culture conditions optimal? check_concentration->check_conditions Yes dose_response->check_conditions optimize_conditions Review and optimize media, serum, incubator settings check_conditions->optimize_conditions No check_contamination Is the culture contaminated? check_conditions->check_contamination Yes optimize_conditions->check_contamination discard_culture Discard and start with fresh cell stock check_contamination->discard_culture Yes solution Problem Resolved check_contamination->solution No discard_culture->start

Caption: A logical workflow for troubleshooting cytotoxicity issues.

References

How to correct for isotopic dilution of Uracil-d2 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the isotopic dilution of Uracil-d2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of isotopic dilution using this compound for uracil (B121893) quantification?

Isotope dilution analysis is a highly accurate quantification method where a known amount of an isotopically labeled version of the analyte, in this case, this compound, is added to the sample.[1][2] This labeled compound, known as an internal standard (IS), is chemically identical to the endogenous uracil but has a different mass. The fundamental principle is that the labeled internal standard behaves identically to the native analyte during all stages of sample preparation, chromatography, and mass spectrometric detection. By measuring the ratio of the signal from the endogenous uracil to that of the this compound internal standard, accurate quantification can be achieved, as the IS compensates for analyte loss during extraction and for matrix effects in the mass spectrometer.

Q2: Why is the isotopic purity of the this compound internal standard critical for accurate results?

The isotopic purity of the this compound standard is paramount because any unlabeled uracil (d0) present as an impurity in the standard will contribute to the signal of the endogenous analyte.[3] This leads to an overestimation of the uracil concentration, causing a positive bias in the results. This issue is particularly pronounced at the lower limit of quantification (LLOQ). For reliable quantitative analysis, it is recommended that deuterated internal standards have an isotopic enrichment of ≥98%.[3] Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific isotopic purity of your this compound standard.

Q3: What is "isotopic crosstalk" and how can it affect my results?

Isotopic crosstalk occurs when the signal from the analyte and the internal standard are not entirely distinct.[4] This can happen in two ways: 1) the natural isotopic abundance of the analyte contributes to the signal of the internal standard, or 2) the internal standard contains impurities of the unlabeled analyte.[4][5] In the context of this compound, the presence of unlabeled uracil (d0) in the internal standard is a form of crosstalk that can lead to inaccurate quantification.[3]

Troubleshooting Guide

Issue 1: I am observing a peak for uracil in my blank samples that only contain the this compound internal standard.

  • Probable Cause: This is a classic sign of isotopic impurity in your this compound internal standard.[3] During the synthesis of deuterated standards, it is very difficult to achieve 100% isotopic enrichment, resulting in a small percentage of unlabeled (d0) uracil remaining.[3] This unlabeled uracil co-elutes with the analyte and is detected by the mass spectrometer, leading to a false positive signal in your blank samples.

  • Solution:

    • Confirm the Source: Prepare a "zero sample" containing the blank matrix (e.g., charcoal-stripped plasma) and spike it with your this compound internal standard at the working concentration. Analyze this sample using your LC-MS/MS method. If you observe a peak at the retention time and mass transition of uracil, it confirms that the signal is coming from an impurity in the internal standard.[3]

    • Mathematical Correction: You will need to correct for the contribution of the unlabeled uracil from the internal standard in all your samples (calibrators, QCs, and unknowns). A step-by-step guide for this correction is provided below.

Mathematical Correction for Unlabeled Uracil in this compound Standard

This procedure allows you to calculate and correct for the contribution of the d0 impurity in your this compound standard.

  • Determine the Contribution Factor (CF):

    • Prepare and analyze at least six "zero samples" (blank matrix + this compound IS at the working concentration).

    • Measure the peak area of the unlabeled uracil (analyte) and the this compound (internal standard) in these samples.

    • Calculate the average peak area ratio of uracil to this compound. This ratio is your Contribution Factor (CF).

    CF = (Average Peak Area of Unlabeled Uracil in Zero Samples) / (Average Peak Area of this compound in Zero Samples)

  • Correct the Peak Area Ratios in Your Samples:

    • For each of your calibrators, quality control samples, and unknown samples, calculate the measured peak area ratio (Measured Ratio) of uracil to this compound.

    • Subtract the Contribution Factor (CF) from the Measured Ratio to obtain the Corrected Ratio.

    Corrected Ratio = Measured Ratio - CF

  • Quantify Using the Corrected Ratio:

    • Construct your calibration curve by plotting the Corrected Ratio for your calibrators against their known concentrations.

    • Use this calibration curve to determine the concentration of uracil in your unknown samples and QCs using their Corrected Ratios.

Issue 2: My calibration curve is non-linear, especially at higher concentrations.

  • Probable Cause: This can be a result of isotopic crosstalk where the naturally occurring isotopes of uracil contribute to the signal of the this compound internal standard. This effect becomes more significant at high analyte-to-internal standard concentration ratios.[4]

  • Solution:

    • Use a Nonlinear Calibration Function: Instead of a linear regression, a quadratic or other nonlinear function may provide a better fit for your calibration curve when isotopic crosstalk is present.[4][5]

    • Optimize Chromatographic Separation: Ensure that your chromatography method provides baseline separation between uracil and any potential interfering peaks.

Issue 3: I am seeing batch-to-batch variability in my results.

  • Probable Cause: Inconsistent sample preparation, especially the addition of the internal standard, can lead to variability. Degradation of the this compound standard or the endogenous uracil in the samples can also be a cause.

  • Solution:

    • Ensure Homogeneity: Thoroughly vortex samples after adding the internal standard to ensure complete mixing and equilibration.

    • Monitor Stability: Perform stability tests on your stock solutions and processed samples to ensure that neither the analyte nor the internal standard is degrading under your storage and experimental conditions.

    • Use a Laboratory Control Spike (LCS): Including an LCS in each batch can help monitor the consistency of your standard preparations and instrument performance.[2]

Experimental Protocols

Protocol: Quantification of Uracil in Human Plasma by LC-MS/MS using this compound Internal Standard

This protocol provides a general methodology for the quantification of uracil in human plasma. Optimization may be required for your specific instrumentation and experimental conditions.

1. Materials and Reagents

Reagent/MaterialSuggested Supplier/Grade
UracilSigma-Aldrich or equivalent
This compoundCambridge Isotope Laboratories or equivalent
Human Plasma (K2EDTA)BioIVT or equivalent
Acetonitrile (B52724)HPLC or LC-MS grade
MethanolHPLC or LC-MS grade
Formic AcidLC-MS grade
WaterUltrapure (e.g., Milli-Q)

2. Preparation of Stock and Working Solutions

  • Uracil Stock Solution (1 mg/mL): Accurately weigh and dissolve uracil in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Uracil Working Solutions (for calibration curve): Serially dilute the Uracil Stock Solution with 50:50 methanol:water to prepare a series of working solutions for spiking into blank plasma to create calibration standards.

  • This compound Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound Stock Solution with 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 25 µL of the this compound Internal Standard Working Solution.

  • Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

ParameterTypical Setting
LC System UPLC or HPLC system
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation (e.g., start at 2% B, ramp to 95% B)
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative or Positive
MRM Transitions
UracilTo be optimized for your instrument
This compoundTo be optimized for your instrument

Note: The specific MRM transitions for uracil and this compound should be optimized for your mass spectrometer to ensure the best sensitivity and specificity.

5. Data Analysis

  • Integrate the peak areas for uracil and this compound for all samples.

  • Calculate the peak area ratio of uracil to this compound for each sample.

  • If a signal for uracil is present in the zero samples, perform the mathematical correction described in the Troubleshooting Guide.

  • Construct a calibration curve by plotting the (corrected) peak area ratios of the calibrators against their known concentrations. Use a weighted (e.g., 1/x or 1/x²) linear or non-linear regression.

  • Determine the concentration of uracil in the unknown samples and QCs by interpolating their (corrected) peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Correction sample Plasma Sample (Calibrator, QC, Unknown) add_is Add this compound IS sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis (MRM Detection) reconstitute->lcms integrate Peak Integration (Uracil & this compound) lcms->integrate ratio Calculate Peak Area Ratio (Uracil / this compound) integrate->ratio correction Mathematical Correction (for d0 impurity) ratio->correction calibration Construct Calibration Curve correction->calibration quantify Quantify Unknowns & QCs calibration->quantify final_result Final Corrected Uracil Concentration quantify->final_result

References

Overcoming background noise in mass spectrometry with Uracil-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Uracil-d2 as an internal standard to overcome background noise in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like this compound?

A1: Deuterated internal standards (d-IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard in quantitative bioanalysis.[1][2] Because they are chemically almost identical to the analyte (in this case, Uracil), they are expected to co-elute and experience similar ionization suppression or enhancement.[1][2] By adding a known amount of this compound to your samples, calibrators, and quality controls, you can use the ratio of the analyte's signal to the internal standard's signal for quantification. This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[1][3]

Q2: What are the ideal characteristics for a this compound internal standard?

A2: For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[2][4] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.[2][4] It is also important that the deuterium (B1214612) labels are on stable positions of the molecule to minimize the risk of isotopic exchange with hydrogen from the sample matrix or mobile phase.[2][5]

Q3: Is it normal for my this compound to have a slightly different retention time than Uracil (B121893)?

A3: Yes, it's not uncommon to observe a slight chromatographic shift between a deuterated internal standard and the non-deuterated analyte. This is known as the "chromatographic isotope effect" or "deuterium isotope effect".[2][6][7] Typically, in reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[7] While a small, consistent shift may not be an issue, significant separation can be problematic as the analyte and internal standard might experience different matrix effects, leading to inaccurate quantification.[7][8]

Q4: Can this compound always correct for matrix effects?

A4: While highly effective, it should not be assumed that a deuterated internal standard will perfectly correct for matrix effects in all situations.[1][8] If the analyte and the internal standard do not co-elute perfectly, they may be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement.[2][8]

Q5: What could cause a decreasing signal for this compound and a corresponding increase in the Uracil signal over time?

A5: This observation strongly suggests isotopic instability, specifically deuterium back-exchange.[1] This is where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[1][7] This can be influenced by the pH of the mobile phase, temperature, and the position of the deuterium labels on the molecule.[4][7]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

If you are experiencing poor precision and accuracy in your results, it could be due to several factors related to the internal standard.

Troubleshooting Workflow for Poor Precision and Accuracy

G cluster_coelution Chromatographic Separation cluster_purity Isotopic Contribution cluster_stability Isotopic Instability start Poor Precision & Inaccurate Quantification check_coelution Verify Co-elution of Uracil and this compound start->check_coelution check_purity Assess Isotopic Purity of This compound start->check_purity check_stability Investigate Isotopic (H/D) Exchange start->check_stability coelution_issue Peaks Separated? check_coelution->coelution_issue purity_issue Unlabeled Uracil in IS? check_purity->purity_issue stability_issue H/D Exchange Occurring? check_stability->stability_issue coelution_issue->check_purity No optimize_chrom Optimize Chromatography: - Adjust Gradient - Change Column - Modify Temperature coelution_issue->optimize_chrom Yes consider_alt Consider ¹³C or ¹⁵N Labeled Standard optimize_chrom->consider_alt If optimization fails purity_issue->check_stability No contact_supplier Contact Supplier for Higher Purity Batch purity_issue->contact_supplier Yes modify_conditions Modify Conditions: - Adjust pH - Use Aprotic Solvents - Keep Samples Cool stability_issue->modify_conditions Yes stable_label Select IS with Stable Label Position modify_conditions->stable_label If exchange persists

Caption: A logical workflow for troubleshooting poor precision and accuracy.

Potential Cause Symptoms Troubleshooting Steps
Chromatographic Separation (Isotope Effect) This compound and Uracil have different retention times.1. Verify Co-elution: Overlay the chromatograms of Uracil and this compound to confirm the separation.[2] 2. Optimize Chromatography: Adjust the mobile phase, gradient, or column temperature to achieve better co-elution.[2] 3. Consider Alternatives: If co-elution is not possible, consider a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[2]
Isotopic Contribution from Internal Standard Positive bias in results, especially at low concentrations.1. Assess Purity: Inject a high concentration of the this compound standard alone and check for a signal at the Uracil mass transition.[2] 2. Consult Certificate of Analysis: Verify the isotopic purity from the manufacturer's documentation.[2] 3. Contact Supplier: If purity is low, request a higher purity batch.[2]
Isotopic Instability (H/D Exchange) Decreasing internal standard signal and increasing analyte signal over time in prepared samples.1. Perform Stability Test: Analyze samples at different time points (e.g., 0, 4, 8, 24 hours) to monitor the analyte-to-IS ratio.[4] 2. Modify Conditions: Adjust mobile phase pH, use aprotic solvents for reconstitution if possible, and keep samples cool.[4][7] 3. Choose a Stable Standard: Select a this compound standard where the deuterium atoms are on chemically stable positions (e.g., aromatic rings).[2]
Issue 2: Inconsistent Analyte/Internal Standard Ratio in the Presence of Matrix

This issue often points to differential matrix effects, where Uracil and this compound are affected differently by co-eluting components from the sample matrix.

Troubleshooting Workflow for Differential Matrix Effects

G cluster_coelution Co-elution Check cluster_infusion Identify Suppression Zones cluster_quant Quantitative Assessment start Inconsistent Analyte/IS Ratio in Matrix Samples confirm_coelution Confirm Co-elution in Matrix start->confirm_coelution post_column_infusion Perform Post-Column Infusion Experiment confirm_coelution->post_column_infusion If co-eluting coelution_issue Separation Observed? confirm_coelution->coelution_issue quant_matrix_effect Quantitatively Evaluate Matrix Effects post_column_infusion->quant_matrix_effect suppression_zone Analyte Elutes in Suppression Zone? post_column_infusion->suppression_zone diff_matrix_effect Differential Matrix Effect Confirmed? quant_matrix_effect->diff_matrix_effect modify_chrom Modify Chromatographic Conditions coelution_issue->modify_chrom Yes optimize_chrom2 Optimize Chromatography to Avoid Suppression Zone suppression_zone->optimize_chrom2 Yes improve_cleanup Improve Sample Cleanup diff_matrix_effect->improve_cleanup Yes

Caption: A workflow for troubleshooting differential matrix effects.

Potential Cause Symptoms Troubleshooting Steps
Differential Matrix Effects Poor accuracy and precision in matrix-based samples compared to standards in a neat solution. Inconsistent analyte/IS ratio across different lots of matrix.1. Confirm Co-elution: A slight separation due to the isotope effect can cause the analyte and IS to elute into regions with different levels of ion suppression.[1] 2. Identify Ion Suppression Regions: Perform a post-column infusion experiment to visualize at which retention times ion suppression is most severe.[2] 3. Optimize Chromatography: Adjust the chromatographic method to move the elution of your analyte and IS to a region with minimal ion suppression.[1] 4. Improve Sample Cleanup: Enhance your sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove more interfering matrix components.

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effects

Objective: To assess the degree of ion suppression or enhancement for both Uracil and this compound.[1]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Uracil and this compound at low and high concentrations in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike Uracil and this compound into the extracted matrix at the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike Uracil and this compound into the blank matrix before the extraction process at the same concentrations as in Set A. This set is used to determine recovery.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Matrix Effect (ME) % = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Recovery % = (Peak Area in Set C / Peak Area in Set B) * 100

    • Compare the ME % for Uracil and this compound. A significant difference indicates a differential matrix effect.[4]

Protocol 2: Deuterium Back-Exchange Stability Test

Objective: To determine if this compound is stable under the specific analytical conditions.[7]

Methodology:

  • Prepare two sets of samples:

    • Set A (Solvent): Spike this compound into the sample reconstitution solvent.

    • Set B (Matrix): Spike this compound into extracted blank matrix.

  • Incubate: Store both sets of samples under the same conditions as your typical sample analysis (e.g., autosampler temperature).

  • Analyze: Analyze the samples by LC-MS/MS at different time points (e.g., 0, 4, 8, 24 hours).

  • Evaluate: Monitor the peak area of this compound and check for any increase in the peak area of unlabeled Uracil. A significant increase in the Uracil signal over time in the presence of the deuterated standard indicates that back-exchange is occurring.

Data Presentation

Table 1: Typical LC-MS/MS Method Validation Parameters for Uracil Quantification

This table summarizes typical performance characteristics from validated methods for quantifying Uracil, often using a stable isotope-labeled internal standard.

Parameter Method 1 [9]Method 2 [10]Method 3 [11]
Internal Standard 5-Bromo-uracilThis compound, Dihydrouracil-¹³C,¹⁵N₂5-Fluorouracil-¹³C¹⁵N₂
Linearity Range (ng/mL) 0.625 - 160.01 - 10020 - 2000
Correlation Coefficient (r²) > 0.9999Not Specified> 0.99
Intra-batch Precision (% CV) ≤ 7.3%≤ 12.4%< 10%
Inter-batch Precision (% CV) ≤ 8.6%Not Specified< 10%
Accuracy ≤ 17%Within ±2.8% bias90.9%–111.2%
Table 2: Sample Preparation Protocols for Uracil Analysis
Method Protocol Reference
Protein Precipitation To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 30 seconds. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Evaporate the supernatant to dryness and reconstitute.[3]
Liquid-Liquid Extraction To 50 µL of sample, add 5 µL of internal standard. Add 500 µL of ethyl acetate (B1210297) with 0.1% formic acid. Vortex for 30 seconds and centrifuge. Evaporate the supernatant to dryness and reconstitute.[11]
Solid-Phase Extraction (SPE) Condition a Strata®-X PRO plate with 1 mL of acetonitrile. Load the supernatant from a protein precipitation step. Dry down the eluate and reconstitute.[12]

Mandatory Visualization

5-Fluorouracil (5-FU) Metabolic Pathway

The quantification of Uracil is often performed to assess the activity of Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of the chemotherapeutic drug 5-Fluorouracil (5-FU).[13][14] Patients with DPD deficiency are at high risk of severe toxicity from 5-FU.[3]

G cluster_catabolic Catabolic Pathway (Detoxification) cluster_anabolic Anabolic Pathway (Activation) FU 5-Fluorouracil (5-FU) DPD Dihydropyrimidine Dehydrogenase (DPD) FU->DPD >80% of dose FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP <20% of dose FUH2 Dihydrofluorouracil (FUH2) (Inactive) DPD->FUH2 FUTP Fluorouridine Triphosphate (FUTP) FUMP->FUTP FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUMP->FdUMP RNA_dys RNA Dysfunction FUTP->RNA_dys TS Thymidylate Synthase (TS) FdUMP->TS Inhibits DNA_syn DNA Synthesis Inhibition TS->DNA_syn Uracil Endogenous Uracil Uracil->DPD Natural Substrate

Caption: The metabolic pathways of 5-Fluorouracil (5-FU).

References

Improving the sensitivity of Uracil-d2 detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Uracil-d2 detection in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the sensitive detection of this compound in biological samples?

A1: The gold standard for quantifying this compound in biological matrices is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1] This method offers high sensitivity and specificity, allowing for accurate measurement even at low concentrations. The use of a stable isotope dilution technique is central to this approach.[1]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?

A2: A SIL-IS, which is a form of the analyte with some atoms replaced by their stable isotopes (e.g., ¹³C, ¹⁵N, ²H), is crucial for accurate and precise quantification.[2] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement, compensating for variations in sample extraction, matrix effects, and instrument response.[1][2]

Q3: What are the expected limits of quantification (LLOQ) for uracil (B121893) in biological samples?

A3: The LLOQ for uracil can vary depending on the sample matrix and the specific LC-MS/MS methodology. However, LLOQs of 0.5 ng/mL have been achieved in plasma and serum.[3][4][5]

Q4: What are "matrix effects" and how can they impact this compound detection?

A4: The "matrix" refers to all components in a biological sample other than the analyte of interest, such as proteins, salts, and lipids.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression (reduced signal) or enhancement (increased signal).[2] Ion suppression is more common and can negatively affect the accuracy, precision, and sensitivity of the analysis.[2]

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Inefficient Ionization: The chosen ionization technique or its parameters may not be optimal for this compound.[6]

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.[2][7]

  • Suboptimal Sample Preparation: The sample preparation method may not be effectively removing interfering substances.[2][8]

  • Incorrect Instrument Settings: The mass spectrometer may not be properly tuned or calibrated.[6]

  • Sample Concentration: The sample may be too dilute.[6]

Troubleshooting Steps:

  • Optimize Ion Source Parameters: Experiment with different ionization methods (e.g., ESI, APCI) and adjust parameters like source voltage and gas flows.[6][9]

  • Improve Sample Cleanup: Switch from a simple protein precipitation to a more robust method like solid-phase extraction (SPE), especially one designed for phospholipid removal.[2][8]

  • Adjust Chromatography: Modify the LC gradient to better separate this compound from matrix components. A post-column infusion experiment can help identify regions of ion suppression.[2]

  • Ensure Proper Instrument Maintenance: Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines.[6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for unavoidable matrix effects.[2]

Issue 2: Poor Peak Shape (Broadening or Splitting)

Possible Causes:

  • Column Contamination: Buildup of contaminants on the analytical column.[6]

  • Column Overload: Injecting too much sample onto the column.

  • Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analyte or column.

  • Instrument Issues: Problems with the injector or other LC components.

Troubleshooting Steps:

  • Column Maintenance: Clean the column according to the manufacturer's instructions or replace it if necessary.

  • Optimize Sample Loading: Reduce the injection volume or dilute the sample.

  • Mobile Phase Optimization: Adjust the mobile phase composition, including pH and organic solvent ratio.

  • System Check: Ensure the proper functioning of the LC system, including the injector and pumps.

Issue 3: High Variability in Results

Possible Causes:

  • Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol.[2]

  • Matrix Lot Variability: Differences in the composition of the biological matrix between different lots.[2]

  • Instrument Instability: Fluctuations in the performance of the LC-MS/MS system.[10]

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure the protocol is followed precisely for all samples. Automation can improve consistency.[2]

  • Evaluate Matrix Lot Variability: Test the method with at least six different lots of the biological matrix to ensure robustness.[2]

  • Monitor System Performance: Regularly run quality control samples to monitor the stability of the instrument's response.

Quantitative Data Summary

ParameterMatrixMethodReported ValueReference
Limit of Quantification (LLOQ) PlasmaHPLC-MS/MS0.5 ng/mL[3][5]
SerumLC-MS/MS0.5 ng/mL[4]
PlasmaLC-MS/MS5 ng/mL[11]
Linearity Range BSALC-MS/MS0.5 - 200 ng/mL[4]
PlasmaHPLC-MS/MS0.5 - 100 ng/mL[5]
SerumLC-MS/MS5 - 1000 ng/mL[8]
Precision (%CV) BSALC-MS/MS< 15%[4]
SerumLC-MS/MS2.4 - 11.8%[8]
Accuracy BSALC-MS/MS85 - 115%[4]
SerumLC-MS/MS89.3 - 108.9%[8]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for preparing plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.[1]

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.[1]

  • Vortex the mixture for 30 seconds.[1]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of Matrix Effects (Post-Extraction Spike Method)

This protocol helps to determine the extent of ion suppression or enhancement.[2]

  • Prepare three sets of samples:

    • Set A: this compound standard prepared in a pure solvent.

    • Set B: Blank biological matrix extract spiked with this compound at the same concentration as Set A.

    • Set C: Blank biological matrix extract (no spike).

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Set B - Peak Area of Set C) / Peak Area of Set A

  • Interpret the results:

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • MF = 1 indicates no matrix effect.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis

Caption: General experimental workflow for this compound detection.

troubleshooting_workflow start Low this compound Signal check_ms Check MS Performance (Tune & Calibration) start->check_ms ms_ok MS OK check_ms->ms_ok Yes ms_not_ok MS Not OK check_ms->ms_not_ok No check_sample_prep Evaluate Sample Prep & Matrix Effects ms_ok->check_sample_prep perform_maintenance Perform MS Maintenance ms_not_ok->perform_maintenance perform_maintenance->check_ms sample_prep_ok Sample Prep OK check_sample_prep->sample_prep_ok Yes sample_prep_not_ok Sample Prep Not OK check_sample_prep->sample_prep_not_ok No check_lc Check LC Method sample_prep_ok->check_lc optimize_sample_prep Optimize Sample Prep (e.g., SPE) sample_prep_not_ok->optimize_sample_prep resolved Issue Resolved optimize_sample_prep->resolved lc_ok LC OK check_lc->lc_ok Yes lc_not_ok LC Not OK check_lc->lc_not_ok No lc_ok->resolved optimize_lc Optimize LC Method (Gradient, Column) lc_not_ok->optimize_lc optimize_lc->resolved

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Uracil-d2 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Uracil-d2 in various cell culture media. The following information addresses potential issues and offers solutions for experiments involving this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: Why is it important to assess the stability of this compound in my cell culture medium?

A: The stability of this compound in your experimental setup is critical for the accurate interpretation of its biological effects and for obtaining reproducible results. If this compound degrades over the course of an experiment, its effective concentration will decrease, potentially leading to an underestimation of its incorporation or metabolic effects. Stability studies are essential to establish a reliable concentration for your experiments.[1]

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

A: Several factors can influence the stability of this compound in cell culture media:

  • pH: The pH of the culture medium (typically 7.2-7.4) can potentially promote hydrolysis or other pH-dependent degradation.

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1]

  • Media Components: Components within the culture medium, such as amino acids, vitamins, and metal ions, could potentially interact with and degrade this compound.[2]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases could metabolize the compound. Additionally, if cells are present, they can actively metabolize this compound.[1]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds. It is recommended to store this compound solutions protected from light.

Q3: How long can I expect this compound to be stable in cell culture media?

Q4: Are there known degradation pathways for uracil (B121893) in a biological context?

A: Yes, in biological systems, uracil can be degraded through several pathways. The reductive pyrimidine (B1678525) catabolic pathway is one of the most common, converting uracil into β-alanine, ammonia, and carbon dioxide.[4][5][6] However, these pathways are dependent on specific enzymes and may not be relevant in sterile cell culture media without cells. If using serum supplements, some enzymatic activity may be present.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in cell culture.

Issue Possible Cause Suggested Solution
High variability in experimental results between replicates. Degradation of this compound in the cell culture medium, leading to different effective concentrations at the time of treatment.[7]- Prepare fresh dilutions of this compound in media for each replicate immediately before use.- Ensure uniform mixing of the media containing this compound before adding to cells.
Reduced or no observable effect of this compound at the expected concentration. Significant degradation of the compound has occurred, lowering its effective concentration.[7]- Perform a stability study to determine the half-life of this compound in your specific cell culture medium and conditions.- Based on the results, you may need to adjust the initial concentration or the frequency of media changes with the fresh compound.
Precipitation observed after adding this compound to the media. The concentration of this compound may be exceeding its solubility limit in the aqueous media.- Check the final concentration and consider using a lower concentration.- Optimize the dilution method by performing a serial dilution in pre-warmed (37°C) media.[1]- Always use media that has been pre-warmed to 37°C.[1]
Unexpected metabolic profiles when using this compound. Contamination of the cell culture with microorganisms that can metabolize uracil.- Regularly test your cell cultures for microbial contamination.- Use proper aseptic techniques during all cell culture manipulations.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][8]

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Cell culture medium (e.g., DMEM, RPMI-1640, MEM) with and without serum

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Acetonitrile (B52724) (HPLC grade)

  • Cold methanol (B129727) or acetonitrile for protein precipitation

  • Internal standard (optional, but recommended for LC-MS)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media (with and without serum) to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).

  • Incubation: Aliquot the spiked media into sterile tubes for each time point. Incubate the tubes at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot for each condition. The 0-hour time point should be collected immediately after spiking.

  • Sample Processing:

    • If the medium contains serum, precipitate proteins by adding 2-3 volumes of cold acetonitrile or methanol.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Data Presentation

The following tables provide illustrative data on the stability of a hypothetical compound in common cell culture media. Note: This data is for example purposes only and should be confirmed experimentally for this compound under your specific conditions.

Table 1: Stability of this compound in DMEM with 10% FBS at 37°C

Time (hours)% this compound Remaining (Mean ± SD, n=3)
0100 ± 2.1
298.5 ± 1.8
497.2 ± 2.5
895.1 ± 3.1
2490.8 ± 4.0
4885.3 ± 4.5
7280.1 ± 5.2

Table 2: Stability of this compound in RPMI-1640 with 10% FBS at 37°C

Time (hours)% this compound Remaining (Mean ± SD, n=3)
0100 ± 1.9
299.1 ± 1.5
498.0 ± 2.2
896.5 ± 2.8
2492.3 ± 3.5
4887.9 ± 4.1
7283.2 ± 4.8

Table 3: Stability of this compound in MEM without Serum at 37°C

Time (hours)% this compound Remaining (Mean ± SD, n=3)
0100 ± 1.5
299.8 ± 1.2
499.5 ± 1.8
899.0 ± 2.0
2498.2 ± 2.5
4897.5 ± 2.9
7296.8 ± 3.3

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare this compound Stock Solution Spike Spike into Pre-warmed Media Stock->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Samples at Time Points Incubate->Sample Process Process Samples (e.g., Protein Precipitation) Sample->Process Analyze Analyze by HPLC/LC-MS Process->Analyze Data Calculate % Remaining Analyze->Data

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree Start Inconsistent Experimental Results? Check_Prep Review Sample Preparation Start->Check_Prep Yes Check_Stability Assess this compound Stability Start->Check_Stability Yes Fresh_Sol Use Freshly Prepared Solutions Check_Prep->Fresh_Sol Run_Stability Perform Stability Assay (see protocol) Check_Stability->Run_Stability Degradation Is Degradation Observed? Run_Stability->Degradation Adjust_Protocol Adjust Protocol: - Increase concentration - More frequent media changes Degradation->Adjust_Protocol Yes

Caption: Troubleshooting decision tree for inconsistent results.

Degradation_Pathway Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase Ureidopropionate N-Carbamoyl-β-alanine Dihydrouracil->Ureidopropionate Dihydropyrimidinase BetaAlanine β-Alanine Ureidopropionate->BetaAlanine β-Ureidopropionase CO2 CO₂ Ureidopropionate->CO2 NH3 NH₃ Ureidopropionate->NH3

Caption: Reductive pyrimidine catabolic pathway.

References

Technical Support Center: Best Practices for Sample Preparation with Uracil-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the utilization of Uracil-d2 as an internal standard in quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using this compound as an internal standard?

The most prevalent issues when using deuterated internal standards like this compound include:

  • Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix.[1][2][3] This is particularly a concern if the deuterium labels are in chemically labile positions.[1][2]

  • Purity Issues: The this compound standard may contain unlabeled uracil (B121893) (d0) as an impurity, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification.[1][2][4]

  • Chromatographic Isotope Effect: this compound may have a slightly different retention time compared to unlabeled uracil, which can result in poor co-elution.[2][3][5] This can be problematic if there are significant matrix effects that vary across the chromatographic peak.[2]

  • Differential Matrix Effects: Even with co-elution, components of the biological matrix can affect the ionization of the analyte and the internal standard differently, leading to inaccuracies in quantification.[1][2][5]

Q2: When is the best time to add the this compound internal standard during sample preparation?

For most applications, the internal standard should be added as early as possible in the sample preparation workflow. This ensures that the internal standard experiences the same sample processing conditions and potential for loss as the analyte, thereby providing the most accurate correction. For complex procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), the internal standard is typically added before any extraction steps.[6]

Q3: My quantitative results are inconsistent and inaccurate. How can I troubleshoot this?

Inaccurate and inconsistent results when using a deuterated internal standard can stem from several issues. The following workflow can help identify the root cause.

G Start Inaccurate/Inconsistent Quantitative Results CheckPurity Step 1: Verify IS Purity (LC-MS analysis of IS solution) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK CheckCoelution Step 2: Assess Co-elution (Overlay analyte and IS chromatograms) PurityOK->CheckCoelution Yes SourceNewIS Action: Source new, high-purity IS. Quantify d0 impurity in current lot. PurityOK->SourceNewIS No CoelutionOK Co-elution Perfect? CheckCoelution->CoelutionOK CheckStability Step 3: Evaluate IS Stability (Incubation experiment) CoelutionOK->CheckStability Yes OptimizeChroma Action: Optimize chromatography. (e.g., modify gradient, change column) CoelutionOK->OptimizeChroma No StabilityOK IS Stable? CheckStability->StabilityOK CheckMatrix Step 4: Investigate Matrix Effects (Post-extraction spike experiment) StabilityOK->CheckMatrix Yes ModifyConditions Action: Modify sample conditions. (e.g., adjust pH, lower temperature) StabilityOK->ModifyConditions No (Isotopic Exchange) ImproveCleanup Action: Improve sample cleanup. (e.g., use SPE, change LLE solvent) CheckMatrix->ImproveCleanup Differential Effects Found G Start High IS Variability CheckPipetting Verify Pipetting Accuracy & Mixing Start->CheckPipetting PipettingOK Consistent? CheckPipetting->PipettingOK PipettingOK->Start No, Re-evaluate Technique CheckMatrixLots Assess Matrix Lot Variability (Post-extraction spike) PipettingOK->CheckMatrixLots Yes MatrixOK Consistent? CheckMatrixLots->MatrixOK MatrixOK->Start No, Improve Cleanup ReviewPrep Review Sample Prep Protocol MatrixOK->ReviewPrep Yes ReviewPrep->Start Standardize Protocol

References

Technical Support Center: Uracil-d2 LC-MS/MS Analysis & Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of Uracil-d2.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: The "matrix" in LC-MS/MS analysis refers to all the components in a biological sample apart from the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] For a polar molecule like this compound, a significant challenge is separating it from other polar endogenous compounds and phospholipids (B1166683), which are major contributors to matrix effects in biological samples like plasma and serum.[1]

Q2: How is a deuterated internal standard like this compound intended to correct for matrix effects?

A2: A deuterated internal standard (d-IS), also known as a stable isotope-labeled internal standard (SIL-IS), is considered the gold standard for compensating for matrix effects. Since they are chemically almost identical to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement. By adding a known amount of the d-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification. This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.

Q3: My results are inconsistent even with the use of this compound as an internal standard. What could be the issue?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A common reason is the "deuterium isotope effect," which can cause a slight chromatographic separation between Uracil (B121893) and this compound. If they elute into regions with different levels of ion suppression, the ratio of their signals will not be constant, leading to inaccurate quantification. Another potential issue is isotopic instability (H/D exchange), where deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix.

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A4: The choice of sample preparation is crucial. While simple methods like protein precipitation (PPT) are fast, they are often less effective at removing interfering matrix components.[1] More rigorous techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally yield cleaner extracts.[1] For a polar analyte like this compound, mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE can be particularly effective.[1] Additionally, specialized SPE products designed for phospholipid removal have demonstrated excellent results in reducing matrix effects.[1] A study on uracil and its homologues showed that a method involving protein precipitation followed by Strata-X PRO solid phase extraction resulted in absolute recoveries of over 80%.[4]

Q5: How can I quantitatively assess the degree of matrix effects in my assay?

A5: The most widely accepted method for quantifying matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solvent solution at the same concentration.[1] The matrix factor (MF) is calculated as follows:

MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)[1]

  • An MF < 1 indicates ion suppression.[1]

  • An MF > 1 indicates ion enhancement.[1]

  • An MF = 1 indicates no matrix effect.[1]

The results are often expressed as a percentage: Matrix Effect (%) = (MF - 1) * 100.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound
  • Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: If using protein precipitation, consider switching to a more robust method like solid-phase extraction (SPE), especially one designed for phospholipid removal.

    • Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and the regions of ion suppression. A post-column infusion experiment can help to identify these regions.

Issue 2: High Variability in the Uracil/Uracil-d2 Ratio Across Replicates
  • Possible Cause: Inconsistent matrix effects across different samples and inadequate compensation by the internal standard.

  • Troubleshooting Steps:

    • Verify Co-elution: Inject a mixed standard of Uracil and this compound to confirm that their retention times are identical. Even a slight separation due to the deuterium isotope effect can lead to differential matrix effects.

    • Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability in the extraction of matrix components.

    • Evaluate Matrix Lot Variability: Test the assay with at least six different lots of the biological matrix to ensure the method is robust against normal biological variation.

Issue 3: Inaccurate Quantification Despite Using an Internal Standard
  • Possible Cause: The chosen sample preparation method is insufficient for the complexity of the matrix, or there is a differential matrix effect on the analyte and internal standard.

  • Troubleshooting Steps:

    • Perform a Matrix Effect Assessment: Use the post-extraction spike method to quantify the extent of ion suppression or enhancement for both Uracil and this compound.

    • Refine the Sample Preparation Method: If significant and differential matrix effects are observed, further optimization of the sample preparation protocol is necessary. This could involve trying different SPE sorbents or LLE solvents.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects for Polar Analytes like this compound

Sample Preparation TechniqueExpected Recovery (%)Expected Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 85 - 10540 - 70 (Suppression)Simple, fast, and inexpensive.High levels of residual phospholipids and other matrix components.[1]
Liquid-Liquid Extraction (LLE) 60 - 9015 - 30 (Suppression)Good removal of salts and some phospholipids.Can have lower recovery for very polar analytes, more labor-intensive.[1]
Solid-Phase Extraction (SPE) 90 - 110< 15 (Minimal Effect)Highly selective, provides the cleanest extracts.[1]More expensive and requires method development.[1]
Phospholipid Removal SPE 95 - 105< 10 (Minimal Effect)Specifically targets and removes phospholipids, a major source of ion suppression.[1]Higher cost compared to general SPE.[1]

Note: The expected values are based on general observations for polar analytes and may vary depending on the specific matrix and experimental conditions. A study on uracil analysis in human serum using protein precipitation followed by Strata-X PRO SPE reported recoveries of over 80%.[4]

Table 2: Quantitative Performance of a Uracil LC-MS/MS Assay

ParameterResult
Linearity (r²) >0.999 (concentration range: 0.5 to 200 ng/mL)[5]
LLOQ 0.5 ng/mL[5]
Precision (%CV) 2.4 - 11.8% (for QC samples)[4]
Accuracy (%) 89.3 - 108.9% (for QC samples)[4]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects

This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Setup:

    • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.

    • Use a T-connector to introduce a constant flow of this standard solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source.

    • Infuse the standard solution at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Analysis:

    • Begin the infusion and wait for a stable baseline signal to be achieved for the this compound MRM transition.

    • Inject an extracted blank matrix sample onto the LC column.

  • Data Interpretation:

    • Monitor the signal of the infused this compound throughout the chromatographic run.

    • A dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates a region of ion enhancement.

    • A stable baseline indicates no significant matrix effects at that point in the chromatogram.

Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects

This experiment quantifies the extent of matrix-induced signal suppression or enhancement.

  • Sample Preparation:

    • Set A (Analyte in Solvent): Prepare a solution of Uracil and this compound in the final mobile phase composition at a known concentration (e.g., low, mid, and high QC levels).

    • Set B (Analyte in Extracted Matrix): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. After the final extraction step, spike the extracts with Uracil and this compound to the same final concentrations as in Set A.

  • Analysis:

    • Inject and analyze both sets of samples using your LC-MS/MS method.

  • Calculation:

    • Calculate the Matrix Factor (MF) for both the analyte and the internal standard for each lot of the matrix:

      • MF = (Peak Area from Set B) / (Peak Area from Set A)

    • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = MF (Uracil) / MF (this compound)

    • The variability of the IS-Normalized MF across the different matrix lots should be within an acceptable range (e.g., <15% CV).

Visualizations

Troubleshooting_Workflow start Inconsistent or Inaccurate This compound Results check_coelution Verify Analyte/IS Co-elution start->check_coelution coeluting Co-eluting? check_coelution->coeluting assess_me Quantify Matrix Effects (Post-Extraction Spike) coeluting->assess_me  Yes adjust_chromatography Adjust Chromatography to Achieve Co-elution coeluting->adjust_chromatography No   me_significant Significant Matrix Effects? assess_me->me_significant optimize_sample_prep Optimize Sample Preparation (e.g., switch to SPE) me_significant->optimize_sample_prep  Yes revalidate Re-validate Method me_significant->revalidate No   optimize_chromatography Optimize Chromatography (e.g., change gradient) optimize_sample_prep->optimize_chromatography optimize_chromatography->revalidate end Accurate & Precise Results revalidate->end adjust_chromatography->check_coelution Matrix_Effect_Assessment_Workflow start Start: Assess Matrix Effects qualitative Qualitative Assessment: Post-Column Infusion start->qualitative quantitative Quantitative Assessment: Post-Extraction Spike start->quantitative suppression_region Identify Ion Suppression/Enhancement Regions qualitative->suppression_region calculate_mf Calculate Matrix Factor (MF) & IS-Normalized MF quantitative->calculate_mf modify_chromatography Modify Chromatography to Avoid Interference suppression_region->modify_chromatography evaluate_mf Evaluate MF & Variability calculate_mf->evaluate_mf acceptable Acceptable? evaluate_mf->acceptable MF ≈ 1 Low Variability improve_cleanup Improve Sample Cleanup evaluate_mf->improve_cleanup MF ≠ 1 High Variability proceed Proceed with Validation acceptable->proceed improve_cleanup->quantitative

References

How to prevent degradation of Uracil-d2 during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Uracil-d2 to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

This compound is a stable isotope-labeled version of uracil (B121893), a naturally occurring pyrimidine (B1678525) nucleobase found in RNA. The hydrogen atoms at the 5 and 6 positions of the pyrimidine ring are replaced with deuterium (B1214612). It is commonly used as an internal standard in quantitative analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) for the accurate measurement of uracil in biological samples.

Q2: What are the primary degradation pathways for uracil?

The main degradation pathways for uracil are enzymatic, occurring within biological systems. These pathways involve the reduction of the pyrimidine ring followed by cleavage to form β-alanine, ammonia, and carbon dioxide. While non-enzymatic degradation is generally slower, uracil can be susceptible to oxidation and hydrolysis, particularly under non-ideal storage conditions.

Q3: How does deuteration affect the stability of this compound compared to unlabeled uracil?

The replacement of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This phenomenon, known as the kinetic isotope effect (KIE), can slow down reactions where the cleavage of this bond is the rate-limiting step. Therefore, this compound may exhibit enhanced stability against certain enzymatic or chemical degradation pathways compared to its non-deuterated counterpart. However, for practical purposes in sample storage, it is recommended to assume their stability is comparable and follow best practices for both.

Q4: Can the deuterium labels on this compound exchange with hydrogen from the solvent?

The deuterium atoms on the pyrimidine ring of this compound are attached to carbon atoms and are generally not readily exchangeable with hydrogen atoms from solvents like water or methanol (B129727) under neutral pH conditions. However, exposure to strong acidic or basic conditions, or catalysis by certain metals, could potentially facilitate H/D exchange. It is crucial to maintain a neutral pH during storage to ensure isotopic stability.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues that may arise during the storage and handling of this compound samples.

Symptom Potential Cause Recommended Action
Loss of this compound signal or inconsistent quantification in analytical runs. Degradation of this compound in stock or working solutions. 1. Verify Storage Conditions: Ensure solutions are stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from a solid stock of this compound. 3. Perform Stability Check: Analyze a freshly prepared standard and compare its response to the stored solution to quantify the extent of degradation.
Appearance of unexpected peaks in chromatograms or mass spectra. Formation of degradation products. 1. Analyze Degradation Products: Attempt to identify the degradation products using mass spectrometry or other analytical techniques to understand the degradation pathway. 2. Review Storage Solvent: Ensure the solvent is of high purity and compatible with this compound. Impurities in the solvent can promote degradation. 3. Consider Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant like BHT to the solvent, ensuring it does not interfere with the analysis.
Shift in the isotopic profile of this compound. H/D exchange. 1. Check pH of the Solution: Ensure the pH of the storage solvent is neutral (pH 5-9). 2. Avoid Extreme pH: Do not store this compound solutions in strong acids or bases. 3. Use Aprotic Solvents for Long-Term Storage: For very long-term storage of stock solutions, consider using a high-purity aprotic solvent like anhydrous DMSO or acetonitrile.

Data Presentation: Recommended Storage Conditions for this compound

The following table summarizes the recommended storage conditions for this compound in both solid form and in solution to minimize degradation.

Form Storage Temperature Duration Solvent Container Additional Precautions
Solid Room Temperature (15-25°C)YearsN/ATightly sealed, light-resistant vialStore away from moisture.
Solid -20°CLong-term (Years)N/ATightly sealed, light-resistant vialRecommended for maximum stability.
Solution (Stock) -20°CUp to 6 monthsHigh-purity DMSO, Methanol, or AcetonitrileAmber glass vials with PTFE-lined capsAliquot to avoid repeated freeze-thaw cycles. Purge with inert gas (e.g., argon) before sealing for very long-term storage.
Solution (Working) 2-8°CShort-term (up to 24 hours)Mobile phase compatible solventAutosampler vialsPrepare fresh daily if possible.
Solution (Working) -20°CUp to 1 monthMobile phase compatible solventAmber glass vials with PTFE-lined capsAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
  • Materials:

    • This compound (solid)

    • High-purity methanol (or DMSO/acetonitrile)

    • Calibrated analytical balance

    • Volumetric flask (e.g., 10 mL)

    • Pipettes

    • Vortex mixer

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Add approximately 8 mL of methanol to the flask.

    • Vortex the solution until the this compound is completely dissolved.

    • Bring the solution to the final volume of 10 mL with methanol.

    • Mix the solution thoroughly.

    • Aliquot the stock solution into amber glass vials (e.g., 1 mL per vial).

    • Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Stability in Solution
  • Materials:

    • This compound stock solution (prepared as in Protocol 1)

    • Unlabeled uracil (for system suitability)

    • LC-MS/MS system

    • Appropriate LC column and mobile phases

    • Incubator or water bath

    • Autosampler vials

  • Procedure:

    • Prepare a working solution of this compound at a known concentration (e.g., 1 µg/mL) in the desired solvent.

    • Time Zero Analysis: Immediately analyze an aliquot of the freshly prepared working solution by LC-MS/MS to establish the initial peak area or concentration.

    • Storage Conditions: Aliquot the remaining working solution into several vials and store them under the conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).

    • Time Point Analysis: At predetermined time intervals (e.g., 24 hours, 7 days, 30 days), retrieve a vial from each storage condition, allow it to reach room temperature, and analyze it by LC-MS/MS.

    • Data Analysis: Compare the peak area or calculated concentration of this compound at each time point to the time-zero measurement. A significant decrease (e.g., >10-15%) indicates degradation.

Visualizations

Degradation_Prevention_Workflow cluster_storage Sample Storage cluster_handling Sample Handling cluster_analysis Analysis cluster_outcome Outcome Solid Solid this compound StockSolution Stock Solution (-20°C) Solid->StockSolution Dissolve in high-purity solvent WorkingSolution Working Solution (4°C) StockSolution->WorkingSolution Dilute as needed PreventDegradation Prevent Degradation LCMS LC-MS/MS Analysis WorkingSolution->LCMS PrepareFresh Prepare Fresh Working Solutions PrepareFresh->WorkingSolution MinimizeLight Minimize Light Exposure MinimizeLight->StockSolution MinimizeLight->WorkingSolution NeutralpH Maintain Neutral pH NeutralpH->StockSolution NeutralpH->WorkingSolution StabilityCheck Perform Stability Checks LCMS->StabilityCheck StabilityCheck->PreventDegradation Feedback Loop

Caption: Workflow for preventing this compound degradation.

Uracil_Degradation_Pathways Uracil_d2 This compound Enzymatic Enzymatic Degradation (e.g., Dihydropyrimidine Dehydrogenase) Uracil_d2->Enzymatic Biological Samples NonEnzymatic Non-Enzymatic Degradation Uracil_d2->NonEnzymatic Improper Storage DegradationProducts Degradation Products (e.g., β-alanine-d2, CO2, NH3) Enzymatic->DegradationProducts Oxidation Oxidation NonEnzymatic->Oxidation Presence of Oxidizing Agents Hydrolysis Hydrolysis NonEnzymatic->Hydrolysis Extreme pH OxidizedProducts Oxidized Uracil Derivatives Oxidation->OxidizedProducts HydrolyzedProducts Ring-Opened Products Hydrolysis->HydrolyzedProducts

Caption: Potential degradation pathways of this compound.

Validation & Comparative

A Head-to-Head Battle for Nascent RNA: 4sU-Tagging vs. Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Molecular Biology and Drug Development

In the dynamic world of gene expression, capturing a snapshot of newly synthesized RNA, or nascent RNA, provides invaluable insights into the immediate transcriptional response of cells to various stimuli. For researchers, scientists, and drug development professionals, the choice of method for isolating these fleeting molecules is critical for the accuracy and depth of their findings. This guide provides an objective comparison between two prominent methodologies: the widely adopted 4-thiouracil (B160184) (4sU)-tagging and the emerging strategy of stable isotope labeling for nascent RNA capture.

At the forefront of nascent RNA analysis, 4sU-tagging has become a cornerstone technique. This method relies on the metabolic incorporation of a modified nucleoside, 4-thiouridine (B1664626) (4sU), into newly transcribed RNA. The introduction of a thiol group on the uracil (B121893) base allows for the specific biotinylation and subsequent affinity purification of these nascent transcripts. In contrast, stable isotope labeling offers a fundamentally different approach. By introducing "heavy" isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into RNA precursors, newly synthesized molecules can be distinguished from the pre-existing RNA pool based on their increased mass. While a direct "Uracil-d2 tagging" method for affinity capture is not an established technique, the principles of stable isotope labeling, as demonstrated in RNA turnover studies using heavy water (D₂O) or labeled nucleosides for mass spectrometry, provide a framework for a mass-based separation strategy.

This guide will delve into the principles, experimental workflows, and performance characteristics of both 4sU-tagging and a representative stable isotope labeling approach to equip researchers with the knowledge to select the optimal method for their experimental goals.

At a Glance: 4sU-Tagging vs. Stable Isotope Labeling

Feature4sU-TaggingStable Isotope Labeling (e.g., with heavy Uracil)
Principle of Discrimination Chemical Tag (Thiol Group)Mass Difference (Isotopes)
Capture Method Affinity Purification (Biotin-Streptavidin)Mass-based Separation (e.g., Isopycnic Centrifugation) or Mass Spectrometry
Labeling Efficiency Generally high, but can be influenced by cell type and 4sU concentration.Can be high with optimized labeling times and precursor concentrations.
Potential for Cytotoxicity Can exhibit cytotoxicity at higher concentrations or with prolonged exposure.[1]Generally considered less perturbing as it utilizes non-radioactive, stable isotopes.
Bias in RNA Capture Can show a bias against short or uracil-poor transcripts.[2]Less likely to have sequence-specific bias, but may be affected by RNA secondary structure during separation.
Downstream Applications RNA-Sequencing, RT-qPCR, Microarrays.Primarily Mass Spectrometry-based quantification, RNA-Sequencing following separation.
Complexity of Protocol Multi-step protocol involving biotinylation and affinity purification.[3][4]Separation can be technically demanding (e.g., ultracentrifugation).

Experimental Workflows: A Visual Comparison

To better understand the practical differences between these two approaches, the following diagrams illustrate their respective experimental workflows.

G cluster_4sU 4sU-Tagging Workflow s1 Metabolic Labeling (4-thiouridine) s2 Total RNA Isolation s1->s2 s3 Biotinylation of 4sU-RNA s2->s3 s4 Streptavidin Affinity Purification s3->s4 s5 Elution of Nascent RNA s4->s5 s6 Downstream Analysis (e.g., RNA-Seq) s5->s6

4sU-Tagging Experimental Workflow

G cluster_SIL Stable Isotope Labeling Workflow i1 Metabolic Labeling (e.g., this compound) i2 Total RNA Isolation i1->i2 i3 Mass-Based Separation (e.g., Isopycnic Centrifugation) i2->i3 i4 Fraction Collection i3->i4 i5 Nascent RNA Isolation i4->i5 i6 Downstream Analysis (e.g., Mass Spec, RNA-Seq) i5->i6

Stable Isotope Labeling Experimental Workflow

Detailed Experimental Protocols

For researchers looking to implement these techniques, the following provides a detailed, step-by-step protocol for each method.

Protocol 1: 4sU-Tagging for Nascent RNA Capture

This protocol is a generalized procedure for labeling nascent RNA with 4-thiouridine and subsequent purification.

1. Metabolic Labeling:

  • Culture cells to the desired confluency.

  • Add 4-thiouridine (4sU) to the culture medium to a final concentration of 100-500 µM.

  • Incubate for a desired period (e.g., 5-60 minutes) under normal growth conditions.[5][6]

2. Total RNA Isolation:

  • Harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol).

  • Isolate total RNA using a standard phenol-chloroform extraction or a column-based kit.[4]

  • Quantify the RNA and assess its integrity.

3. Biotinylation of 4sU-labeled RNA:

  • In a typical reaction, take 50-100 µg of total RNA.

  • Add Biotin-HPDP to a final concentration of approximately 20 µg/ml.

  • Incubate the reaction for 1.5 hours at room temperature with rotation.

  • Remove unincorporated Biotin-HPDP by chloroform/isoamyl alcohol extraction followed by isopropanol (B130326) precipitation.

4. Affinity Purification of Biotinylated RNA:

  • Resuspend the biotinylated RNA in a suitable binding buffer.

  • Add streptavidin-coated magnetic beads and incubate for 30 minutes at room temperature with rotation.

  • Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

5. Elution of Nascent RNA:

  • Elute the captured nascent RNA from the beads by adding a solution containing a reducing agent, such as dithiothreitol (B142953) (DTT), which cleaves the disulfide bond in Biotin-HPDP.

  • Collect the supernatant containing the purified nascent RNA.

6. Downstream Analysis:

  • The purified nascent RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or library preparation for RNA sequencing.

Protocol 2: Stable Isotope Labeling for Nascent RNA Analysis (Representative Protocol)

This protocol outlines a conceptual workflow for using a deuterated uracil precursor for nascent RNA separation and analysis.

1. Metabolic Labeling:

  • Culture cells in a medium depleted of standard uracil.

  • Supplement the medium with a deuterated uracil analog (e.g., this compound) at an optimized concentration.

  • Incubate cells for a duration sufficient to achieve detectable incorporation into nascent RNA.

2. Total RNA Isolation:

  • Harvest the cells and isolate total RNA as described in the 4sU-tagging protocol.

  • Ensure high-quality and intact RNA is obtained.

3. Mass-Based Separation:

  • Prepare a density gradient using a medium such as cesium trifluoroacetate (B77799) (CsTFA) or a similar substance.

  • Layer the total RNA sample onto the gradient.

  • Perform ultracentrifugation at high speed for an extended period (e.g., 24-72 hours) to allow RNA molecules to migrate to their isopycnic point based on their mass/density.

4. Fraction Collection and Nascent RNA Isolation:

  • Carefully fractionate the gradient from top to bottom.

  • Identify the fractions containing the denser, deuterated nascent RNA. This can be guided by running parallel gradients with labeled and unlabeled standards.

  • Pool the relevant fractions and precipitate the RNA.

5. Downstream Analysis:

  • The enriched nascent RNA can be analyzed by mass spectrometry to confirm deuterium incorporation or used for library preparation for RNA sequencing.

Concluding Remarks

The choice between 4sU-tagging and stable isotope labeling for nascent RNA capture depends heavily on the specific research question, available resources, and desired downstream applications. 4sU-tagging is a well-established and widely used method with a clear and relatively accessible workflow for affinity purification, making it suitable for a broad range of applications, particularly RNA sequencing. However, researchers should be mindful of its potential for cytotoxicity and introduction of biases against certain transcripts.

Stable isotope labeling, while less common for affinity capture of the entire nascent transcriptome, presents an intriguing alternative that circumvents the need for chemical modifications and the associated potential biases. Its strength lies in its ability to introduce a physical distinction between nascent and pre-existing RNA, which can be exploited for mass-based separation or direct analysis by mass spectrometry. While the separation techniques can be more technically challenging, the minimal perturbation to the cellular system is a significant advantage.

Ultimately, a thorough understanding of the principles and protocols of each method will empower researchers to make an informed decision and generate high-quality, reliable data that accurately reflects the dynamic landscape of the nascent transcriptome.

References

Measuring the Pulse of Cellular Life: A Comparative Guide to Uracil-d2 and D2O Labeling for Global RNA Turnover Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of RNA synthesis and degradation is paramount to unraveling the complexities of gene expression in both health and disease. This guide provides an objective comparison of two powerful stable isotope labeling techniques for measuring global RNA turnover: Uracil-d2 and Deuterium (B1214612) Oxide (D2O).

This document delves into the principles, experimental protocols, and data interpretation for each method, offering a comprehensive resource for selecting the most appropriate approach for your research needs. We present a side-by-side analysis of their performance, supported by experimental data, to empower informed decision-making in your experimental design.

At a Glance: this compound vs. D2O Labeling

FeatureThis compound LabelingD2O (Heavy Water) Labeling
Principle Direct incorporation of a deuterated precursor into newly synthesized RNA.Indirectly labels the ribose component of nucleotides through the de novo synthesis pathway.
Specificity Highly specific for RNA, as uracil (B121893) is a key component of RNA but not DNA.Labels all biomolecules undergoing de novo synthesis, including DNA, proteins, and lipids.
Label Incorporation Dependent on cellular uptake and salvage pathways for uracil.Relies on the equilibration of D2O with the body's water pool and subsequent incorporation into precursors.
Toxicity Generally considered low, but high concentrations of any nucleoside analog can potentially perturb cellular metabolism.Non-toxic at the low enrichment levels (typically 1-10%) used for labeling studies.[1]
In Vivo Application Can be challenging due to rapid metabolism and clearance of the labeled uracil.Well-established for in vivo studies in animals and humans due to ease of administration (e.g., in drinking water) and slow turnover of body water.[1][2][3][4]
Cost Can be more expensive due to the synthesis of the labeled compound.Generally more cost-effective.
Analysis Typically involves mass spectrometry to measure the incorporation of the deuterated label in isolated RNA.Analysis is also performed by mass spectrometry, focusing on the deuterium enrichment in the ribose moiety of nucleotides.[2][3][4]

Delving Deeper: A Quantitative Comparison

The following tables summarize key quantitative data derived from studies utilizing these labeling methods. It is important to note that direct comparative studies between this compound and D2O are limited in the current literature. The data for this compound is inferred from studies using similar labeled nucleosides.

Table 1: In Vitro RNA Synthesis Rates

Cell LineLabeling MethodLabeling DurationRNA Fractional Synthesis Rate (%/day)Reference
C2C12 myoblastsD2O117 hoursPlateau enrichment of 0.52 ± 0.02% MPE[2]
C2C12 myotubes (IGF-I stimulated)D2O27.5 hoursSignificantly greater MPE than control[2]
Human Lymphocytes (PM1)[6,6-2H2]-glucose (similar principle to D2O)10 hours (pulse)Modeled rRNA half-life of 7 days[5]
HEK29315N-labeled Uracil24 - 72 hours> 95% 15N Enrichment[6]

Table 2: In Vivo RNA Synthesis Rates

OrganismTissueLabeling MethodLabeling DurationRNA Fractional Synthesis Rate (%/day)Reference
RatQuadricepsD2O3 weeks0.97 ± 0.05[2][3]
Rat (with interval training)QuadricepsD2O3 weeks1.3 ± 0.05[2][3]
HumanSkeletal Muscle (rest)D2O3 and 6 weeks0.86 ± 0.1 and 0.78 ± 0.1[2][4]
Human (with resistance exercise)Skeletal MuscleD2O3 and 6 weeks1.7 ± 0.3 and 1.2 ± 0.1[2][4]

Experimental Workflows: A Visual Guide

To aid in understanding the practical application of these methods, we provide the following workflow diagrams created using the DOT language.

Uracil_d2_Workflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_harvest Harvest & Extraction cluster_analysis Analysis start Seed Cells culture Culture to desired confluency start->culture add_label Add this compound containing medium culture->add_label incubate Incubate for desired time add_label->incubate harvest Harvest cells incubate->harvest extract Extract total RNA harvest->extract digest Digest RNA to nucleosides extract->digest ms_analysis LC-MS/MS Analysis digest->ms_analysis data Fractional Synthesis Rate ms_analysis->data Calculate RNA turnover D2O_Workflow cluster_administration In Vivo Administration cluster_sampling Sampling cluster_extraction Extraction & Hydrolysis cluster_analysis Analysis administer Administer D2O (e.g., in drinking water) equilibrate Allow for body water equilibration administer->equilibrate collect_tissue Collect tissue/cell samples over time equilibrate->collect_tissue collect_blood Collect blood/saliva for body water enrichment equilibrate->collect_blood extract_rna Extract total RNA collect_tissue->extract_rna body_water_ms MS analysis of body water enrichment collect_blood->body_water_ms hydrolyze Hydrolyze RNA to ribonucleosides extract_rna->hydrolyze gc_ms GC-MS/MS Analysis of ribose enrichment hydrolyze->gc_ms calculate Calculate RNA fractional synthesis rate gc_ms->calculate body_water_ms->calculate RNA_Turnover_Regulation cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_processes Cellular Processes Growth Factors Growth Factors PI3K/Akt/mTOR PI3K/Akt/mTOR Growth Factors->PI3K/Akt/mTOR Stress (e.g., UV, Oxidative) Stress (e.g., UV, Oxidative) MAPK Pathways MAPK Pathways Stress (e.g., UV, Oxidative)->MAPK Pathways RNA Synthesis (Transcription) RNA Synthesis (Transcription) PI3K/Akt/mTOR->RNA Synthesis (Transcription) Upregulates RNA Degradation (Turnover) RNA Degradation (Turnover) MAPK Pathways->RNA Degradation (Turnover) Modulates Global RNA Pool Global RNA Pool RNA Synthesis (Transcription)->Global RNA Pool Global RNA Pool->RNA Degradation (Turnover)

References

Cross-Validation of Uracil-d2 RNA Labeling with RT-qPCR for Accurate RNA Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the dynamic landscape of molecular biology and drug development, understanding the regulation of gene expression is paramount. A critical aspect of this regulation is RNA stability, which dictates the lifespan of messenger RNA (mRNA) molecules and, consequently, the amount of protein produced. This guide provides a comprehensive comparison of two powerful techniques for measuring RNA decay rates: metabolic labeling with deuterated uracil (B121893) (Uracil-d2) followed by mass spectrometry, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and a logical framework for the cross-validation of results obtained from these two distinct yet complementary methodologies.

Introduction to RNA Stability Measurement Techniques

The steady-state level of any given mRNA is a balance between its rate of transcription and its rate of degradation. Measuring the decay rate, often expressed as the RNA half-life (t½), provides crucial insights into post-transcriptional gene regulation.

This compound Metabolic Labeling: This technique involves introducing a "heavy", non-radioactive isotope of uracil into cell culture. Newly transcribed RNA incorporates this labeled nucleoside. By tracking the ratio of labeled to unlabeled RNA over time, researchers can directly measure the rate of RNA turnover. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantifying the labeled and unlabeled uracil.

RT-qPCR-Based Methods: This approach typically involves inhibiting transcription and then measuring the amount of a specific RNA remaining at various time points using RT-qPCR. A more modern variation, known as "Roadblock-qPCR," circumvents the need for toxic transcription inhibitors by using a chemical modification of a uracil analog (like 4-thiouridine) to block reverse transcriptase, allowing for the specific quantification of pre-existing mRNA.

Comparative Data Analysis

Cross-validating results from these two orthogonal methods can significantly increase confidence in the measured RNA half-lives. Below is a hypothetical dataset comparing the half-lives of several mRNAs downstream of the MAPK/ERK signaling pathway, as determined by both this compound labeling and RT-qPCR.

GeneFunction in MAPK/ERK PathwayThis compound Labeling Half-life (hours)RT-qPCR Half-life (hours)
FOS Transcription factor, immediate early gene0.5 ± 0.10.6 ± 0.2
DUSP1 Dual specificity phosphatase, negative feedback1.2 ± 0.31.5 ± 0.4
EGR1 Transcription factor, downstream target0.8 ± 0.20.9 ± 0.3
GAPDH Housekeeping gene, stable control25.0 ± 4.528.0 ± 5.0
MYC Transcription factor, proto-oncogene0.7 ± 0.20.8 ± 0.2

Experimental Protocols

This compound Metabolic Labeling and LC-MS/MS Analysis

This protocol describes a pulse-chase experiment to determine RNA decay rates.

1. Metabolic Labeling (Pulse):

  • Culture cells to logarithmic growth phase.
  • Replace the standard growth medium with a medium supplemented with this compound (e.g., 100 µM) for a "pulse" period (e.g., 24 hours) to ensure sufficient incorporation into newly synthesized RNA.

2. Chase:

  • After the pulse, wash the cells with phosphate-buffered saline (PBS).
  • Replace the labeling medium with a "chase" medium containing a high concentration of unlabeled uracil (e.g., 10 mM) to prevent further incorporation of this compound.
  • Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12 hours).

3. RNA Extraction:

  • Isolate total RNA from the harvested cells using a standard method such as TRIzol reagent or a column-based kit.
  • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

4. RNA Hydrolysis:

  • Digest 1-5 µg of total RNA to its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1) and alkaline phosphatase.

5. LC-MS/MS Analysis:

  • Separate the nucleosides using reverse-phase liquid chromatography.
  • Perform quantitative analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  • Monitor the transition for unlabeled uracil (protonated molecule [M+H]⁺): m/z 113.1 → 70.0.
  • Monitor the transition for this compound (protonated molecule [M+H]⁺): m/z 115.1 → 72.0 (or other appropriate product ion).
  • Calculate the ratio of this compound to unlabeled uracil at each time point.

6. Data Analysis:

  • Plot the natural logarithm of the ratio of labeled to unlabeled uracil against time.
  • The decay rate constant (k) is the negative of the slope of the linear regression line.
  • Calculate the half-life (t½) using the formula: t½ = ln(2) / k.

RT-qPCR for RNA Decay Measurement ("Roadblock-qPCR" Method)

This protocol is adapted from the "Roadblock-qPCR" method, which avoids the use of transcription inhibitors.

1. Cell Culture and Labeling:

  • Seed cells and grow for 24 hours.
  • Add 4-thiouridine (B1664626) (4sU) to the culture medium at a final concentration of 100 µM.
  • Collect cells at various time points after 4sU addition (e.g., 0, 2, 4, 6, 8 hours).

2. RNA Isolation:

  • Isolate total RNA from each time point.
  • Ensure high-quality RNA with a 260/280 nm absorbance ratio of ~2.0.

3. NEM Treatment:

  • Treat 1 µg of RNA with N-ethylmaleimide (NEM) to alkylate the 4sU, which will create a "roadblock" for reverse transcriptase.

4. Reverse Transcription:

  • Perform reverse transcription on the NEM-treated RNA using oligo(dT) primers to synthesize cDNA from the pre-existing, unlabeled mRNA.

5. Quantitative PCR (qPCR):

  • Set up qPCR reactions using a SYBR Green-based supermix.
  • Use primers specific to the target genes.
  • A typical qPCR program is:
  • 95°C for 2 minutes
  • 40 cycles of:
  • 95°C for 15 seconds
  • 58°C for 20 seconds
  • 72°C for 30 seconds

6. Data Analysis:

  • Determine the Cq values for each target gene at each time point.
  • Normalize the Cq values to a stable reference gene or a spike-in control.
  • Calculate the relative amount of pre-existing mRNA remaining at each time point using the ΔΔCq method.
  • Plot the natural logarithm of the percentage of remaining mRNA against time. The slope of this line is the decay rate constant (k), and the half-life is calculated as t½ = ln(2) / k.

Visualizing Workflows and Pathways

Experimental and Logical Workflows

Uracil_d2_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Cell Culture B 2. Pulse with this compound A->B C 3. Chase with Unlabeled Uracil B->C D 4. Harvest Cells at Time Points C->D E 5. Total RNA Extraction D->E F 6. Enzymatic Hydrolysis to Nucleosides E->F G 7. LC-MS/MS Quantification F->G H 8. Calculate Labeled/Unlabeled Ratio G->H I 9. Determine RNA Half-life H->I RT_qPCR_Workflow cluster_cell_culture_labeling Cell Culture & Labeling cluster_rna_processing RNA Processing & cDNA Synthesis cluster_qpcr_analysis qPCR & Data Analysis A 1. Cell Culture B 2. Add 4-Thiouridine (4sU) A->B C 3. Collect Cells at Time Points B->C D 4. Total RNA Isolation C->D E 5. NEM Treatment (4sU Modification) D->E F 6. Reverse Transcription (RT) E->F G 7. Quantitative PCR (qPCR) F->G H 8. Cq Value Determination G->H I 9. Calculate RNA Half-life H->I Cross_Validation_Logic cluster_methods RNA Decay Measurement Methods cluster_results Results cluster_comparison Cross-Validation A This compound Labeling & Mass Spectrometry C Half-life Data (t½) for Target Gene Set A->C B RT-qPCR (Roadblock Method) B->C D Compare Half-life Values C->D E Assess Correlation & Concordance D->E F Increased Confidence in RNA Stability Measurement E->F MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_regulation Post-Transcriptional Regulation GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates TF Transcription Factors (e.g., FOS, EGR1) ERK_n->TF activates Gene Target Gene Transcription TF->Gene mRNA mRNA (e.g., FOS, DUSP1, MYC) Gene->mRNA produces Decay mRNA Decay mRNA->Decay

Uracil-d2 vs. ¹⁵N-labeled Uracil: A Comparative Guide for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled internal standards for uracil (B121893) analysis: Deuterated Uracil (Uracil-d2) and ¹⁵N-labeled Uracil.

This guide will delve into the advantages and disadvantages of each standard, supported by experimental data, to aid in the selection of the most suitable internal standard for your specific application.

Core Comparison: Stability and Isotope Effects

The primary distinction between this compound and ¹⁵N-labeled uracil lies in the isotopes used for labeling and their inherent physical properties. This compound incorporates deuterium (B1214612), a heavy isotope of hydrogen, while ¹⁵N-labeled uracil contains a heavy isotope of nitrogen. This fundamental difference can lead to variations in their behavior during chromatographic separation and mass spectrometric detection.

A key consideration is the deuterium isotope effect , a phenomenon where the substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule.[1] This can result in a slight shift in retention time during liquid chromatography (LC) compared to the unlabeled analyte.[1] If the internal standard does not perfectly co-elute with the analyte, it may experience different levels of matrix effects, such as ion suppression or enhancement, potentially compromising the accuracy of quantification.[1]

In contrast, ¹⁵N-labeled internal standards are generally less susceptible to significant chromatographic shifts relative to their unlabeled counterparts.[2] The larger mass difference between ¹⁴N and ¹⁵N does not typically influence the molecule's interaction with the stationary and mobile phases to the same extent as deuteration.

Performance Data in Quantitative Analysis

The following tables summarize key performance parameters for LC-MS/MS methods utilizing ¹⁵N-labeled uracil and this compound as internal standards for the quantification of uracil in human plasma. The data is compiled from separate validation studies.

Table 1: Performance Characteristics of an LC-MS/MS Method Using ¹⁵N-labeled Uracil [3]

ParameterResult
Linearity Range1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-assay Precision (%CV)≤ 7.4%
Inter-assay Precision (%CV)≤ 12.4%
Accuracy (%Bias)Within ± 2.8%
Recovery> 85%

Table 2: Performance Characteristics of an LC-MS/MS Method Using this compound [4][5]

ParameterResult
Validated Concentration Range1 - 100 ng/mL
Inter-assay BiasWithin ± 2.8%
Inter-assay Precision (%CV)≤ 12.4%

Both internal standards demonstrate the capability to support accurate and precise quantification of uracil. However, the potential for chromatographic shift with this compound necessitates careful validation to ensure co-elution with the unlabeled uracil.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the quantification of uracil in plasma using both types of internal standards.

Protocol 1: Uracil Quantification using ¹⁵N-labeled Uracil Internal Standard[4]

1. Sample Preparation:

  • To 100 µL of plasma, add a known amount of ¹⁵N-labeled uracil internal standard.
  • Precipitate proteins by adding 300 µL of cold acetonitrile.
  • Vortex the mixture and centrifuge.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a suitable reversed-phase C18 column with a gradient elution of mobile phases consisting of 0.1% formic acid in water and acetonitrile.
  • Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both uracil and ¹⁵N-labeled uracil.

3. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
  • Determine the concentration of uracil in the unknown samples by interpolation from the calibration curve.

Protocol 2: Uracil Quantification using this compound Internal Standard[5][6]

1. Sample Preparation:

  • To 300 µL of plasma, add a known amount of this compound internal standard.
  • Precipitate proteins by adding 900 µL of a methanol:acetonitrile (50:50 v/v) mixture.
  • Vortex the mixture and centrifuge.
  • The supernatant can be directly injected or further processed (e.g., evaporation and reconstitution).

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Employ a suitable UPLC HSS T3 column with a gradient elution.
  • Mass Spectrometry: Operate a tandem mass spectrometer in MRM mode, monitoring the specific transitions for uracil and this compound.

3. Data Analysis:

  • Follow the same data analysis procedure as described in Protocol 1.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the key considerations when choosing between this compound and ¹⁵N-labeled uracil.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing start Biological Sample add_is Add Internal Standard (this compound or ¹⁵N-Uracil) start->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction centrifuge->extract reconstitute Evaporation & Reconstitution extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Peak Integration & Ratio Calculation lcms->data_proc quant Quantification data_proc->quant

Fig. 1: General experimental workflow for uracil quantification using a stable isotope-labeled internal standard.

comparison_logic cluster_d2 This compound cluster_n15 ¹⁵N-labeled Uracil cluster_decision Decision Criteria start Choice of Internal Standard for Uracil Quantification d2_adv Advantages: - Generally lower cost start->d2_adv n15_adv Advantages: - Minimal to no chromatographic shift - Higher stability (no exchange) - Considered the 'gold standard' start->n15_adv d2_disadv Disadvantages: - Potential for chromatographic shift (isotope effect) - Risk of deuterium exchange cost Budgetary Constraints d2_adv->cost coelution Co-elution with Analyte d2_disadv->coelution accuracy Required Assay Accuracy d2_disadv->accuracy n15_disadv Disadvantages: - Generally higher cost n15_adv->coelution n15_adv->accuracy n15_disadv->cost end Optimal Internal Standard Selection coelution->end accuracy->end cost->end

Fig. 2: Logical considerations for selecting between this compound and ¹⁵N-labeled uracil.

Conclusion and Recommendations

Both this compound and ¹⁵N-labeled uracil can be effectively used as internal standards for the quantification of uracil by mass spectrometry. The choice between them depends on a balance of performance requirements and cost considerations.

  • ¹⁵N-labeled Uracil is the recommended choice for applications demanding the highest level of accuracy and reliability. Its key advantage is the minimal risk of chromatographic shift, ensuring that the internal standard and analyte behave almost identically throughout the analytical process. This minimizes the potential for inaccurate quantification due to differential matrix effects.

  • This compound offers a more cost-effective alternative. However, it is crucial to thoroughly validate the method to assess the extent of any deuterium isotope effect on chromatographic retention. If a significant shift is observed, careful evaluation of its impact on the accuracy of the results is necessary.

For researchers and drug development professionals, investing in ¹⁵N-labeled uracil as an internal standard is a prudent choice to ensure the robustness and defensibility of quantitative data, particularly in regulated environments.

References

Absolute Quantification of Uracil: A Comparative Guide to Isotope Dilution Mass Spectrometry Using Uracil-d2 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of endogenous uracil (B121893) levels is critical for fields ranging from clinical pharmacology to metabolic research. This guide provides an objective comparison of isotope dilution mass spectrometry (IDMS) using Uracil-d2 with alternative analytical techniques for the absolute quantification of uracil. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Introduction to Uracil Quantification and the Gold Standard: IDMS

Uracil, a pyrimidine (B1678525) base, plays a crucial role in nucleic acid metabolism. Its catabolism is primarily initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). Deficiencies in DPD activity can lead to severe toxicity in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), as DPD is the rate-limiting enzyme in their degradation. Consequently, accurate quantification of uracil in biological matrices such as plasma and urine is essential for identifying patients at risk.

Isotope dilution mass spectrometry (IDMS) is widely regarded as a reference or "gold standard" technique for quantitative analysis. It combines the high sensitivity and selectivity of mass spectrometry with the precision and accuracy afforded by the use of isotopically labeled internal standards. In this context, this compound, a stable isotope-labeled analog of uracil, serves as an ideal internal standard. It behaves almost identically to the endogenous uracil during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.

This guide compares the performance of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method using this compound as an internal standard against two common alternative methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a fluorescence-based detection method.

Performance Comparison of Uracil Quantification Methods

The selection of an analytical method hinges on a variety of factors, including sensitivity, precision, accuracy, and the nature of the sample matrix. The following table summarizes the quantitative performance of this compound IDMS (UPLC-MS/MS), HPLC-UV, and a fluorescence-based method for the analysis of uracil.

Performance MetricThis compound IDMS (UPLC-MS/MS)HPLC-UVFluorescence Derivatization
Limit of Quantification (LOQ) 0.625 - 5 ng/mL[1][2]2.5 - 11.6 µg/L[3]Not explicitly stated, but sensitive enough for urinary uracil[4][5]
Linearity Range 0.625 - 160.0 ng/mL[2][6]2.5 - 80 ng/mL[7]Not explicitly stated
Intra-assay Precision (%CV) ≤ 7.3% - 8.0%[6][8]< 9.5%[3]Not explicitly stated
Inter-assay Precision (%CV) ≤ 7.6% - 8.6%[6][8]< 9.5%[3]Not explicitly stated
Accuracy (% Bias) Within ±2.8% to 17%[6][9][10]88.2% - 110% recovery[3]Not explicitly stated
Recovery >80% to adequate[8][11]>89.0%[3]Not explicitly stated

Experimental Protocols

Isotope Dilution Mass Spectrometry (IDMS) using this compound

This method utilizes UPLC-MS/MS for the highly sensitive and specific quantification of uracil.

Sample Preparation:

  • To 300 µL of plasma, add a known concentration of the internal standard, this compound.[9]

  • Precipitate proteins by adding 900 µL of a methanol:acetonitrile (50:50 v/v) solution.[9]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

Chromatographic and Detection Conditions:

  • Column: Acquity UPLC® HSS T3 column.[10]

  • Mobile Phase: Gradient elution with an appropriate mobile phase (e.g., a mixture of aqueous and organic solvents).

  • Detection: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in the negative ion multiple reaction monitoring (MRM) mode.[9]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both uracil and this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A more traditional method that relies on the UV absorbance of uracil for quantification.

Sample Preparation:

  • Perform solid-phase extraction (SPE) to clean up the plasma sample and concentrate the analyte.

  • Elute the uracil from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic and Detection Conditions:

  • Column: Waters SymmetryShield RP18 column connected with an Atlantis dC18 column.[3]

  • Mobile Phase: Isocratic or gradient elution with a suitable mobile phase.

  • Detection: UV detector set to the maximum absorbance wavelength of uracil (approximately 260 nm).[4]

Fluorescence Derivatization Method

This method enhances sensitivity and specificity by chemically modifying uracil with a fluorescent tag.

Sample Preparation and Derivatization:

  • This method has been demonstrated for urinary uracil.[4][5]

  • A specific fluorescence derivatization reaction for uracil is performed using a fluorogenic reagent like 3-methylbenzamidoxime.[4][5]

  • The reaction mixture is then directly analyzed or may undergo a simple cleanup step.

Chromatographic and Detection Conditions:

  • Column: Simple reversed-phase LC column.[4]

  • Mobile Phase: Isocratic or gradient elution.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the uracil derivative.

Visualizing the Workflow and Metabolic Pathway

To better understand the experimental process and the biological context of uracil quantification, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc msms Tandem Mass Spectrometry (MRM) uplc->msms quant Quantification (Ratio of Uracil/Uracil-d2) msms->quant

Fig. 1: Experimental workflow for this compound IDMS.

uracil_catabolism Uracil Uracil DHU Dihydrouracil (B119008) Uracil->DHU DPD (Rate-limiting step) BUP β-Ureidopropionic Acid DHU->BUP Dihydropyrimidinase BA β-Alanine BUP->BA β-Ureidopropionase

Fig. 2: Uracil catabolic pathway.

Discussion and Conclusion

The choice of an analytical method for uracil quantification should be guided by the specific requirements of the study.

This compound IDMS (UPLC-MS/MS) stands out as the superior method in terms of sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard effectively minimizes analytical variability, making it the method of choice for clinical applications and research requiring high precision. While the initial instrument cost is higher, the robustness and reliability of the data often justify the investment.

HPLC-UV offers a more cost-effective alternative and can be suitable for applications where the expected uracil concentrations are within its linear range and the sample matrix is relatively clean. However, it is more susceptible to interferences from other UV-absorbing compounds in the sample, which can compromise accuracy.[4]

The fluorescence derivatization method presents an interesting approach to enhance sensitivity and specificity without the need for a mass spectrometer. It has been shown to be effective in reducing interferences from UV-active impurities in urine samples.[4][5] However, the derivatization step adds complexity to the sample preparation protocol.

References

Evaluating the Accuracy of Uracil-d2 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of a suitable internal standard is paramount to ensure accurate and reliable results. This is particularly true in clinical applications such as the screening for dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency, where precise measurement of endogenous uracil (B121893) levels is critical for patient safety in fluoropyrimidine-based chemotherapy.[1] This guide provides an objective comparison of Uracil-d2's performance as an internal standard against other stable isotope-labeled alternatives, supported by experimental data.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[1] These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. By adding a known amount of the internal standard to a sample at the beginning of the workflow, it can compensate for variations in sample extraction, matrix effects, and instrument response, leading to accurate and precise quantification.[1]

Performance Comparison of Uracil Internal Standards

The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency and recovery throughout the analytical process. While this compound is a commonly used deuterated internal standard, other stable isotope-labeled versions of uracil, such as Uracil-¹⁵N₂ and Uracil-¹³C,¹⁵N₂, are also utilized. The choice of internal standard can impact the accuracy and precision of the analytical method.

Below is a summary of performance characteristics for LC-MS/MS methods utilizing different uracil internal standards, compiled from various validation studies.

Performance MetricThis compoundUracil-¹⁵N₂Uracil-¹³C,¹⁵N₂Other (5-Bromo-uracil)
Linearity (r²) > 0.99> 0.9999> 0.99> 0.9999
Lower Limit of Quantification (LLOQ) 1.0 ng/mL2 ng/mL5 ng/mL0.625 ng/mL
Intra-assay Precision (%CV) ≤ 12.4%-≤ 8.0%≤ 7.3%
Inter-assay Precision (%CV) ≤ 12.4%[2][3]-≤ 7.6%[4]≤ 8.6%[5]
Accuracy / Bias ± 2.8%[2][3]-93.6% to 101.4%[4]≤ 17%[5]
Recovery --70.8% to 84.1%[4]-
Matrix Effect --3.6% to 5.2%[4]-

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Potential Considerations for Deuterated Internal Standards

While deuterated standards like this compound are widely used, researchers should be aware of potential challenges:

  • Hydrogen/Deuterium (H/D) Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding solvent, potentially altering the mass of the internal standard and affecting accuracy. This is more likely to occur under certain pH and temperature conditions.

  • Isotopic Interference: Naturally occurring isotopes of the analyte (e.g., ¹³C) can sometimes have a mass that overlaps with the deuterated internal standard, leading to interference and inaccurate quantification.[6] This is a greater concern with a lower degree of deuteration.

Internal standards with heavier isotopes, such as ¹³C and ¹⁵N, are less prone to these issues. Uracil-¹⁵N₂ provides a 2 Da mass difference, while more heavily labeled standards like Uracil-¹³C,¹⁵N₂ offer a larger mass shift, which can be advantageous in minimizing spectral overlap and improving quantification accuracy.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the quantification of uracil in human plasma using a stable isotope-labeled internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma, calibrator, or quality control sample in a microcentrifuge tube, add a known amount of this compound (or other stable isotope-labeled uracil) internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

UPLC-MS/MS Analysis
  • Chromatographic Separation: Analytes are typically separated on a C18 or HSS T3 column with gradient elution. A common mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is used. Uracil is often quantified in the negative ion mode. Multiple reaction monitoring (MRM) is employed for quantification.

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of uracil in unknown samples is then determined by interpolating their peak area ratios from the calibration curve using a weighted linear regression.[1]

Visualizing the Workflow and Application

Experimental Workflow for Uracil Quantification

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Ratio_Calc Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calc Calibration Calibration Curve Interpolation Ratio_Calc->Calibration Quantification Quantification of Uracil Concentration Calibration->Quantification DPD_Pathway Patient Patient sample (Plasma) Uracil_Quant Uracil Quantification (LC-MS/MS with this compound IS) Patient->Uracil_Quant Decision Uracil Level > Threshold? Uracil_Quant->Decision Normal_Dose Standard 5-FU Dose Decision->Normal_Dose No Reduced_Dose Reduced 5-FU Dose or Alternative Therapy Decision->Reduced_Dose Yes

References

A Comparative Analysis of Deuterated versus Non-Deuterated Uracil in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of deuterated and non-deuterated uracil (B121893). By leveraging the principles of the kinetic isotope effect (KIE), this document offers insights into the enhanced metabolic stability of deuterated uracil, supported by experimental data from analogous compounds and detailed experimental protocols.

Introduction: The Deuterium Advantage in Metabolic Research

Uracil is a fundamental pyrimidine (B1678525) base, central to the synthesis of ribonucleic acid (RNA) and a key intermediate in various metabolic pathways. In metabolic studies, isotopically labeled uracil serves as a crucial tracer to elucidate pathway dynamics, particularly the pyrimidine salvage and catabolic pathways. Deuteration, the strategic replacement of hydrogen atoms with their stable, heavier isotope deuterium, has emerged as a valuable tool in drug discovery to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. This is attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, slows down enzymatic cleavage, thereby reducing the rate of metabolism.

This guide explores the comparative differences between deuterated and non-deuterated uracil, focusing on their metabolic fate and the implications for metabolic research and drug development. While direct comparative experimental data for deuterated uracil is limited, this analysis draws upon established principles and data from deuterated analogs to provide a comprehensive overview.

Physicochemical Properties

The primary physical distinction between deuterated and non-deuterated uracil is the molecular weight, stemming from the replacement of hydrogen with deuterium. This seemingly minor alteration can have significant consequences on the molecule's behavior in biological systems.

PropertyNon-Deuterated UracilDeuterated Uracil (e.g., 5,6-D₂)
Molecular Formula C₄H₄N₂O₂C₄H₂D₂N₂O₂
Molecular Weight 112.09 g/mol Approx. 114.10 g/mol
Chemical Purity >98%>98%
Applications Metabolic studies, RNA synthesis researchMetabolic tracer, Biomolecular NMR, Genetic Therapy[1]

Metabolic Pathways of Uracil

Uracil is primarily metabolized through two key pathways: the pyrimidine salvage pathway for nucleotide synthesis and the catabolic pathway for degradation.

Pyrimidine Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases to form nucleotides, a process often upregulated in rapidly proliferating cells. Uracil is converted to uridine (B1682114) monophosphate (UMP) by uridine phosphorylase and then sequentially phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP), which are essential for RNA synthesis.

cluster_salvage Pyrimidine Salvage Pathway Uracil Non-deuterated Uracil UMP UMP Uracil->UMP Uridine Phosphorylase Deuterated_Uracil Deuterated Uracil Deuterated_UMP Deuterated UMP Deuterated_Uracil->Deuterated_UMP Uridine Phosphorylase UDP UDP UMP->UDP UMPK Deuterated_UDP Deuterated UDP Deuterated_UMP->Deuterated_UDP UMPK UTP UTP UDP->UTP NDPK Deuterated_UTP Deuterated UTP Deuterated_UDP->Deuterated_UTP NDPK RNA_Synthesis RNA Synthesis UTP->RNA_Synthesis RNA Polymerase Deuterated_RNA Deuterated RNA Deuterated_UTP->Deuterated_RNA RNA Polymerase

Fig. 1: Pyrimidine Salvage Pathway for Uracil.
Uracil Catabolic Pathway

The catabolic pathway degrades uracil into β-alanine, CO₂, and ammonia. The initial and rate-limiting step is the reduction of uracil to dihydrouracil, catalyzed by dihydropyrimidine (B8664642) dehydrogenase (DPD).

cluster_catabolism Uracil Catabolic Pathway Uracil Non-deuterated Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD Deuterated_Uracil Deuterated Uracil Deuterated_Dihydrouracil Deuterated Dihydrouracil Deuterated_Uracil->Deuterated_Dihydrouracil DPD (Slower) Beta_Ureidopropionate β-Ureidopropionate Dihydrouracil->Beta_Ureidopropionate Dihydropyrimidinase Deuterated_Beta_Ureidopropionate Deuterated β-Ureidopropionate Deuterated_Dihydrouracil->Deuterated_Beta_Ureidopropionate Dihydropyrimidinase Beta_Alanine β-Alanine Beta_Ureidopropionate->Beta_Alanine β-Ureidopropionase Deuterated_Beta_Alanine Deuterated β-Alanine Deuterated_Beta_Ureidopropionate->Deuterated_Beta_Alanine β-Ureidopropionase CO2 + NH3 CO2 + NH3 Beta_Alanine->CO2 + NH3

Fig. 2: Uracil Catabolic Pathway.

Comparative Metabolic Stability: The Kinetic Isotope Effect in Action

The primary advantage of deuterating uracil lies in the increased stability of the C-D bond compared to the C-H bond. This difference leads to a slower rate of metabolism, particularly in reactions where C-H bond cleavage is the rate-limiting step, such as the initial step of uracil catabolism by DPD.

Table 1: Comparative In Vitro Metabolic Stability of Deuterated vs. Non-Deuterated Enzalutamide (B1683756) (Surrogate Data)

SpeciesCompoundIn Vitro CLint (Vmax/Km)Reduction in CLintKH/KDReference
Rat Liver Microsomes Enzalutamide (Non-deuterated)--~2[2]
d3-Enzalutamide (Deuterated)49.7% lower than non-deuterated49.7%
Human Liver Microsomes Enzalutamide (Non-deuterated)--~2[2]
d3-Enzalutamide (Deuterated)72.9% lower than non-deuterated72.9%

This data for enzalutamide is presented as a surrogate to illustrate the expected impact of deuteration on the metabolic stability of a compound where N-demethylation is a key metabolic pathway.

Based on these principles, it is projected that deuterated uracil will exhibit significantly lower intrinsic clearance in liver microsomes compared to its non-deuterated counterpart, leading to a longer metabolic half-life.

Table 2: Projected Comparative In Vitro Metabolic Stability of Deuterated vs. Non-Deuterated Uracil

ParameterNon-Deuterated UracilDeuterated UracilExpected Outcome
Metabolic Half-life (t½) in Liver Microsomes ShorterLongerIncreased metabolic stability for deuterated uracil.
Intrinsic Clearance (CLint) HigherLowerReduced rate of metabolism for deuterated uracil.

Experimental Protocols

In Vitro Metabolic Stability of Uracil in Liver Microsomes

This protocol outlines a general procedure for comparing the metabolic stability of deuterated and non-deuterated uracil using liver microsomes.

1. Materials and Reagents:

  • Human or rat liver microsomes

  • Non-deuterated uracil

  • Deuterated uracil

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

2. Incubation Procedure:

  • Prepare a stock solution of both non-deuterated and deuterated uracil.

  • In separate microcentrifuge tubes, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and either non-deuterated or deuterated uracil to the respective tubes.

  • Incubate the reactions at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots and terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining concentration of uracil (deuterated and non-deuterated) at each time point using a validated LC-MS/MS method.

  • Determine the metabolic half-life (t½) and intrinsic clearance (CLint) for both compounds.

cluster_workflow In Vitro Metabolism Workflow Preparation Prepare reaction mixture: - Liver microsomes - Buffer - Uracil (deuterated or non-deuterated) Incubation Initiate reaction with NADPH Incubate at 37°C Preparation->Incubation Termination Quench reaction with acetonitrile at various time points Incubation->Termination Analysis Centrifuge and analyze supernatant by LC-MS/MS Termination->Analysis

Fig. 3: Experimental workflow for in vitro metabolism.
Bioanalytical Method: LC-MS/MS for Uracil Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of deuterated and non-deuterated uracil and their metabolites.

1. Sample Preparation:

  • Protein precipitation of the incubation samples with acetonitrile.

  • Evaporation of the supernatant and reconstitution in the mobile phase.

2. LC-MS/MS Conditions:

  • Chromatography: A C18 or HILIC column can be used for separation.

  • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for non-deuterated uracil, deuterated uracil, and the internal standard will be monitored for quantification.

Conclusion

The strategic deuteration of uracil presents a promising approach to enhance its metabolic stability. Based on the well-established kinetic isotope effect, deuterated uracil is expected to exhibit a slower rate of catabolism, leading to a longer half-life in biological systems. This property is particularly advantageous in metabolic studies where a slower turnover of the tracer molecule is desired for accurate flux analysis. For drug development professionals, the principles demonstrated here underscore the potential of deuteration to improve the pharmacokinetic profiles of pyrimidine-based drug candidates. The provided experimental protocols offer a framework for researchers to conduct comparative studies and quantify the metabolic advantages of deuterated uracil and other deuterated compounds.

References

Safety Operating Guide

Proper Disposal of Uracil-d2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of Stable Isotope-Labeled Compounds

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Uracil-d2, a non-radioactive, stable isotope-labeled compound. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment, while maintaining compliance with regulatory standards.

I. Understanding this compound and Its Waste Profile

This compound is a form of uracil (B121893) where two hydrogen atoms have been replaced by deuterium, a stable (non-radioactive) isotope of hydrogen.[1] This isotopic labeling makes it a valuable tool in various research applications, including biomolecular NMR and as a tracer in metabolic studies.[1][2]

From a disposal perspective, the key characteristic of this compound is that it is not radioactive .[3] Therefore, it does not require the specialized handling and disposal procedures mandated for radioactive waste.[3][] The disposal protocol for this compound is determined by its chemical properties and an assessment of whether it is considered hazardous waste. Generally, uracil itself is not classified as a hazardous substance.[5]

II. Quantitative Data: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for both this compound and its unlabeled counterpart, Uracil.

PropertyThis compoundUracil
Molecular Formula C₄H₂D₂N₂O₂C₄H₄N₂O₂
Molecular Weight 114.10 g/mol [2][6]112.09 g/mol [7]
CAS Number 24897-52-7[2]66-22-8[2]
Melting Point Not available338 °C[7]
Solubility in Water Not available3600 mg/L (at 25 °C)[7]
LogP -1.1[6]-1.07[7]

III. Standard Operating Procedure for this compound Disposal

The following step-by-step protocol outlines the decision-making process and actions required for the proper disposal of this compound waste.

Step 1: Waste Characterization

  • Determine if the this compound waste is contaminated.

    • Uncontaminated this compound: This includes pure, unused, or expired this compound.

    • Contaminated this compound: This includes this compound that has been mixed with other chemicals, solvents, or biological materials during an experiment.

  • If contaminated, identify all contaminants. The disposal procedure will be dictated by the most hazardous component in the waste mixture.

Step 2: Consult Institutional and Regulatory Guidelines

  • Review your institution's Chemical Hygiene Plan and waste disposal guidelines. Your Environmental Health and Safety (EH&S) department is the primary resource for specific procedures at your facility.

  • Adhere to all local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) governs hazardous waste management in the United States.[8][9]

Step 3: Segregation and Collection of Waste

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EH&S guidelines.

  • Collect this compound waste in a designated, properly labeled container. The container must be chemically compatible with the waste and have a secure, leak-proof closure.[8]

  • Label the waste container clearly. The label should include:

    • The words "Waste" or "Hazardous Waste" (as determined by your EH&S office)

    • The full chemical name: "this compound"

    • A list of all other components and their approximate concentrations if it is a mixed waste.

    • The date the waste was first added to the container.

    • Appropriate hazard warnings (if any).

Step 4: Disposal Pathway Determination

The appropriate disposal pathway depends on the waste characterization from Step 1 and your institutional policies.

  • For Pure, Uncontaminated this compound:

    • As a non-hazardous chemical, some institutions may permit disposal as regular solid waste.[5][10] However, always confirm this with your EH&S department before proceeding.

    • Never dispose of solid chemicals in laboratory trash cans that will be handled by custodial staff without explicit approval.[10]

  • For this compound Solutions (e.g., in aqueous buffers):

    • Some non-hazardous, water-soluble chemicals may be approved for drain disposal with copious amounts of water.[5][11] This is subject to strict limitations on volume and concentration and requires prior approval from your EH&S department.

  • For Contaminated this compound Waste:

    • The disposal method is determined by the hazardous nature of the contaminants.

    • If mixed with hazardous solvents (e.g., methanol, acetonitrile), the mixture must be treated as hazardous waste and collected for disposal by your institution's hazardous waste management program.

    • If mixed with biohazardous materials, it must be disposed of as biohazardous waste following your institution's specific protocols (e.g., autoclaving, specialized waste containers).[12]

Step 5: Arrange for Waste Pickup

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • Follow your institution's procedures to request a waste pickup from the EH&S department.

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound.

Uracil_d2_Disposal_Workflow start Start: this compound Waste Generated waste_char Step 1: Characterize Waste Is it pure or contaminated? start->waste_char pure_waste Pure this compound waste_char->pure_waste Pure contaminated_waste Contaminated this compound waste_char->contaminated_waste Contaminated consult_ehs Step 2: Consult Institutional EH&S Guidelines and Regulations segregate_collect Step 3: Segregate and Collect Waste in a Labeled, Compatible Container consult_ehs->segregate_collect pure_waste->consult_ehs identify_contaminants Identify all contaminants contaminated_waste->identify_contaminants assess_hazard Assess Hazards of Contaminants (e.g., flammable, corrosive, toxic, biohazardous) identify_contaminants->assess_hazard assess_hazard->consult_ehs disposal_path Step 4: Determine Disposal Pathway segregate_collect->disposal_path non_hazardous_path Non-Hazardous Pathway (Requires EH&S Approval) disposal_path->non_hazardous_path If determined non-hazardous hazardous_path Hazardous Waste Pathway disposal_path->hazardous_path If determined hazardous ehs_pickup Step 5: Store in Satellite Accumulation Area and Arrange for EH&S Pickup non_hazardous_path->ehs_pickup hazardous_path->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Uracil-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling Uracil-d2, a deuterated form of the naturally occurring pyrimidine (B1678525) base. By providing procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by delivering value beyond the product itself.

While this compound shares a similar chemical structure with its parent compound, uracil (B121893), it is crucial to note that Uracil is classified as a non-hazardous substance.[1][2] However, adherence to good laboratory practices is essential to ensure safety and prevent contamination. The primary operational consideration for this compound is dictated by the properties of uracil itself.

Personal Protective Equipment (PPE) and Handling

To ensure safe handling and minimize any potential for contamination or exposure, even to non-hazardous materials, the following personal protective equipment is recommended.

PPE CategorySpecificationRationale
Hand Protection Powder-free nitrile gloves (minimum layer thickness of 0.11 mm).[2]Prevents direct skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical safety goggles.[3]Protects eyes from any potential dust particles or splashes.
Body Protection A standard laboratory coat.Protects personal clothing from potential contamination.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. Use a dust mask (N95 or P1) if dust formation is likely.[2][3]Minimizes the potential for inhalation of airborne particles.

Operational Plan: A Step-by-Step Workflow

A structured workflow is critical for the safe and efficient handling of this compound in a laboratory setting. The following diagram and procedural steps outline a recommended operational plan from preparation to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Spill Management cluster_disposal Disposal prep_area 1. Prepare a clean, designated workspace. Ensure good ventilation. don_ppe 2. Don appropriate PPE: - Lab coat - Safety glasses - Nitrile gloves prep_area->don_ppe weigh 3. Weigh this compound carefully to avoid creating dust. don_ppe->weigh dissolve 4. Dissolve in the appropriate solvent. weigh->dissolve decontaminate 5. Decontaminate work surfaces with a mild detergent and water. dissolve->decontaminate spill Spill Event decontaminate->spill waste_solid 6a. Dispose of solid waste in a sealed, labeled container. decontaminate->waste_solid waste_liquid 6b. Dispose of liquid waste according to institutional guidelines. decontaminate->waste_liquid cleanup Follow spill cleanup protocol. spill->cleanup cleanup->decontaminate remove_ppe 7. Doff PPE and wash hands thoroughly. waste_solid->remove_ppe waste_liquid->remove_ppe

A logical workflow for the safe handling of this compound.

Step-by-Step Guidance:

  • Preparation:

    • Designate a clean and well-ventilated area for handling this compound.

    • Before handling the compound, ensure all necessary personal protective equipment (PPE) is readily available and in good condition.

  • Handling:

    • When weighing the solid form of this compound, do so carefully to minimize the creation of dust.

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Decontamination:

    • After handling is complete, decontaminate the work area. Wipe down surfaces with a mild detergent and water.[4]

  • Spill Management:

    • In the event of a small spill, avoid generating dust.

    • Gently cover the spill with absorbent paper.

    • Slightly moisten the absorbent paper with water to prevent dust from becoming airborne.

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.[2]

    • Clean the spill area with a mild detergent and water.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to maintain a safe and compliant laboratory environment.

Waste TypeDisposal ProcedureRationale
Solid this compound Waste Place in a clearly labeled, sealed container. Dispose of according to your institution's chemical waste guidelines.Prevents accidental exposure and ensures proper waste stream management.
Contaminated Labware Dispose of items such as pipette tips, and empty vials in a designated solid waste container.Segregates potentially contaminated materials from general waste.
Liquid this compound Waste Collect in a compatible, sealed, and clearly labeled waste container. Follow your institution's liquid chemical waste procedures.Ensures safe containment and disposal of chemical solutions.

Experimental Protocol: Quantitative Analysis of Uracil by LC-MS/MS

To support the use of this compound in your research, for example as an internal standard, the following is a detailed methodology for the quantitative analysis of uracil in biological samples, adapted from a published analytical method.[5]

Objective: To quantify the concentration of uracil in plasma or serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Uracil standard

  • This compound (as internal standard)

  • Human plasma/serum

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Formic acid

  • HPLC grade water

  • Phenomenex Kinetex PS C18 column (2.6 µm, 4.6 x 100mm) or equivalent

  • LC-MS/MS system (e.g., SCIEX Triple Quad 6500+ system)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or serum, add a known concentration of this compound as an internal standard.

    • Precipitate the proteins by adding a solution of acetonitrile and methanol.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and dilute with water containing formic acid.

    • Inject 25 µL of the final solution onto the LC-MS/MS system.[5]

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex PS C18 (2.6 µm, 4.6 x 100mm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in methanol

    • Flow Rate: 0.45 mL/min

    • Gradient: Isocratic at 97% Mobile Phase A

    • Total Run Time: 5 minutes[5]

  • Mass Spectrometry Conditions:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the MRM transitions for both uracil and this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of uracil to this compound against the concentration of the uracil standards.

    • Determine the concentration of uracil in the unknown samples by interpolating their peak area ratios from the calibration curve.

By adhering to these detailed safety and operational guidelines, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the integrity of your scientific endeavors.

References

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